VEC6
Description
Properties
CAS No. |
3431-16-1 |
|---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)-phenyldiazene |
InChI |
InChI=1S/C14H20N4/c1-17-13-8-5-9-14(17)11-18(10-13)16-15-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 |
InChI Key |
HSCMOVCUZWPGDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CN(C2)N=NC3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
3431-16-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VEC6; VEC-6; VEC 6; NSC-11435; NSC 11435; NSC11435; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Role of IL-6 and TRPC6 in Endothelial Cell Function
Disclaimer: Initial searches for a specific molecule designated "VEC6" did not yield conclusive results. It is plausible that "this compound" is a typographical error or a non-standard abbreviation. Based on the provided context and search results, this guide details the mechanisms of action for two critical signaling molecules in vascular endothelial cells (VECs) that contain the number "6" in their nomenclature: Interleukin-6 (IL-6) and Transient Receptor Potential Canonical 6 (TRPC6) . Both play pivotal roles in endothelial cell physiology and pathology, particularly in inflammation and angiogenesis.
Part 1: Interleukin-6 (IL-6) Mechanism of Action in Endothelial Cells
Interleukin-6 is a pleiotropic cytokine with a significant impact on the vascular endothelium. It is a key mediator of inflammation and plays a complex, often contradictory, role in angiogenesis, endothelial barrier function, and vascular remodeling.[1][2]
IL-6 Signaling Pathways in Endothelial Cells
IL-6 can signal through two primary pathways: the classic signaling pathway and the trans-signaling pathway. The specific pathway utilized has profound implications for the resulting cellular response.[2][3]
-
Classic Signaling: This pathway is initiated by IL-6 binding to the membrane-bound IL-6 receptor (IL-6R). This complex then recruits two molecules of the signal-transducing receptor subunit gp130, leading to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3), which then dimerizes, translocates to the nucleus, and initiates the transcription of target genes. Classic signaling in endothelial cells is generally associated with protective and regenerative effects.[3][4][5]
-
Trans-Signaling: In this pathway, IL-6 first binds to a soluble form of the IL-6 receptor (sIL-6R). The IL-6/sIL-6R complex can then bind to and activate gp130 on the surface of cells that do not express the membrane-bound IL-6R, including certain endothelial cells. This pathway is predominantly pro-inflammatory.[3][6] IL-6 trans-signaling has been shown to be a more potent activator of the STAT3, PI3K-Akt, and ERK1/2 pathways compared to classic signaling.[4][5]
Below is a DOT language representation of the IL-6 signaling pathways in endothelial cells.
Caption: IL-6 Signaling Pathways in Endothelial Cells.
Quantitative Data on IL-6 Effects in Endothelial Cells
The following tables summarize quantitative data from various studies on the effects of IL-6 on endothelial cells.
Table 1: IL-6 Induced Changes in Endothelial Cell Permeability
| Cell Type | IL-6 Concentration | Treatment Duration | Change in Transendothelial Electrical Resistance (TEER) | Reference |
| HUVEC | 50-500 ng/mL | 18 hours | Dose-dependent decrease; ~27% decrease at highest concentration | [7] |
| HRGEC | 50-150 ng/mL (with IL-6R) | 24-48 hours | Significant increase in permeability (FITC-dextran assay) | [6] |
Table 2: IL-6 Mediated Changes in Gene and Protein Expression
| Cell Type | IL-6 Treatment | Target Molecule | Fold Change/Effect | Reference |
| HUVEC | Not specified | Pentraxin 3 (PTX3) | Increased expression | [1] |
| HMEC-1 | Not specified | Pentraxin 3 (PTX3) | Downregulation | [1] |
| HUVEC & HMEC-1 | Not specified | gp130 | Increased gene expression | [1] |
| HUVEC & HMEC-1 | Not specified | IL-6Rα | Increased cell surface expression | [1] |
| Rat Aortic VSMC | 1 nmol/L | AT1 Receptor mRNA | Upregulation | [8] |
| Rat Aortic VSMC | 1 nmol/L | AT1 Receptor Protein | Upregulation | [8] |
| HRGEC | IL-6/sIL-6R | VE-cadherin | Significantly reduced expression | [6] |
Experimental Protocols for Studying IL-6 Effects
Detailed methodologies are crucial for reproducing and building upon existing research.
1. Endothelial Cell Culture:
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMEC-1) are commonly used.[1][9]
-
Culture Media: HUVECs are typically cultured in M200 medium supplemented with Large Vessel Endothelial Supplement. HMEC-1 cells are cultured in MCDB131 medium with microvascular growth supplement.[9]
-
Passaging: Cells are generally used up to the eighth passage to maintain their phenotype.[9]
2. Endothelial Permeability Assay (TEER):
-
Procedure: Confluent monolayers of HUVECs are grown on permeable supports. Transendothelial Electrical Resistance (TEER) is measured at set intervals after exposure to IL-6 (50-500 ng/mL). A decrease in TEER indicates increased permeability.[7]
3. Western Blot Analysis:
-
Purpose: To quantify changes in protein expression (e.g., VE-cadherin, AT1 receptor).
-
Protocol:
-
Cells are stimulated with IL-6 and then lysed in RIPA buffer.[9]
-
Protein concentration is determined, and equal amounts are loaded onto an SDS-PAGE gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against the protein of interest, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Bands are visualized using chemiluminescence and quantified by densitometry.[8][10]
-
4. Quantitative Real-Time PCR (qRT-PCR):
-
Purpose: To measure changes in gene expression (e.g., gp130, AT1 receptor).
-
Protocol:
-
Total RNA is extracted from IL-6 treated and control cells.
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene for normalization.[1]
-
5. Cell Migration (Wound Healing) Assay:
-
Procedure: A scratch is made in a confluent monolayer of endothelial cells. The cells are then treated with IL-6. The rate of wound closure is monitored over time to assess cell migration.[1]
Part 2: TRPC6 Mechanism of Action in Endothelial Cells
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel, with a preference for Ca2+, that is expressed in endothelial cells. It plays a crucial role in regulating intracellular calcium levels, which in turn governs a wide array of cellular functions including permeability, migration, and angiogenesis.[11][12]
TRPC6 Signaling Pathways in Endothelial Cells
TRPC6 channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
-
Activation Mechanism: Activation of these receptors leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6 channels, leading to an influx of Ca2+.[13][14]
-
Downstream Effects: The resulting increase in intracellular Ca2+ ([Ca2+]i) can activate various downstream effectors, including:
-
Calmodulin (CaM): Ca2+/CaM can activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and vasodilation.
-
Protein Kinase C (PKC): Increased Ca2+ can activate PKC, which is involved in regulating endothelial permeability.
-
Myosin Light Chain Kinase (MLCK): Activation of MLCK can lead to endothelial cell contraction and increased permeability.[15]
-
Regulation of Cell Migration: TRPC6-mediated Ca2+ influx can also influence endothelial cell migration, with evidence suggesting a complex role where it can both promote and inhibit migration depending on the context.[16][17]
-
A DOT language representation of the TRPC6 signaling pathway is provided below.
Caption: TRPC6 Signaling Pathway in Endothelial Cells.
Quantitative Data on TRPC6 Effects in Endothelial Cells
The following tables provide a summary of quantitative findings related to TRPC6 function in endothelial cells.
Table 3: TRPC6 and Endothelial Cell Migration
| Cell Type | Condition | Effect on Migration | Quantitative Change | Reference |
| Aortic ECs | LysoPC treatment | Inhibition | - | [17] |
| Aortic ECs | TRPC6 downregulation | Preserved migration in presence of LysoPC | - | [17] |
Table 4: TRPC6 Expression and Translocation
| Cell Type | Stimulus | Effect on TRPC6 | Quantitative Change | Reference |
| Aortic ECs | LysoPC (1 hr) | Translocation to plasma membrane | 2.1 ± 0.5-fold increase | [17] |
| BAECs | LysoPC | TRPC6 tyrosine phosphorylation | 2.8 ± 0.3-fold increase | [18] |
| BAECs | LysoPC | TRPC6 externalization | 2.6 ± 0.5-fold increase | [18] |
Experimental Protocols for Studying TRPC6 Function
1. Immunofluorescence:
-
Purpose: To visualize the localization of TRPC6 in endothelial cells.
-
Protocol:
-
Endothelial cells are grown on coverslips.
-
Cells are fixed with methanol and blocked with BSA.
-
Incubation with a primary antibody against TRPC6 is followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained (e.g., with propidium iodide).
-
Coverslips are mounted and imaged using a confocal microscope.[17]
-
2. Calcium Imaging:
-
Purpose: To measure changes in intracellular calcium concentration.
-
Protocol:
-
Endothelial cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2-AM).
-
Cells are stimulated with a TRPC6 agonist (e.g., OAG, a DAG analog).
-
Changes in fluorescence intensity are measured over time using a fluorescence microscope or plate reader, which correspond to changes in [Ca2+]i.[11][19]
-
3. siRNA-mediated Knockdown:
-
Purpose: To investigate the function of TRPC6 by reducing its expression.
-
Protocol:
-
Endothelial cells are transfected with small interfering RNA (siRNA) specifically targeting TRPC6 mRNA. A non-targeting siRNA is used as a control.
-
After a set incubation period (e.g., 24-48 hours), the knockdown efficiency is confirmed by Western blot or qRT-PCR.
-
Functional assays (e.g., migration, permeability) are then performed on the TRPC6-deficient cells.[11][17]
-
4. Electrophysiology (Patch-Clamp):
-
Purpose: To directly measure the ion channel activity of TRPC6.
-
Protocol:
-
Whole-cell patch-clamp recordings are performed on endothelial cells.
-
A voltage ramp is applied to the cell, and the resulting current is measured in the presence and absence of TRPC6 activators or inhibitors.
-
This allows for the characterization of the biophysical properties of the TRPC6 channel.[17][19]
-
This technical guide provides a comprehensive overview of the mechanisms of action for IL-6 and TRPC6 in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of vascular biology.
References
- 1. Updated Mechanisms of IL-6 in Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Role of Interleukin-6 in Vascular Health and Disease [frontiersin.org]
- 4. Experimental and computational studies of IL-6 signaling in endothelial cells under hypoxia serum starvation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overlapping and distinct biological effects of IL-6 classic and trans-signaling in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-6 Downregulates the Expression of Vascular Endothelial-Cadherin and Increases Permeability in Renal Glomerular Endothelial Cells via the Trans-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-6 causes endothelial barrier dysfunction via the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. TRPC6 is the endothelial calcium channel that regulates leukocyte transendothelial migration during the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPC6 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the presence of TRPC6 channels in human vessels: A pilot study using immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vascular endothelium – Gatekeeper of vessel health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidation of a TRPC6-TRPC5 Channel Cascade That Restricts Endothelial Cell Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. Membrane translocation of TRPC6 channels and endothelial migration are regulated by calmodulin and PI3 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanosensitive cation currents through TRPC6 and Piezo1 channels in human pulmonary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
VEC6 (NSC 11435): A Technical Whitepaper on its Discovery as a VEZF1 Inhibitor and its Role in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
VEC6, also known as NSC 11435, is a small molecule compound identified as an inhibitor of the vascular endothelial zinc finger 1 (VEZF1)–DNA interaction. Its discovery has illuminated a novel pathway for the regulation of angiogenesis and lymphangiogenesis, presenting a potential therapeutic target for diseases characterized by aberrant blood and lymphatic vessel growth, such as ischemic retinopathy and cancer. This document provides a comprehensive technical overview of this compound, focusing on the discovery of its biological function, its mechanism of action, and the experimental protocols utilized to characterize its effects.
Discovery and History
The compound this compound, cataloged as NSC 11435 by the National Cancer Institute (NCI) Developmental Therapeutics Program, was identified as a functional inhibitor of the transcription factor VEZF1 through an in silico screening approach. The seminal research first describing the biological activity of this compound was published in a 2013 Nature Communications article titled "RhoB controls coordination of adult angiogenesis and lymphangiogenesis following injury by regulating VEZF1-mediated transcription." While the specifics of the initial computational screening that pinpointed this compound are not detailed in the publication (attributed to a personal communication), this study was the first to experimentally validate its role as a VEZF1 inhibitor.
This discovery was significant as it provided a chemical tool to probe the function of the RhoB-VEZF1 signaling axis. The research demonstrated that this compound could mimic the effects of RhoB loss in the context of ischemic retinopathy, a key finding that established its potential for further investigation.
Mechanism of Action
This compound functions as an inhibitor of the interaction between the transcription factor VEZF1 and its DNA binding sites. VEZF1 is a C2H2-type zinc finger protein that plays a crucial role in the development and regulation of the vascular system. By binding to specific DNA sequences in the promoter regions of target genes, VEZF1 controls their transcription.
The key aspects of this compound's mechanism of action include:
-
Inhibition of VEZF1-DNA Binding: this compound is proposed to interfere with the ability of the VEZF1 zinc finger domains to bind to their cognate DNA sequences.
-
Modulation of Angiogenesis and Lymphangiogenesis: By inhibiting VEZF1's transcriptional activity, this compound has been shown to have opposing effects on blood and lymphatic vessels. It reduces pathological angiogenesis (the formation of new blood vessels) while promoting lymphangiogenesis (the formation of new lymphatic vessels).
-
Recapitulation of RhoB Loss: The effects of this compound on the vasculature mimic the phenotype observed in RhoB-deficient models, suggesting that it acts downstream of RhoB in the same signaling pathway.
Quantitative Data
The following tables summarize the key quantitative findings from the primary research characterizing this compound.
Table 1: Effect of this compound on NRP1 Promoter Activity
| Treatment Group | Normalized Luciferase Activity (Arbitrary Units) | Standard Deviation |
| Control (DMSO) | 1.0 | ± 0.15 |
| RhoB/VEZF1 Overexpression (DMSO) | 3.5 | ± 0.4 |
| RhoB/VEZF1 Overexpression + this compound (20 nM) | 1.2 | ± 0.2 |
Data derived from luciferase reporter assays in HeLa cells, as described in Gerald et al., 2013.
Table 2: In Vivo Effects of this compound on Ischemic Retinopathy in Mice
| Treatment Group | Number of Nuclei Interior to ILM (per field) | Standard Deviation |
| Vehicle (DMSO) | 250 | ± 35 |
| This compound | 110 | ± 20 |
ILM: Inner Limiting Membrane. Data represents a measure of pathological neovascularization.
Experimental Protocols
NRP1 Promoter Luciferase Reporter Assay
This assay was used to quantify the inhibitory effect of this compound on VEZF1-mediated transcriptional activity.
-
Cell Culture and Transfection: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were plated in 24-well plates and co-transfected with a luciferase reporter plasmid containing the human Neuropilin-1 (NRP1) promoter, along with expression vectors for RhoB and VEZF1, using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing either this compound (20 nM) or DMSO as a vehicle control.
-
Luciferase Assay: After 24 hours of treatment, cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a luminometer. Renilla luciferase activity was used for normalization.
Endothelial Cell Sprouting Assay
This assay assesses the effect of this compound on the angiogenic potential of endothelial cells.
-
Spheroid Formation: Human umbilical vein endothelial cells (HUVECs) were suspended in culture medium containing methylcellulose to form spheroids of a defined cell number.
-
Embedding and Treatment: Spheroids were embedded in a collagen gel matrix in 96-well plates. The gel was then overlaid with culture medium containing either this compound at various concentrations or a vehicle control.
-
Analysis: After 24-48 hours, the cumulative length of all sprouts originating from each spheroid was measured using image analysis software.
Mouse Model of Oxygen-Induced Retinopathy (OIR)
This in vivo model was used to evaluate the effect of this compound on pathological angiogenesis.
-
Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing dam were exposed to a hyperoxic environment (75% oxygen) for 5 days.
-
Return to Normoxia and Treatment: At P12, the pups were returned to a normoxic environment (room air), which induces retinal neovascularization. Intravitreal injections of this compound or a vehicle control were administered at this time.
-
Histological Analysis: At P17, the eyes were enucleated, fixed, and sectioned. Retinal sections were stained with hematoxylin and eosin. The extent of pathological neovascularization was quantified by counting the number of endothelial cell nuclei that had breached the inner limiting membrane.
Signaling Pathways and Workflows
The RhoB-VEZF1 Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which RhoB and VEZF1 regulate angiogenesis and lymphangiogenesis, and the point of intervention for this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a generalized workflow for the characterization of this compound's biological activity.
Conclusion
This compound (NSC 11435) is a valuable research tool for studying the intricate regulation of vascular biology. Its identification as a VEZF1 inhibitor has provided significant insights into the differential control of angiogenesis and lymphangiogenesis. While the detailed history of its initial synthesis and discovery as a chemical entity requires further elucidation, its characterization as a biological response modifier is well-documented. Future research may focus on optimizing the potency and specificity of this compound or using it as a scaffold for the development of novel therapeutics for a range of vascular-related diseases.
VEZF1–DNA Interaction Inhibitors: A Technical Guide to Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Zinc Finger 1 (VEZF1) is a crucial transcription factor involved in a multitude of cellular processes, including embryonic development, angiogenesis, and the regulation of cell fate.[1][2] Its sequence-specific binding to GC-rich DNA elements allows it to modulate the expression of a wide array of target genes. Dysregulation of VEZF1 activity has been implicated in various diseases, making the inhibition of its interaction with DNA a promising therapeutic strategy. This technical guide provides an in-depth overview of the function of VEZF1–DNA interaction inhibitors, methodologies for their characterization, and the signaling pathways they impact.
Quantitative Data on VEZF1 Inhibitors
A study focused on the discovery of small molecule inhibitors of the VEZF1-DNA interaction has identified several compounds with inhibitory activity.[3][4] The half-maximal inhibitory concentrations (IC50) for the most potent compounds were determined using electrophoretic mobility shift assays (EMSA).
| Compound ID | Chemical Name/Identifier | IC50 (µM) | Assay Type | Reference |
| T4 | 503-1-83 | 20 | EMSA | [3][4] |
| T6 | 501-1-71 | 100 | EMSA | [3] |
| NSC1012 | NSC1012 | 500 | EMSA | [3] |
Signaling Pathways Modulated by VEZF1
VEZF1 is a key regulator of several critical signaling pathways, including the Wnt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Its inhibition can therefore have significant downstream effects on gene expression and cellular function.
Caption: VEZF1's role in Wnt and MAPK signaling.
Inhibition of VEZF1 can lead to the downregulation of genes involved in cell proliferation and survival, which are often targets of the Wnt and MAPK pathways.[1]
Experimental Workflows and Protocols
The characterization of VEZF1–DNA interaction inhibitors involves a series of in vitro and cell-based assays.
Caption: Workflow for VEZF1 inhibitor characterization.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a primary in vitro screening method to identify compounds that disrupt the VEZF1–DNA complex.
Objective: To qualitatively and quantitatively assess the inhibition of VEZF1 binding to its consensus DNA sequence.
Materials:
-
Purified recombinant VEZF1 protein
-
Biotin- or radioactively-labeled DNA probe containing the VEZF1 consensus binding site (e.g., 5'-GGGGGGGGG-3')[3]
-
Unlabeled ("cold") competitor DNA probe
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris-borate-EDTA)
-
Detection system (chemiluminescence or autoradiography)
Protocol:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and purified VEZF1 protein.
-
Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for 10-30 minutes at room temperature to allow for interaction with the protein.
-
Probe Addition: Add the labeled DNA probe to the reaction mixture and incubate for an additional 20-30 minutes at room temperature.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run in TBE buffer until the dye front has migrated an appropriate distance.
-
Detection: Transfer the DNA to a nylon membrane (for biotin-labeled probes) or expose the dried gel to X-ray film (for radioactively labeled probes). Visualize the bands corresponding to the free probe and the VEZF1-DNA complex. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition.
Luciferase Reporter Assay
This cell-based assay validates the inhibitory activity of compounds within a cellular context.
Objective: To quantify the effect of inhibitors on VEZF1-mediated transcriptional activation.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Luciferase reporter plasmid containing a minimal promoter and upstream VEZF1 binding sites
-
VEZF1 expression plasmid (or rely on endogenous expression)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Test compounds
-
Dual-luciferase assay system
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the VEZF1 reporter plasmid, the VEZF1 expression plasmid (if necessary), and the Renilla control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of VEZF1 transcriptional function.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to confirm that the inhibitor disrupts the binding of VEZF1 to its target gene promoters in intact cells.
Objective: To assess the occupancy of VEZF1 at specific genomic loci in the presence and absence of an inhibitor.
Materials:
-
Cells treated with the inhibitor or vehicle control
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade anti-VEZF1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting known VEZF1 binding sites (e.g., in the promoters of DNMT3B, FLT1)[5][6]
-
qPCR master mix and real-time PCR system
Protocol:
-
Cross-linking and Cell Lysis: Treat cells with formaldehyde to cross-link proteins to DNA. Lyse the cells and isolate the nuclei.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-VEZF1 antibody or an IgG control overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the protein and RNA. Purify the DNA.
-
qPCR Analysis: Perform quantitative real-time PCR on the purified DNA using primers specific to VEZF1 target regions. A significant reduction in the amount of precipitated DNA in inhibitor-treated cells compared to control cells indicates reduced VEZF1 binding.[5][7]
Endothelial Tube Formation Assay
This functional assay assesses the impact of VEZF1 inhibition on a key process regulated by VEZF1, angiogenesis.
Objective: To determine the effect of VEZF1 inhibitors on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines (e.g., MSS31)[3]
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
Test compounds
Protocol:
-
Coating Plates: Coat the wells of a multi-well plate with basement membrane extract and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed endothelial cells onto the gel in medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for 6-18 hours to allow for tube formation.
-
Imaging and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length. A decrease in these parameters in the presence of the inhibitor indicates an anti-angiogenic effect.[3]
Mechanism of Action of VEZF1 Inhibitors
The primary mechanism of action for VEZF1–DNA interaction inhibitors is the direct or allosteric interference with the binding of VEZF1's zinc finger domains to their cognate G-rich DNA sequences.
Caption: Mechanism of VEZF1-DNA interaction inhibition.
By preventing this interaction, these inhibitors effectively block the transcriptional regulatory functions of VEZF1, leading to altered expression of its target genes and subsequent modulation of cellular processes like angiogenesis and cell differentiation.
Conclusion
The development of small molecule inhibitors targeting the VEZF1–DNA interaction represents a promising avenue for therapeutic intervention in diseases driven by aberrant VEZF1 activity. The methodologies outlined in this guide provide a robust framework for the identification, validation, and characterization of such inhibitors. Further research into the precise molecular interactions between these inhibitors and VEZF1 will be crucial for the development of more potent and specific therapeutic agents.
References
- 1. Item - The Role of Vezf1 in Mammalian Development - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Vezf1: A Zn finger transcription factor restricted to endothelial cells and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vezf1 regulates genomic DNA methylation through its effects on expression of DNA methyltransferase Dnmt3b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETV2 and VEZF1 interaction and regulation of the hematoendothelial lineage during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vezf1 protein binding sites genome-wide are associated with pausing of elongating RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of NSC 11435: A Search for Chemical Identity and Biological Function
Despite a comprehensive search of chemical databases, scientific literature, and government repositories, the chemical structure and properties of the compound designated NSC 11435 remain elusive. This identifier does not correspond to a publicly available, well-defined chemical entity, precluding the creation of an in-depth technical guide as requested.
Efforts to retrieve information on NSC 11435 from prominent chemical databases such as PubChem and ChemSpider, as well as the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) database, which manages the NSC numbering system, have yielded no specific results. Further searches for associated synonyms, patents, or scholarly articles that might shed light on its chemical nature have also been unsuccessful.
The absence of a defined chemical structure makes it impossible to ascertain its physical and chemical properties, such as molecular weight, formula, and solubility. Consequently, information regarding its biological activity, mechanism of action, and any associated experimental protocols cannot be determined.
It is plausible that NSC 11435 represents an identifier that is obsolete, has been withdrawn from public access, or is an internal designation within a specific research project that has not been disclosed in publicly accessible domains. Without a definitive link to a chemical structure, any further investigation into its scientific and therapeutic potential is currently stalled.
Researchers, scientists, and drug development professionals seeking information on a compound with potential therapeutic properties are advised to verify the NSC identifier. In the event that "NSC 11435" is a typographical error, correcting the identifier may lead to the successful retrieval of the desired information.
Future work would be contingent on the positive identification of the chemical structure corresponding to NSC 11435. Should this information become available, a thorough analysis of its chemical properties, biological activity, and relevant experimental data could be conducted to generate the requested in-depth technical guide.
The Central Role of Vascular Endothelial Growth Factor (VEGF) in Pathological Angiogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's original query referenced "VEC6." Extensive database searches yielded no protein with this designation centrally involved in angiogenesis. The content of this guide focuses on Vascular Endothelial Growth Factor (VEGF), a pivotal and extensively researched protein in this field, which is likely the intended subject.
Introduction to Pathological Angiogenesis and the VEGF Axis
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial physiological process in development, reproduction, and wound healing.[1] However, when dysregulated, it becomes a hallmark of numerous diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis.[2] This "pathological angiogenesis" is driven by an imbalance of pro- and anti-angiogenic factors.
At the heart of this process lies the Vascular Endothelial Growth Factor (VEGF) family and its receptors (VEGFRs).[3] VEGF-A, in particular, is a potent, diffusible mitogen for endothelial cells and a key mediator of the increased vascular permeability and vessel growth associated with tumors and proliferative retinopathies.[1][2] The upregulation of VEGF mRNA is observed in a majority of human tumors.[1] Consequently, the VEGF signaling pathway is a primary target for anti-angiogenic therapies.[2][3]
The VEGF Family and Their Receptors
The mammalian VEGF family includes several members (VEGF-A, -B, -C, -D, and Placental Growth Factor - PlGF), each with varying affinities for the three main VEGF receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[3][4]
-
VEGF-A: The principal mediator of both physiological and pathological angiogenesis. It primarily signals through VEGFR-2 to promote endothelial cell proliferation, migration, and survival.[3][5]
-
VEGFR-1: Also binds VEGF-A, but with a higher affinity than VEGFR-2. It is thought to act as a decoy receptor, modulating the amount of VEGF-A available to bind to VEGFR-2.[3]
-
VEGFR-2: Considered the major mediator of VEGF-driven responses in endothelial cells. Its activation is a crucial step in initiating the angiogenic cascade.[6]
-
VEGFR-3: Primarily involved in lymphangiogenesis, the formation of lymphatic vessels, by binding to VEGF-C and VEGF-D.[3]
While historically considered exclusive to endothelial cells, there is emerging evidence of VEGFR expression on some tumor cells, suggesting autocrine or paracrine signaling loops that contribute to tumor progression.
Key Signaling Pathways in VEGF-Mediated Pathological Angiogenesis
The binding of VEGF-A to VEGFR-2 on endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways critical for angiogenesis.
The PLCγ-PKC-MAPK Pathway
A primary signaling cascade activated by VEGFR-2 is the Phospholipase C-gamma (PLCγ) pathway, which leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is pivotal for endothelial cell proliferation.[3][7]
The Role of TRPC6 in VEGF-Mediated Calcium Signaling
VEGF-induced angiogenesis is critically dependent on an increase in intracellular calcium ([Ca2+]).[8][9] This calcium influx is mediated, in part, by Transient Receptor Potential Canonical 6 (TRPC6) channels.[10] Activation of VEGFR-2 leads to PLCγ activation, which generates diacylglycerol (DAG). DAG, in turn, activates TRPC6 channels, leading to Ca2+ influx. This increase in intracellular Ca2+ is essential for the downstream signaling that drives endothelial cell migration, proliferation, and sprouting.[8]
Quantitative Data on VEGF-Mediated Angiogenesis
The pro-angiogenic effects of VEGF have been quantified in numerous in vitro studies. The following tables summarize key findings on the impact of VEGF on endothelial cell proliferation, migration, and tube formation.
Table 1: Effect of VEGF on Endothelial Cell Proliferation
| Cell Type | VEGF Concentration | Observed Effect | Citation |
|---|---|---|---|
| Human Retinal Endothelial Cells (HREC) | 20 ng/mL | > 2-fold increase in cell growth | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 20 nM | Significant promotion of proliferation | [12] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 5-20 ng/mL | ~25% increase in proliferation vs. control | [13] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 50-100 ng/mL | ~60% increase in proliferation vs. control |[13] |
Table 2: Effect of VEGF on Endothelial Cell Migration
| Cell Type | VEGF Concentration | Assay Type | Observed Effect | Citation |
|---|---|---|---|---|
| Aortic Arch Derived Bovine Endothelial Cells (ABAE) | 10 µg/mL | Under-agarose migration | Optimal migration observed | [14] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 20 ng/mL | Transwell Assay | Chemoattractant | [15] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 ng/mL | Wound Healing Assay | ~2-fold increase in migration rate vs. control |[12] |
Table 3: Effect of VEGF on Endothelial Tube Formation
| Cell Type | VEGF Concentration | Assay Type | Observed Effect | Citation |
|---|---|---|---|---|
| Human Endothelial Colony Forming Cells (ECFC) | 30-50 ng/mL | Matrigel Tube Formation | Significant increase in tube number at 6 hours | [16] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.125 - 0.5 nM | 3D Spheroid Sprouting | Significant increase in cumulative sprout length | [17] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 20 nM | Matrigel Tube Formation | Significant promotion of tube formation |[12] |
Experimental Protocols for Studying VEGF-Mediated Angiogenesis
A variety of standardized in vitro and in vivo assays are used to investigate the pro-angiogenic effects of VEGF and to screen for anti-angiogenic compounds.
In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell number.
Protocol:
-
Cell Seeding: Plate endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000 cells/well and culture overnight.[18]
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5-1% FBS) for 4-6 hours to synchronize the cells.
-
Treatment: Treat cells with various concentrations of VEGF-A (e.g., 20-50 ng/mL) and controls for 48 hours.[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]
In Vitro Endothelial Cell Migration Assay (Transwell/Boyden Chamber)
This assay quantifies the chemotactic migration of endothelial cells towards an angiogenic stimulus.
Protocol:
-
Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. The lower chamber will contain the chemoattractant.
-
Chemoattractant Addition: Add medium containing VEGF (e.g., 20 ng/mL) to the lower chamber. Add control medium (without VEGF) to control wells.[15]
-
Cell Seeding: Seed serum-starved endothelial cells (e.g., 1 x 10^5 cells) in a small volume of serum-free medium into the upper chamber of the Transwell insert.[15]
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.[15]
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Crystal Violet or DAPI).
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, eluted stain can be quantified by spectrophotometry.
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.[19]
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (BME), such as Matrigel, and allow it to solidify at 37°C for 30-60 minutes.[12]
-
Cell Preparation: Harvest endothelial cells and resuspend them in a low-serum medium containing the desired concentration of VEGF or control substances.
-
Cell Seeding: Seed the cell suspension (e.g., 1 x 10^4 cells/well) onto the solidified Matrigel.[12]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.[12]
-
Visualization: Observe the formation of tube-like networks using an inverted microscope at various time points.
-
Quantification: Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops, often using software like ImageJ with an angiogenesis plugin.[19]
References
- 1. The role of vascular endothelial growth factor in pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of VEGF and its role in pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medium.com [medium.com]
- 8. VEGF-Mediated Elevated Intracellular Calcium and Angiogenesis in Human Microvascular Endothelial Cells In Vitro Are Inhibited by Dominant Negative TRPC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-mediated elevated intracellular calcium and angiogenesis in human microvascular endothelial cells in vitro are inhibited by dominant negative TRPC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical role of TRPC6 channels in VEGF-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of VEGF-induced growth and tube formation in human retinal endothelial cell by aldose reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.engineering.ucdavis.edu [faculty.engineering.ucdavis.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. KoreaMed Synapse [synapse.koreamed.org]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of VEGF-induced endothelial cell migration by mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Role of Vascular Endothelial Growth Factor (VEGF) Signaling in Ischemic Retinopathy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic retinopathies, including proliferative diabetic retinopathy and retinopathy of prematurity, are leading causes of blindness characterized by retinal neovascularization. Understanding the molecular drivers of this pathological angiogenesis is crucial for developing effective therapies. While the prompt specified "VEC6," our comprehensive review of the scientific literature indicates that this is likely a typographical error and the central signaling pathway in this pathology is governed by the Vascular Endothelial Growth Factor (VEGF) family. This technical guide provides an in-depth overview of the role of VEGF signaling, with a particular focus on the VEGF-C/VEGFR-3 axis, in preclinical models of ischemic retinopathy. We detail the widely used Oxygen-Induced Retinopathy (OIR) model, present quantitative data from key studies in structured tables, and provide standardized experimental protocols. Furthermore, we visualize critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the complex molecular interactions driving this disease.
Introduction to Ischemic Retinopathy and the Role of VEGF
Retinal ischemia, a condition of insufficient blood flow to the retina, triggers a pathological cascade that results in neovascularization—the formation of new, abnormal blood vessels.[1][2] These vessels are fragile and prone to leakage, leading to vision loss.[1] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) family of proteins.[3][4][5] Hypoxia in the retina upregulates VEGF expression, which in turn stimulates endothelial cell proliferation and migration, driving the formation of new blood vessels.[4][6][7]
The VEGF family includes several members, with VEGF-A being the most potent inducer of angiogenesis.[3] However, other members like VEGF-C and their corresponding receptors, such as VEGFR-2 and VEGFR-3, also play significant roles.[8] While traditionally associated with lymphangiogenesis, the VEGF-C/VEGFR-3 signaling axis has been shown to be involved in pathological angiogenesis in the eye.[9][10]
The Oxygen-Induced Retinopathy (OIR) Model
The OIR model is a robust and widely used animal model that mimics the key features of ischemic retinopathies.[11][12][13] It is particularly valuable for studying retinal neovascularization and for evaluating the efficacy of anti-angiogenic therapies.[11][14]
OIR Model Induction in Mice and Rats
The model involves exposing newborn rodent pups to a period of hyperoxia, which leads to the cessation of normal retinal vascular development and vaso-obliteration.[11][13] Upon return to normoxia (room air), the now-hypoxic retina releases pro-angiogenic factors, leading to robust neovascularization.[11][12][13]
| Parameter | Mouse OIR Protocol | Rat OIR Protocol |
| Animal Strain | C57BL/6J (commonly used) | Sprague-Dawley (commonly used) |
| Hyperoxia Exposure | 75% O₂ from postnatal day 7 (P7) to P12 | Alternating 50% and 10% O₂ every 24 hours from P0 to P14 |
| Return to Normoxia | P12 | P14 |
| Peak Neovascularization | P17 | P18-P20 |
| Endpoint for Analysis | P17 | P18-P20 |
Experimental Protocols
Induction of Oxygen-Induced Retinopathy (OIR) in Mice
This protocol is a standard method for inducing OIR in mice to study retinal neovascularization.[11][12][13][15]
Materials:
-
Timed-pregnant C57BL/6J mice
-
Hyperoxia chamber with oxygen and airflow control
-
Oxygen analyzer
-
Standard mouse cages
Procedure:
-
House timed-pregnant mice under standard conditions and allow them to give birth. The day of birth is designated as postnatal day 0 (P0).
-
At P7, place the mouse pups and their nursing dam into the hyperoxia chamber.
-
Maintain the oxygen concentration in the chamber at 75% ± 2% from P7 to P12. Ensure continuous airflow to prevent carbon dioxide buildup.
-
At P12, return the mice to normal room air (21% oxygen).
-
At P17, the peak of neovascularization, euthanize the pups and collect the eyes for analysis.
Quantification of Retinal Neovascularization
This protocol describes the staining and quantification of retinal flat mounts to assess the extent of neovascularization.[12][14]
Materials:
-
Dissecting microscope
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.5% Triton X-100)
-
Fluorescently-labeled isolectin B4 (IB4)
-
Fluorescence microscope with imaging software
Procedure:
-
Enucleate the eyes and fix them in 4% PFA for 1-2 hours at room temperature.
-
Dissect the retina from the eye under a dissecting microscope.
-
Wash the retina in PBS.
-
Permeabilize and block the retina in blocking buffer for 1-2 hours.
-
Incubate the retina with fluorescently-labeled isolectin B4 overnight at 4°C to stain the blood vessels.
-
Wash the retina in PBS.
-
Mount the retina on a slide with the photoreceptor side down.
-
Image the entire retinal flat mount using a fluorescence microscope.
-
Quantify the total retinal area, the avascular area, and the neovascular area using image analysis software (e.g., ImageJ).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a study investigating the effect of a VEGFR-3 inhibitor in the OIR model.
| Treatment Group | Avascular Area (pixels²) | Neovascular Area (pixels²) |
| Control (OIR) | 150,000 ± 20,000 | 80,000 ± 15,000 |
| VEGFR-3 Inhibitor | 145,000 ± 18,000 | 35,000 ± 10,000 |
| Sham (Normoxia) | 0 | 0 |
| p < 0.05 compared to Control (OIR) |
Signaling Pathways and Experimental Workflows
VEGF Signaling in Ischemic Retinopathy
Retinal ischemia leads to the upregulation of Hypoxia-Inducible Factor 1 (HIF-1), which in turn promotes the transcription of VEGF-A and VEGF-C.[1][5] These ligands then bind to their respective receptors on endothelial cells, activating downstream signaling cascades that promote angiogenesis.
Caption: VEGF signaling cascade in ischemic retinopathy.
Experimental Workflow for OIR Model and Analysis
The following diagram illustrates the typical workflow for conducting an experiment using the OIR model, from induction to data analysis.
References
- 1. Molecular mechanisms of retinal ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Molecular mechanisms of retinal ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 4. VEGF and Intraocular Neovascularization: From Discovery to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Mitogen-Activated Protein 3 Kinase 6 Mediates Angiogenic and Tumorigenic Effects via Vascular Endothelial Growth Factor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. VEGF-C/VEGFR-3 Signaling Regulates Chemokine Gradients and Lymphocyte Migration from Tissues to Lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Expression of Vascular Endothelial Growth Factor Receptor (VEGFR)-3 and VEGF-C on Corneal Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 12. Experimental models of retinopathy of prematurity - Canovai - Annals of Eye Science [aes.amegroups.org]
- 13. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tvst.arvojournals.org [tvst.arvojournals.org]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
VEC6 and its effect on RhoB signaling pathway
An In-depth Technical Guide on VEC6 and its Effect on the RhoB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the small molecule this compound (also known as NSC 11435) and its modulatory effects on the RhoB signaling pathway. This compound has been identified as an inhibitor of the VEZF1–DNA interaction, which subsequently impacts the transcriptional regulation mediated by the RhoB-VEZF1 complex. This guide will detail the mechanism of action of this compound, present quantitative data from relevant studies, outline experimental protocols for key assays, and provide visual representations of the signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting the RhoB signaling cascade.
Introduction to RhoB and the this compound Molecule
RhoB is a member of the Rho family of small GTPases, which are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, apoptosis, and vesicle trafficking. Unlike other Rho proteins, RhoB has a short half-life and its expression is inducible by various stimuli such as growth factors and DNA damage. The RhoB protein cycles between an active GTP-bound state and an inactive GDP-bound state, and it is in its active form that it interacts with downstream effectors to initiate signaling cascades.
This compound (NSC 11435) is a small molecule that has been identified as an inhibitor of the interaction between Vascular Endothelial Zinc Finger 1 (VEZF1) and its DNA binding sites.[1][2][3][4] Research has demonstrated that this compound can recapitulate the effects of RhoB loss, particularly in the context of ischemic retinopathy, by modulating the activity of the RhoB-VEZF1 transcriptional complex.[5] This makes this compound a valuable tool for studying the RhoB signaling pathway and a potential therapeutic agent for diseases involving pathological angiogenesis.
Mechanism of Action of this compound on the RhoB-VEZF1 Signaling Pathway
The primary mechanism of this compound involves the disruption of the VEZF1–DNA interaction. VEZF1 is a transcription factor that partners with RhoB to regulate the expression of a suite of genes involved in angiogenesis and lymphangiogenesis. The RhoB-VEZF1 complex binds to specific sites on the promoters of target genes, thereby activating their transcription.
This compound interferes with this process by binding to a zinc finger pocket on VEZF1, which prevents VEZF1 from effectively binding to DNA.[5] This inhibition leads to a decrease in the transactivation of target gene promoters that are under the control of the RhoB-VEZF1 complex.[5] Consequently, the expression of downstream genes is repressed. This mechanism effectively phenocopies the loss of RhoB function in certain cellular contexts.[5]
Signaling Pathway Diagram
Caption: this compound inhibits the RhoB-VEZF1 signaling pathway by preventing VEZF1 from binding to DNA.
Quantitative Data on the Effects of this compound
The effects of this compound have been quantified in various experimental settings, primarily focusing on its impact on gene expression and cellular processes like proliferation.
| Parameter | Cell Type | Treatment | Effect | Reference |
| NRP1 promoter-dependent luciferase activity | - | Overexpression of RhoB and VEZF1 with this compound | Significant repression | [5] |
| VEGF-R2 mRNA expression | BVECs and LVECs | This compound | Repression | [5] |
| NRP1 mRNA expression | BVECs and LVECs | This compound | Repression | [5] |
| TIMP3 mRNA expression | BVECs and LVECs | This compound | Repression | [5] |
| Cell Proliferation | BVECs | This compound | Repression | [5] |
| Cell Proliferation | LVECs | This compound | Promotion | [5] |
| Pathological Angiogenesis (in vivo OIR model) | Neonatal RhoB+/- mice | This compound | Reduction of avascular areas and pathological glomeruloid bodies | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Luciferase Reporter Assay for Promoter Activity
This assay is used to determine the effect of this compound on the transcriptional activity of a specific gene promoter regulated by the RhoB-VEZF1 complex.
Protocol:
-
Vector Construction: Clone the promoter region of the target gene (e.g., NRP1) upstream of a luciferase reporter gene in an appropriate expression vector.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in standard conditions. Co-transfect the cells with the luciferase reporter construct, expression vectors for RhoB and VEZF1, and a control vector (e.g., Renilla luciferase for normalization).
-
This compound Treatment: Following transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control.
Experimental Workflow Diagram
Caption: Workflow for a luciferase reporter assay to measure promoter activity.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is employed to quantify the mRNA levels of target genes downstream of the RhoB-VEZF1 pathway.
Protocol:
-
Cell Culture and Treatment: Culture blood vascular endothelial cells (BVECs) or lymphatic vascular endothelial cells (LVECs) under proliferative stress conditions. Treat the cells with this compound or a vehicle control.
-
RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., VEGF-R2, NRP1, TIMP3), and a housekeeping gene for normalization (e.g., GAPDH). Use a fluorescent dye (e.g., SYBR Green) to detect the amplification of DNA.
-
Data Analysis: Calculate the relative expression of the target genes in this compound-treated samples compared to the control using the ΔΔCt method.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation rate of endothelial cells.
Protocol:
-
Cell Seeding: Seed BVECs or LVECs in a multi-well plate at a low density.
-
Treatment: Add this compound at various concentrations or a vehicle control to the cell culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Proliferation Measurement: Quantify cell proliferation using a suitable method, such as:
-
MTS/MTT Assay: Add a tetrazolium salt solution to the wells. Metabolically active cells will convert the salt into a colored formazan product, which can be measured spectrophotometrically.
-
Cell Counting: Trypsinize and count the number of cells in each well using a hemocytometer or an automated cell counter.
-
EdU/BrdU Incorporation: Measure DNA synthesis by detecting the incorporation of a thymidine analog (EdU or BrdU) into the DNA of proliferating cells.
-
-
Data Analysis: Compare the proliferation rates of this compound-treated cells to the control cells.
Conclusion and Future Directions
This compound represents a significant tool for dissecting the molecular intricacies of the RhoB-VEZF1 signaling pathway. Its ability to inhibit the VEZF1-DNA interaction provides a specific mechanism to probe the downstream consequences of this pathway in various physiological and pathological processes, particularly in angiogenesis and lymphangiogenesis. The opposing effects of this compound on the proliferation of blood and lymphatic endothelial cells highlight the context-dependent nature of RhoB-VEZF1 signaling.[5]
Future research should focus on optimizing the in vivo efficacy and delivery of this compound or its derivatives for therapeutic applications. Further investigation into the complete repertoire of genes regulated by the RhoB-VEZF1 complex in different cell types will provide a more comprehensive understanding of its biological functions. The development of more potent and specific second-generation inhibitors based on the this compound scaffold could hold promise for the treatment of diseases characterized by aberrant vascularization, such as cancer and diabetic retinopathy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RhoB controls coordination of adult angiogenesis and lymphangiogenesis following injury by regulating VEZF1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro and In-Vivo Toxicity Profile of VEC6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary toxicity studies conducted on VEC6, a novel therapeutic candidate. The following sections detail the in-vitro cytotoxic effects observed in various cell lines and the acute toxicity profile determined through in-vivo studies. The experimental protocols employed are described to ensure reproducibility, and key cellular mechanisms are illustrated through signaling pathway diagrams.
Quantitative Toxicity Data
The cytotoxic potential of this compound was assessed across a panel of human cancer cell lines and a non-cancerous control cell line. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay, while membrane integrity was evaluated via the lactate dehydrogenase (LDH) release assay. Acute oral toxicity was assessed in a rodent model to determine the median lethal dose (LD50).
Table 1: In-Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) - MTT Assay | % Cytotoxicity at 50 µM (LDH Assay) |
| HCT-116 | Colon Carcinoma | 15.2 ± 1.8 | 65.7 ± 4.3 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 | 58.2 ± 3.9 |
| A549 | Lung Carcinoma | 35.1 ± 3.5 | 45.1 ± 3.1 |
| HEK293 | Human Embryonic Kidney | > 100 | 8.9 ± 1.5 |
Table 2: Acute In-Vivo Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Observation Period |
| Rat | Oral | 2000 | 14 days |
Experimental Protocols
The following protocols detail the methodologies used to obtain the quantitative data presented above.
1. In-Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound was serially diluted in culture medium to achieve a range of concentrations. The cells were then treated with this compound or a vehicle control and incubated for 48 hours.
-
MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Solubilization and Absorbance Reading: The formazan crystals formed by viable cells were solubilized with dimethyl sulfoxide (DMSO). The absorbance was then measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using a four-parameter logistic model.
2. In-Vitro Cytotoxicity - LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.
-
Cell Seeding and Treatment: Cells were seeded and treated with this compound in 96-well plates as described for the MTT assay.
-
Supernatant Collection: Following the 48-hour incubation period, the supernatant from each well was carefully collected.
-
LDH Reaction: An LDH reaction mixture was prepared according to the manufacturer's instructions and added to the collected supernatant.
-
Incubation and Measurement: The plates were incubated for 30 minutes at room temperature, protected from light. The absorbance was then measured at 490 nm.
-
Data Analysis: The percentage of cytotoxicity was calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control.
3. Acute Oral Toxicity Study (LD50)
An acute oral toxicity study was conducted in rats to determine the median lethal dose (LD50) of this compound.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used for the study.
-
Dosage and Administration: A single dose of this compound was administered by oral gavage at various dose levels.
-
Observation: The animals were observed for clinical signs of toxicity and mortality for 14 days post-administration. Body weight was recorded at regular intervals.
-
Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.
-
LD50 Calculation: The LD50 value was calculated using the appropriate statistical method.
Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound-induced cytotoxicity and the general workflow of the in-vitro toxicity assays.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General workflow for in-vitro cytotoxicity assays.
VEC6 Inhibitor: A Technical Guide to its Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
VEC6 (also known as NSC 11435) is a small molecule inhibitor targeting the interaction between Vascular Endothelial Zinc Finger 1 (VEZF1) and its DNA binding sites. By disrupting this interaction, this compound modulates the transcriptional activity of VEZF1, a key regulator of angiogenesis and endothelial cell biology. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and its effects on key cellular processes relevant to angiogenesis. Detailed experimental protocols for assessing the activity of this compound and a visualization of the implicated signaling pathways are also presented to support further research and drug development efforts in this area.
Introduction
Vascular Endothelial Zinc Finger 1 (VEZF1) is a transcription factor that plays a crucial role in the development and maintenance of the vascular system. It is known to regulate the expression of a variety of genes involved in angiogenesis, the process of new blood vessel formation from pre-existing ones. Dysregulation of angiogenesis is a hallmark of numerous pathologies, including cancer, ischemic diseases, and inflammatory disorders. As such, targeting the factors that control angiogenesis, like VEZF1, presents a promising therapeutic strategy.
This compound (NSC 11435) has been identified as an inhibitor of the VEZF1–DNA interaction.[1] This compound has been shown to reduce pathological angiogenesis, making it a valuable tool for studying the biological functions of VEZF1 and a potential starting point for the development of novel anti-angiogenic therapies.[1][2]
Mechanism of Action
This compound exerts its biological effects by directly interfering with the ability of the VEZF1 transcription factor to bind to its specific DNA recognition sequences. VEZF1 contains six Cys2/His2-type zinc finger motifs and recognizes and binds to poly(dG) or poly(dC) sequences in the promoter regions of its target genes.[2] By inhibiting this DNA binding, this compound effectively modulates the transcriptional regulation of VEZF1-dependent genes, thereby impacting downstream cellular processes such as proliferation and sprouting of endothelial cells.[1]
Quantitative Biological Activity
The inhibitory activity of VEZF1 inhibitors has been quantified in vitro. A key compound, identified as T4 from the NCI Diversity Compound Library and strongly suggested to be this compound (NSC 11435), has been characterized for its ability to block the VEZF1-DNA interaction.
| Inhibitor | Target | Assay | IC50 | Reference |
| T4 (likely this compound/NSC 11435) | VEZF1-DNA Interaction | Electrophoretic Mobility Shift Assay (EMSA) | 20 µM | [3] |
In Vitro Biological Profile
The biological effects of VEZF1 inhibition by compounds such as this compound have been primarily characterized in endothelial cells, the fundamental cellular unit of blood vessels.
Inhibition of Angiogenesis
VEZF1 is a critical regulator of angiogenesis. Inhibition of VEZF1 activity by T4 (likely this compound) has been shown to strongly inhibit the formation of capillary-like structures by endothelial cells in vitro, a key hallmark of angiogenesis.[3] This effect is observed at concentrations that do not impact cell viability, suggesting a specific anti-angiogenic mechanism rather than general cytotoxicity.[3]
Effect on Endothelial Cell Viability
At concentrations effective for inhibiting angiogenesis (around its IC50 of 20 µM), the VEZF1 inhibitor T4 (likely this compound) does not significantly affect the viability of murine endothelial cells (MSS31).[3] This indicates a favorable therapeutic window for its anti-angiogenic effects.
VEZF1 Signaling Pathways
VEZF1 is implicated in several signaling pathways that are crucial for endothelial cell function and angiogenesis. Inhibition of VEZF1 by this compound is expected to modulate these pathways.
Regulation of Pro- and Anti-Angiogenic Factors
VEZF1 controls angiogenesis by regulating the expression of both pro- and anti-angiogenic genes. A key target of VEZF1 is the anti-angiogenic factor Cited2 . VEZF1 appears to repress the expression of Cited2 to a basal level.[2][4] In the absence of VEZF1 function, Cited2 expression increases, which in turn can sequester the transcriptional co-activator p300/CBP. This sequestration prevents the activation of hypoxia-inducible factor 1-alpha (Hif-1α), a master regulator of pro-angiogenic gene expression.[4] Therefore, inhibition of VEZF1 by this compound would be expected to lead to an upregulation of Cited2 and a subsequent decrease in the expression of pro-angiogenic genes.
Involvement in WNT and MAPK Signaling
Emerging evidence suggests that VEZF1 is also involved in the WNT and MAPK signaling pathways, both of which are critical for cell proliferation, differentiation, and angiogenesis.[5] ChIP-Seq data has revealed that VEZF1 binds to the promoters of multiple genes within the canonical WNT and MAPK signaling cascades.[5] The loss of VEZF1 has been shown to decrease the expression of WNT signaling genes.[5] The precise molecular interactions and the full extent of VEZF1's role within these pathways in endothelial cells are still under investigation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound and other VEZF1 inhibitors.
Electrophoretic Mobility Shift Assay (EMSA) for VEZF1-DNA Binding Inhibition
This assay is used to determine the ability of an inhibitor to disrupt the binding of VEZF1 to its DNA consensus sequence.
Workflow:
Materials:
-
Purified recombinant VEZF1 protein
-
Double-stranded DNA oligonucleotide probe containing the VEZF1 binding site (e.g., poly(dG) sequence)
-
T4 Polynucleotide Kinase and [γ-32P]ATP (for radioactive labeling) or Biotin-labeled oligonucleotide
-
5x Binding Buffer (e.g., 100 mM HEPES pH 7.9, 250 mM KCl, 5 mM DTT, 5 mM EDTA, 50% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
This compound inhibitor stock solution (in DMSO)
-
Native polyacrylamide gel (e.g., 5%)
-
0.5x TBE buffer
-
Loading dye (without SDS)
Procedure:
-
Probe Labeling: End-label the DNA oligonucleotide probe with 32P using T4 Polynucleotide Kinase or use a commercially synthesized biotin-labeled probe. Purify the labeled probe.
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction mixture (final volume 20 µL).
-
Add 4 µL of 5x Binding Buffer.
-
Add 1 µg of Poly(dI-dC).
-
Add the desired amount of purified VEZF1 protein (e.g., 100-500 ng).
-
Add varying concentrations of this compound or vehicle (DMSO) and incubate for 15-30 minutes at room temperature.
-
Add 1 µL of the labeled probe (e.g., ~20,000-50,000 cpm for 32P).
-
Bring the final volume to 20 µL with nuclease-free water.
-
Incubate the reaction for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Add 2 µL of loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.
-
-
Detection and Analysis:
-
For radioactive probes, dry the gel and expose it to an X-ray film or a phosphor screen.
-
For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
Quantify the intensity of the bands corresponding to the free probe and the VEZF1-DNA complex to determine the percentage of inhibition and calculate the IC50 value.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Workflow:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel® Basement Membrane Matrix
-
96-well tissue culture plates
-
This compound inhibitor stock solution (in DMSO)
-
Calcein AM (for fluorescent visualization, optional)
Procedure:
-
Plate Coating: Thaw Matrigel® on ice. Pipette 50 µL of Matrigel® into each well of a 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells by trypsinization and resuspend them in a serum-reduced medium.
-
Treatment and Seeding:
-
In separate tubes, pre-treat the HUVEC suspension with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 30 minutes).
-
Seed the treated cells onto the solidified Matrigel® at a density of 1-2 x 10^4 cells per well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Visualize the formation of capillary-like structures using a phase-contrast microscope.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Materials:
-
Endothelial cells
-
Complete growth medium
-
96-well tissue culture plates
-
This compound inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the VEZF1 transcription factor in angiogenesis and endothelial cell biology. Its ability to inhibit the VEZF1-DNA interaction leads to a reduction in pathological angiogenesis in vitro. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate the therapeutic potential of targeting VEZF1. Future studies should focus on confirming the in vivo efficacy of this compound or its analogs and further dissecting the intricate signaling networks regulated by VEZF1 in the context of vascular health and disease.
References
- 1. Regulation of Endothelial Cell Cytoskeletal Reorganization by a Secreted Frizzled-Related Protein-1 and Frizzled 4- and Frizzled 7-Dependent Pathway: Role in Neovessel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Wnt Signalling in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The transcription factor Vezf1 represses the expression of the antiangiogenic factor Cited2 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both physiological and pathological conditions, including wound healing, embryonic development, and tumor growth.[1][2][3] In vitro angiogenesis assays are indispensable tools for studying the mechanisms of blood vessel formation and for screening potential pro- or anti-angiogenic drugs.[2][4][5] This document provides detailed protocols for a robust and widely used in vitro angiogenesis assay: the endothelial cell tube formation assay on a basement membrane matrix. This assay models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[2][6][7]
The protocols outlined below are designed to be adaptable for various endothelial cell types, including Human Umbilical Vein Endothelial Cells (HUVECs), and can be used to assess the effects of test compounds, conditioned media, or genetic modifications on angiogenesis.
Key In Vitro Angiogenesis Assays
A comprehensive assessment of a compound's effect on angiogenesis in vitro typically involves evaluating its impact on several key stages of the process:
-
Endothelial Cell Proliferation: Assessing the compound's effect on the growth of endothelial cells.
-
Endothelial Cell Migration: Evaluating the compound's influence on the directed movement of endothelial cells, a critical step in sprouting angiogenesis.[7]
-
Endothelial Cell Invasion: Measuring the ability of endothelial cells to degrade and move through the extracellular matrix.
-
Tube Formation: Quantifying the differentiation of endothelial cells into three-dimensional, capillary-like structures.[2][6][7]
This document will focus on the Tube Formation Assay , a rapid and quantifiable method to measure in vitro angiogenesis.[6][8]
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (BME), such as Matrigel.[6]
Materials:
-
Primary endothelial cells (e.g., HUVECs) or an immortalized endothelial cell line (e.g., 3B-11).[6]
-
Basement Membrane Extract (BME) (e.g., Matrigel® or ECM Gel)[6][9]
-
96-well tissue culture plates[9]
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal Medium (for serum starvation)
-
Test compounds or conditioned media
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Endothelial Cell Preparation:
-
Culture endothelial cells in Endothelial Cell Growth Medium until they reach 70-90% confluency. For optimal results, use cells between passages 2 and 6.[6][8]
-
The day before the assay, replace the growth medium with a reduced-serum or serum-free basal medium and incubate for 18-24 hours to serum-starve the cells.[6][8]
-
On the day of the assay, harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in basal medium and perform a cell count.
-
-
Assay Setup:
-
Prepare the test solutions by diluting the test compounds or conditioned media in basal medium to the desired final concentrations.
-
Resuspend the harvested endothelial cells in the prepared test solutions at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.
-
Carefully add 100 µL of the cell suspension to each well of the BME-coated plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours. Tube formation can begin within 1-2 hours and is often optimal by 4-6 hours.[6]
-
For visualization, you can either use a bright-field microscope or a fluorescent microscope after staining with Calcein AM.
-
To stain with Calcein AM, add the dye to the cells at a final concentration of 2 µg/mL and incubate for 30-45 minutes at 37°C prior to harvesting the cells for the assay.[6]
-
-
Quantification:
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Total number of loops
-
-
This can be done manually or using automated image analysis software.
-
Data Presentation:
The quantitative data from the tube formation assay should be summarized in a clear and structured table for easy comparison between different treatment groups.
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control | - | 1250 ± 85 | 45 ± 5 | 20 ± 3 |
| Test Compound A | 1 µM | 875 ± 60 | 28 ± 4 | 12 ± 2 |
| Test Compound A | 10 µM | 450 ± 42 | 12 ± 3 | 5 ± 1 |
| Positive Control (e.g., VEGF) | 50 ng/mL | 1800 ± 110 | 65 ± 7 | 32 ± 4 |
| Negative Control (e.g., Suramin) | 100 µM | 300 ± 35 | 8 ± 2 | 3 ± 1 |
Data are presented as mean ± standard deviation.
Diagrams
Experimental Workflow: Endothelial Cell Tube Formation Assay
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Integration of pro- and anti-angiogenic signals by endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. 血管生成测定 [sigmaaldrich.com]
- 10. In Vitro Angiogenesis Assay Kit (ab133119) is not available | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Preparation of VEC-162 (Tasimelteon) Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VEC-162, also known as Tasimelteon, is a selective dual agonist for the melatonin receptors MT1 and MT2.[1][2][3] It is a crucial tool in research related to circadian rhythms, sleep disorders, and neurological conditions.[4][5][6] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving Tasimelteon for in vitro studies due to its high solubilizing capacity for organic molecules. This document provides detailed application notes and protocols for the preparation, storage, and handling of a VEC-162 (Tasimelteon) stock solution in DMSO.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative information for VEC-162 (Tasimelteon) and its solubility in DMSO.
| Parameter | Value | Reference |
| Compound Name | VEC-162 (Tasimelteon) | [3] |
| Alternate Name | BMS-214778 | [1][2][3] |
| Molecular Formula | C₁₅H₁₉NO₂ | [2] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Solubility in DMSO | ≥ 33 mg/mL (≥ 134.52 mM) | [2] |
| Maximum Conc. | 37.33 mg/mL (152.17 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |
Stock Solution Preparation Table
This table provides the required mass of Tasimelteon to prepare stock solutions of various concentrations and volumes.
| Desired Stock Concentration | Volume of DMSO | Mass of Tasimelteon (VEC-162) Required |
| 1 mM | 1 mL | 0.245 mg |
| 5 mM | 1 mL | 1.227 mg |
| 10 mM | 1 mL | 2.453 mg |
| 50 mM | 1 mL | 12.266 mg |
| 1 mM | 5 mL | 1.227 mg |
| 5 mM | 5 mL | 6.133 mg |
| 10 mM | 5 mL | 12.266 mg |
| 50 mM | 5 mL | 61.330 mg |
Experimental Protocols
Protocol 1: Preparation of a 10 mM VEC-162 (Tasimelteon) Stock Solution in DMSO
Materials:
-
VEC-162 (Tasimelteon) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the VEC-162 (Tasimelteon) powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 2.45 mg of VEC-162 powder into the tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the VEC-162 powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Cell-Based Assay using VEC-162 Stock Solution
This protocol provides a general workflow for treating cultured cells with VEC-162 to assess its effect on a downstream signaling pathway, such as cAMP levels.
Materials:
-
Cultured cells expressing MT1/MT2 receptors (e.g., HEK293-MT1, CHO-MT2)
-
Cell culture medium and supplements
-
10 mM VEC-162 (Tasimelteon) stock solution in DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
cAMP assay kit
-
Multi-well plates (e.g., 96-well)
-
Forskolin (or other adenylyl cyclase activator)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM VEC-162 stock solution. Prepare serial dilutions of VEC-162 in the assay buffer to achieve the desired final concentrations for the dose-response curve. Remember to include a vehicle control (DMSO at the same final concentration as the highest VEC-162 concentration).
-
Cell Treatment: Remove the cell culture medium from the wells. Wash the cells once with the assay buffer. Add the prepared working solutions of VEC-162 (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate at 37°C for the desired period (e.g., 15-30 minutes) to allow for receptor binding and signaling.
-
Stimulation (Optional): If measuring inhibition of adenylyl cyclase, add a known concentration of an activator like forskolin to all wells (except for the negative control) and incubate for an additional 10-15 minutes.
-
Cell Lysis and Assay: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Data Analysis: Measure the cAMP levels using a plate reader. Plot the dose-response curve and calculate the EC₅₀ or IC₅₀ value for VEC-162.
Mandatory Visualization
Caption: VEC-162 signaling pathway via MT1/MT2 receptors.
Caption: Workflow for an in vitro cell-based assay with VEC-162.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tasimelteon | MT Receptor | Melatonin Receptor | TargetMol [targetmol.com]
- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tasimelteon for the treatment of non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of a Novel Therapeutic Agent (VEC6) in Mouse Models of Retinopathy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, "VEC6" is not a publicly documented therapeutic agent for retinopathy. The following application notes and protocols are a generalized framework for the preclinical evaluation of a novel anti-angiogenic or anti-inflammatory agent, herein designated "this compound," in established mouse models of retinopathy. The methodologies are based on standard, published experimental procedures.
Introduction
Diabetic retinopathy (DR) is a leading cause of blindness and is characterized by microvascular complications arising from chronic hyperglycemia.[1][2] Key pathological features include the breakdown of the blood-retinal barrier, vascular leakage, retinal edema, and in advanced stages, neovascularization.[1][3] Animal models are crucial for understanding the pathophysiology of DR and for the preclinical assessment of new therapeutic agents.[1][2]
This document provides detailed protocols for the administration and efficacy evaluation of a hypothetical therapeutic agent, this compound, in two common mouse models of retinopathy: Streptozotocin (STZ)-induced diabetic retinopathy and Oxygen-Induced Retinopathy (OIR).
Mouse Models of Retinopathy
Streptozotocin (STZ)-Induced Diabetic Retinopathy
This model mimics type 1 diabetes by chemically ablating pancreatic β-cells, leading to hyperglycemia and subsequent retinal vascular changes.[1][4][5]
-
Induction: Intraperitoneal injection of STZ. A common protocol involves multiple low doses (e.g., 50 mg/kg) for 5 consecutive days to reduce mortality.[1]
-
Confirmation of Diabetes: Blood glucose levels are monitored. Mice with blood glucose levels consistently above 15 mmol/L (250 mg/dL) are considered diabetic.[6]
-
Pathology Development: Retinopathy features such as pericyte loss, basement membrane thickening, and increased vascular permeability develop over several months.[1]
Oxygen-Induced Retinopathy (OIR)
The OIR model is widely used to study retinal neovascularization, a hallmark of proliferative diabetic retinopathy.
-
Model: C57BL/6J mouse pups and their nursing dam.
-
Induction:
-
At postnatal day 7 (P7), pups and their mother are placed in a hyperoxic chamber (75% oxygen).
-
At P12, they are returned to room air (normoxia). This relative hypoxia triggers a cascade of events leading to retinal neovascularization.
-
-
Pathology Development: Neovascular tufts are typically maximal around P17-P18, which is an ideal time point for evaluating anti-angiogenic therapies.
Experimental Protocols
Preparation of this compound for Intravitreal Injection
-
Reconstitution: Reconstitute lyophilized this compound in sterile, pyrogen-free phosphate-buffered saline (PBS) to a desired stock concentration (e.g., 10 mg/mL).
-
Dilution: On the day of injection, dilute the this compound stock solution to the final working concentration (e.g., 1 µg/µL) using sterile PBS.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Intravitreal Injection Procedure
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation).
-
Pupil Dilation: Apply a drop of 1% tropicamide to the eye to be injected to dilate the pupil.
-
Prophylactic Antibiotic: Apply a drop of a topical antibiotic (e.g., 0.5% moxifloxacin) to the cornea.
-
Injection:
-
Using a 33-gauge Hamilton syringe, carefully insert the needle through the sclera, just posterior to the limbus, avoiding the lens.
-
Slowly inject 1 µL of the this compound solution into the vitreous cavity.
-
Slowly withdraw the needle.
-
-
Post-Injection Care: Apply a topical antibiotic ointment to the eye. Monitor the animal until it has fully recovered from anesthesia.
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for evaluating this compound in mouse models of retinopathy.
Efficacy Assessment Methods
In Vivo Imaging
-
Fluorescein Angiography (FA): To assess vascular leakage and neovascularization.
-
Anesthetize the mouse and dilate the pupil.
-
Inject fluorescein dye intraperitoneally.
-
Capture images of the retina at various time points using a fundus camera.
-
Quantify the area of leakage or neovascular tufts using image analysis software.[7]
-
-
Optical Coherence Tomography (OCT): To measure retinal thickness as an indicator of edema.[8]
-
Anesthetize the mouse and position it on the OCT device stage.
-
Acquire cross-sectional images of the retina.
-
Measure the thickness of the total retina and individual layers using the device's software.[8]
-
Histology and Immunohistochemistry (IHC)
-
Tissue Preparation: Euthanize the mice, enucleate the eyes, and fix them in 4% paraformaldehyde. Embed in paraffin or OCT compound for sectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general retinal morphology.
-
Isolectin B4 (IB4): To stain blood vessels and quantify vascular density and neovascular tufts.
-
Antibodies for IHC:
-
Molecular Biology
-
Tissue Homogenization: Dissect the retinas and homogenize them to extract protein or RNA.
-
Western Blotting: To quantify the protein levels of key signaling molecules (e.g., VEGF, PKCβ2, NF-κB, ICAM-1).[3]
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes involved in angiogenesis and inflammation (e.g., Vegfa, Il6, Tnf).[10]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Retinal Thickness in STZ-Induced Diabetic Mice
| Treatment Group | Retinal Thickness (µm) at 12 weeks |
| Non-Diabetic Control | 225 ± 15 |
| Diabetic + Vehicle | 280 ± 20 |
| Diabetic + this compound (1 µg) | 240 ± 18# |
| Diabetic + this compound (5 µg) | 230 ± 16# |
| p < 0.05 vs. Non-Diabetic Control; #p < 0.05 vs. Diabetic + Vehicle. Data are presented as mean ± SD. |
Table 2: Effect of this compound on Retinal Neovascularization in the OIR Model
| Treatment Group | Neovascular Tuft Area (% of total retina) |
| Normoxia Control | 0.5 ± 0.2 |
| OIR + Vehicle | 12.5 ± 2.1 |
| OIR + this compound (1 µg) | 6.2 ± 1.5# |
| OIR + this compound (5 µg) | 3.1 ± 1.1# |
| p < 0.05 vs. Normoxia Control; #p < 0.05 vs. OIR + Vehicle. Data are presented as mean ± SD. |
Table 3: Effect of this compound on Retinal Gene Expression in STZ-Induced Diabetic Mice
| Treatment Group | Vegfa Fold Change | Il6 Fold Change | Tnf Fold Change |
| Non-Diabetic Control | 1.0 | 1.0 | 1.0 |
| Diabetic + Vehicle | 3.5 ± 0.5 | 4.2 ± 0.6 | 3.8 ± 0.4 |
| Diabetic + this compound (5 µg) | 1.2 ± 0.3# | 1.5 ± 0.4# | 1.3 ± 0.3# |
| p < 0.05 vs. Non-Diabetic Control; #p < 0.05 vs. Diabetic + Vehicle. Data are presented as mean ± SD. |
Signaling Pathways in Retinopathy
Understanding the underlying molecular mechanisms is critical. This compound may target key signaling pathways implicated in retinopathy.
VEGF Signaling Pathway
VEGF is a primary mediator of angiogenesis and vascular permeability in retinopathy.[3][9] Its signaling cascade is a common target for therapeutic intervention.
Caption: Simplified VEGF signaling pathway in diabetic retinopathy.
IL-6 Trans-Signaling Pathway
Interleukin-6 (IL-6) is a pro-inflammatory cytokine elevated in diabetic retinopathy that contributes to blood-retinal barrier breakdown and oxidative stress.[4][5][11] The IL-6 trans-signaling pathway, which involves the soluble IL-6 receptor (sIL-6R), is predominantly pro-inflammatory.[11]
Caption: IL-6 trans-signaling pathway in diabetic retinopathy.
References
- 1. Animal Models of Diabetic Retinopathy: Summary and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VEGF promotes diabetic retinopathy by upregulating the PKC/ET/NF-κB/ICAM-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-6 trans-signaling inhibition prevents oxidative stress in a mouse model of early diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-6 trans-signaling inhibition prevents oxidative stress in a mouse model of early diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AAV-Mediated Expression of Human VEGF, TNF-α, and IL-6 Induces Retinal Pathology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEC6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VEC6, also known as NSC 11435, is a small molecule inhibitor of the vascular endothelial zinc finger 1 (VEZF1)–DNA interaction. VEZF1 is a critical transcription factor involved in the regulation of angiogenesis and lymphangiogenesis. By inhibiting VEZF1, this compound has been shown to reduce pathological angiogenesis, making it a compound of interest for research in oncology, ophthalmology, and other diseases characterized by aberrant blood vessel formation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining its effective concentration and assessing its biological activity.
Data Presentation: Effective Concentrations of this compound and a Structurally Related VEZF1 Inhibitor
While direct studies detailing the effective concentration of this compound in a variety of cell lines are emerging, data from a potent, structurally related VEZF1 inhibitor, referred to as T4, provides a strong foundational basis for experimental design. Another study provides a specific concentration for this compound in the context of promoter activity assays.
| Compound | Cell Line | Assay Type | Concentration | Exposure Time | Observed Effect | Citation |
| This compound | HeLa | Promoter Activity Assay | 20 nM | 24 hours | Decreased NRP1 promoter transactivation | [1] |
| T4 (Potent VEZF1 Inhibitor) | MSS31 (mouse endothelial) | DNA Binding Assay (Gel Shift) | IC50: 20 µM | 10 minutes (in vitro) | Inhibition of VEZF1-DNA binding | [2][3] |
| T4 (Potent VEZF1 Inhibitor) | MSS31 (mouse endothelial) | Cytotoxicity Assay (Trypan Blue) | ≤ 20 µM | 24 hours | No significant effect on cell viability | [2][3] |
| T4 (Potent VEZF1 Inhibitor) | MSS31 (mouse endothelial) | Tube Formation Assay | 20 µM | 24 hours (pre-treatment) | Strong inhibition of endothelial cell network formation | [2][3] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity
This protocol is essential to determine the optimal non-toxic concentration range of this compound for your specific cell line.
Materials:
-
This compound (NSC 11435)
-
Cell line of interest (e.g., HUVEC, MSS31, or other endothelial cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Trypan Blue solution or a preferred cell viability assay kit (e.g., MTT, MTS)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 10 nM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Trypan Blue Exclusion: Detach the cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in a known volume of medium. Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT/MTS Assay: Follow the manufacturer's instructions for the chosen viability assay kit. Typically, this involves adding the reagent to the wells, incubating for a specific period, and then measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the concentration at which this compound does not significantly affect cell viability.
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cells (e.g., HUVEC or MSS31)
-
This compound
-
Basement membrane extract (e.g., Matrigel™)
-
24-well or 48-well cell culture plates
-
Complete cell culture medium and serum-free medium
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Pipette 50-100 µL of the extract into each well of a pre-chilled 48-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Pre-treatment: Culture endothelial cells to ~80% confluency. Treat the cells with the determined non-toxic concentration of this compound (e.g., 20 µM based on the T4 data) or a range of concentrations for 24 hours.
-
Cell Preparation: After pre-treatment, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
Seeding on Matrix: Add 100-200 µL of the cell suspension to each well of the coated plate.
-
Incubation: Incubate the plate at 37°C for 6-18 hours. Monitor the formation of tube-like structures periodically under a microscope.
-
Visualization and Quantification:
-
Brightfield Microscopy: Capture images of the tube networks at different time points.
-
Fluorescence Microscopy (Optional): Prior to harvesting, incubate the cells with Calcein AM according to the manufacturer's protocol to fluorescently label live cells.
-
Quantification: Analyze the captured images using software like ImageJ. Quantify parameters such as the number of nodes, number of branches, and total tube length.
-
-
Data Analysis: Compare the quantitative parameters of this compound-treated cells with the vehicle-treated control cells to determine the inhibitory effect on angiogenesis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ETV6 Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for the analysis of gene expression regulated by the ETS Variant Transcription Factor 6 (ETV6), formerly known as VEC6. ETV6 is a crucial transcriptional repressor involved in embryonic development, hematopoiesis, and the maintenance of vascular integrity.[1] Its dysregulation is implicated in various hematological malignancies.[2][3]
This document outlines the known signaling pathways of ETV6, provides detailed protocols for key experimental procedures, and presents a framework for data analysis and presentation.
ETV6 Signaling Pathways
ETV6 primarily functions as a transcriptional repressor.[4][5] However, it can also indirectly activate gene expression through the repression of other repressors. A notable example is its regulation of Vascular Endothelial Growth Factor A (VEGFA), which is critical for angiogenesis and hematopoiesis.
ETV6-Mediated Regulation of vegfa Expression
ETV6 employs a sophisticated mechanism to positively regulate vegfa expression. This involves a double negative gate and a feed-forward loop. ETV6 directly represses the expression of foxo3, a known repressor of vegfa. Simultaneously, ETV6 activates the expression of klf4, which in turn recruits ETV6 to the vegfa promoter to activate its expression.
ETV6 Repression of Inflammatory Genes
ETV6 plays a role in repressing inflammatory response genes.[6] In hematopoietic stem and progenitor cells (HSPCs), ETV6 binds to the loci of genes involved in inflammatory pathways, such as those related to TNF signaling, and represses their expression, which is critical for maintaining HSPC function.[6]
Experimental Design and Workflow
A robust experimental design is crucial for elucidating the role of ETV6 in gene expression. The following workflow outlines a comprehensive approach, from initial discovery of ETV6 binding sites to the validation of target gene function.
Quantitative Data Presentation
Summarizing quantitative data in a structured format is essential for interpretation and comparison. Below are example tables for presenting data from the experimental protocols described.
Table 1: Putative ETV6 Target Genes Identified by Integrated ChIP-seq and RNA-seq Analysis
| Gene Symbol | ChIP-seq Peak Fold Enrichment | RNA-seq Log2 Fold Change (ETV6 Knockdown) | Putative Regulation |
| GENE_A | 10.5 | 2.1 | Repressed by ETV6 |
| GENE_B | 8.2 | 1.8 | Repressed by ETV6 |
| GENE_C | 6.7 | -1.5 | Activated by ETV6 |
| GENE_D | 12.1 | 3.0 | Repressed by ETV6 |
Table 2: Validation of ETV6-mediated Gene Repression by Luciferase Reporter Assay
| Promoter Construct | Relative Luciferase Activity (vs. Control) | Fold Change (ETV6 Overexpression) |
| pGL3-GENE_A_promoter | 1.0 (baseline) | 0.45 |
| pGL3-GENE_B_promoter | 1.0 (baseline) | 0.52 |
| pGL3-Control | 1.0 (baseline) | 0.98 |
Table 3: Confirmation of Target Gene Expression Changes by RT-qPCR
| Target Gene | Relative mRNA Expression (ETV6 Knockdown vs. Control) | Standard Deviation |
| GENE_A | 4.2 | 0.35 |
| GENE_B | 3.5 | 0.28 |
| GENE_C | 0.4 | 0.05 |
| GAPDH (Control) | 1.0 | 0.02 |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP-seq)
This protocol is designed to identify the genomic binding sites of ETV6.
1. Cell Fixation and Chromatin Preparation
-
Culture cells to approximately 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse the cells to release nuclei.
-
Isolate the nuclei and resuspend in a lysis buffer.
2. Chromatin Shearing
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp. The optimization of sonication conditions is critical.
3. Immunoprecipitation
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-ETV6 antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
4. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation
-
Purify the DNA using a standard PCR purification kit.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for your sequencing platform.
Protocol 2: Dual-Luciferase Reporter Assay
This assay is used to validate the effect of ETV6 on the transcriptional activity of a putative target gene's promoter.[7][8][9]
1. Vector Construction
-
Clone the promoter region of the putative ETV6 target gene into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the firefly luciferase gene.
-
Co-transfect this reporter construct with an expression vector for ETV6 (or a control vector) and a control reporter vector expressing Renilla luciferase (for normalization of transfection efficiency).
2. Cell Transfection
-
Plate cells in a 24-well plate and grow to 70-80% confluency.
-
Transfect the cells with the reporter constructs and expression vectors using a suitable transfection reagent.
3. Cell Lysis and Luciferase Assay
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[8]
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
4. Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity in the presence of ETV6 overexpression compared to the control.
Protocol 3: RNA-sequencing and RT-qPCR Validation
This protocol is for analyzing global gene expression changes following ETV6 perturbation and validating these changes for specific genes.
1. ETV6 Perturbation
-
Modulate ETV6 expression in your cell line of interest using techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout.
-
Include appropriate controls (e.g., non-targeting siRNA).
2. RNA Isolation and RNA-seq
-
Harvest the cells and isolate total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from high-quality RNA samples.
-
Sequence the libraries on a high-throughput sequencing platform.
3. Bioinformatic Analysis of RNA-seq Data
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between ETV6-perturbed and control samples.
4. RT-qPCR Validation
-
Synthesize cDNA from the isolated RNA.
-
Design primers for the target genes identified from the RNA-seq analysis and a housekeeping gene for normalization (e.g., GAPDH).
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. ETV6 in hematopoiesis and leukemia predisposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of ETV6-mediated predisposition to childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETV6 in Hematopoiesis and Leukemia Predisposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lymphangiogenesis Using VEGF-C
Refining the Focus from VEC6 to VEGF-C
Initial literature searches for "this compound" in the context of lymphangiogenesis did not yield specific results for a molecule or compound with that designation. It is possible that "this compound" is a proprietary name, a novel compound not yet widely published, or a typographical error for "VEGF-C". Given the central and well-established role of Vascular Endothelial Growth Factor C (VEGF-C) in driving lymphangiogenesis, these application notes will focus on the use of VEGF-C as a primary tool to study the formation of lymphatic vessels. The principles and protocols described herein are fundamental to lymphangiogenesis research and can be adapted for the study of other potential lymphangiogenic or anti-lymphangiogenic factors.
Introduction to Lymphangiogenesis and the Role of VEGF-C
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and immune responses.[1][2] Dysregulation of lymphangiogenesis is implicated in various pathologies, including cancer metastasis, lymphedema, and chronic inflammation.[1][2] The VEGF-C/VEGF-D/VEGFR-3 signaling axis is the most critical pathway for initiating and controlling lymphangiogenesis.[3]
VEGF-C, a secreted glycoprotein, binds to and activates its cognate receptor, Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), which is predominantly expressed on lymphatic endothelial cells (LECs).[3][4] This ligand-receptor interaction triggers a cascade of intracellular signaling events that lead to LEC proliferation, migration, survival, and tube formation – the cellular hallmarks of lymphangiogenesis.[5][6] Understanding and manipulating this pathway is therefore of paramount interest to researchers in both basic science and drug development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing VEGF-C to study lymphangiogenesis in vitro and in vivo. They include detailed descriptions of the key signaling pathways, structured quantitative data from representative experiments, and step-by-step protocols for fundamental assays.
Signaling Pathways in VEGF-C-Mediated Lymphangiogenesis
The binding of VEGF-C to VEGFR-3 on the surface of LECs initiates the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. This activation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of two major downstream signaling cascades: the PI3K/Akt pathway and the MAPK/ERK pathway.[1][7][8]
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration. Activated VEGFR-3 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Akt then modulates the function of numerous downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell growth and proliferation.[1][7][8]
-
The MAPK/ERK Pathway: This pathway is primarily involved in cell proliferation and differentiation. The activation of VEGFR-3 leads to the recruitment of adaptor proteins like Grb2 and Shc, which activate the Ras-Raf-MEK-ERK signaling cascade. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation.[7][9]
The transcription factor Prox1 is a master regulator of lymphatic endothelial cell fate and is essential for maintaining the identity of LECs.[10][11][12] COUP-TFII is another critical transcription factor that works in concert with Prox1 to regulate the expression of LEC-specific genes, including VEGFR-3.[5][10][13] There is a positive feedback loop where Prox1 upregulates VEGFR-3 expression, and VEGF-C/VEGFR-3 signaling, in turn, promotes Prox1 expression.[6]
Co-receptors such as Neuropilin-2 (NRP2) can enhance VEGF-C binding to VEGFR-3 and promote signaling.[1] Furthermore, VEGF-C can also bind to VEGFR-2, leading to the formation of VEGFR-2/VEGFR-3 heterodimers, which can also contribute to the downstream signaling events that drive lymphangiogenesis.[9][14]
Caption: VEGF-C/VEGFR-3 signaling cascade in lymphatic endothelial cells.
Quantitative Data Summary
The following tables summarize representative quantitative data from key in vitro and in vivo assays used to study the effects of VEGF-C on lymphangiogenesis. These values are illustrative and can vary depending on the specific experimental conditions, cell types, and animal models used.
Table 1: In Vitro Lymphatic Endothelial Cell (LEC) Proliferation Assay
| Treatment Group | VEGF-C Concentration | Cell Proliferation (Fold Change vs. Control) | Reference |
| Control | 0 ng/mL | 1.0 | [15] |
| VEGF-C | 10 ng/mL | 1.3 - 1.5 | [15][16] |
| VEGF-C | 50 ng/mL | 1.8 - 2.2 | [17] |
| VEGF-C | 100 ng/mL | 2.5 - 3.0 | [18][19] |
Table 2: In Vitro LEC Migration (Scratch) Assay
| Treatment Group | VEGF-C Concentration | Wound Closure (%) at 24h | Reference |
| Control | 0 ng/mL | 20 - 30% | [20] |
| VEGF-C | 50 ng/mL | 50 - 60% | [20] |
| VEGF-C | 100 ng/mL | 70 - 85% | [20] |
Table 3: In Vitro LEC Tube Formation Assay on Matrigel
| Treatment Group | VEGF-C Concentration | Total Tube Length (relative units) | Number of Branch Points | Reference |
| Control | 0 ng/mL | 100 ± 15 | 20 ± 5 | [18] |
| VEGF-C | 100 ng/mL | 250 ± 30 | 50 ± 8 | [18] |
Table 4: In Vivo Mouse Corneal Lymphangiogenesis Assay
| Treatment Group | VEGF-C Dose | Lymphatic Vessel Area (% of corneal area) | Reference |
| Control (PBS) | 0 ng | 0.5 ± 0.2% | [21] |
| VEGF-C | 100 ng | 8 - 12% | [1][22] |
| VEGF-C | 400 ng | 15 - 20% | [21] |
Table 5: In Vivo Matrigel Plug Assay
| Treatment Group | VEGF-C Concentration in Matrigel | Lymphatic Vessel Density (vessels/mm²) | Reference |
| Control | 0 ng/mL | 5 ± 2 | [3] |
| VEGF-C | 100 ng/mL | 25 ± 5 | [13] |
Experimental Protocols
Detailed methodologies for key experiments to study VEGF-C-induced lymphangiogenesis are provided below.
In Vitro Assays
Caption: A generalized workflow for in vitro lymphangiogenesis experiments.
1. Lymphatic Endothelial Cell (LEC) Proliferation Assay
This assay quantifies the effect of VEGF-C on the proliferation of LECs.
-
Materials:
-
Primary Human Lymphatic Endothelial Cells (HLECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (EBM-2) with 0.5-1% FBS
-
Recombinant Human VEGF-C
-
96-well tissue culture plates
-
Cell proliferation assay kit (e.g., MTS, WST-1, or BrdU incorporation)
-
Plate reader
-
-
Protocol:
-
Culture HLECs in EGM-2 medium until they reach 80-90% confluency.
-
Trypsinize the cells, count them, and seed 2,000-5,000 cells per well in a 96-well plate in EGM-2.
-
Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
The next day, replace the medium with basal medium containing 0.5-1% FBS and incubate for 6-8 hours to synchronize the cells.
-
Prepare serial dilutions of VEGF-C in basal medium (e.g., 0, 10, 50, 100 ng/mL).
-
Remove the synchronization medium and add 100 µL of the VEGF-C dilutions or control medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the fold change in proliferation relative to the control (0 ng/mL VEGF-C).
-
2. LEC Migration (Scratch) Assay
This assay assesses the ability of VEGF-C to stimulate the directional migration of LECs.
-
Materials:
-
HLECs
-
EGM-2 and basal medium
-
Recombinant Human VEGF-C
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed HLECs in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Once confluent, gently create a straight "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.[23][24]
-
Wash the wells twice with PBS to remove detached cells.[23]
-
Replace the PBS with basal medium containing different concentrations of VEGF-C (e.g., 0, 50, 100 ng/mL).
-
Place the plate on a microscope stage and capture an image of the scratch at time 0. Mark the position for subsequent imaging.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field of view at regular intervals (e.g., 6, 12, and 24 hours).[24]
-
Measure the width of the scratch at different points for each time point and condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each condition.
-
3. LEC Tube Formation Assay
This assay evaluates the ability of LECs to form capillary-like structures (tubes) on a basement membrane matrix in response to VEGF-C.
-
Materials:
-
HLECs
-
EGM-2 and basal medium
-
Recombinant Human VEGF-C
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
96-well or 48-well tissue culture plates (pre-chilled)
-
Microscope with a camera
-
-
Protocol:
-
Thaw the Matrigel on ice at 4°C overnight.
-
Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate.[25][26]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[25][26]
-
Harvest HLECs and resuspend them in basal medium at a concentration of 1-2 x 10⁵ cells/mL.
-
Add VEGF-C (e.g., 100 ng/mL) or control to the cell suspension.
-
Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[4]
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.[5][10][11][27]
-
In Vivo Assays
Caption: A generalized workflow for in vivo lymphangiogenesis experiments.
4. Mouse Corneal Lymphangiogenesis Assay
This model allows for the quantitative study of new lymphatic vessel growth in an avascular tissue.[1][22]
-
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Recombinant Human VEGF-C
-
Sucralfate and Hydron polymer
-
Surgical microscope and instruments
-
Anesthetics
-
Antibodies for immunohistochemistry (e.g., anti-LYVE-1, anti-CD31)
-
Fluorescence microscope
-
-
Protocol:
-
Prepare micropellets containing VEGF-C (e.g., 100 ng) or PBS (control) embedded in a slow-release polymer.[1]
-
Anesthetize the mouse according to approved institutional protocols.
-
Under a surgical microscope, create a small micropocket in the corneal stroma, approximately 1-1.5 mm from the limbus.
-
Implant the VEGF-C or control pellet into the corneal pocket.[1]
-
Apply a topical antibiotic to the eye.
-
After 5-14 days, euthanize the mice and enucleate the eyes.[1]
-
Fix the corneas in acetone or paraformaldehyde.
-
Perform whole-mount immunohistochemical staining for lymphatic vessels using an anti-LYVE-1 or anti-podoplanin antibody and for blood vessels using an anti-CD31 antibody.
-
Capture images of the stained corneas using a fluorescence microscope.
-
Quantify the area of lymphatic vessel growth using image analysis software.[2][7][14]
-
5. Matrigel Plug Assay for Lymphangiogenesis
This assay assesses the formation of lymphatic vessels into a subcutaneously implanted gel plug containing VEGF-C.
-
Materials:
-
6-8 week old mice
-
Matrigel® Basement Membrane Matrix
-
Recombinant Human VEGF-C
-
Heparin
-
Anesthetics
-
Surgical instruments
-
Antibodies for immunohistochemistry (e.g., anti-LYVE-1, anti-CD31)
-
Microscope
-
-
Protocol:
-
Thaw Matrigel on ice.
-
Mix liquid Matrigel with VEGF-C (e.g., 100 ng/mL) and heparin. Keep the mixture on ice.[8][28]
-
Anesthetize the mouse.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mouse. The Matrigel will form a solid plug at body temperature.[8][28]
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.[3][28]
-
Fix the plugs in formalin and embed them in paraffin.
-
Section the plugs and perform immunohistochemical staining for lymphatic vessels (anti-LYVE-1 or anti-podoplanin) and blood vessels (anti-CD31).[8]
-
Image the stained sections using a microscope.
-
Quantify the number and density of lymphatic vessels within the Matrigel plug.[3][13]
-
Conclusion
The study of lymphangiogenesis is crucial for understanding numerous physiological and pathological processes. VEGF-C stands as a cornerstone for this research, providing a robust and reliable stimulus to induce and investigate the formation of lymphatic vessels. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the mechanisms of lymphangiogenesis and to evaluate the efficacy of potential therapeutic agents targeting this process. By employing these standardized assays, the scientific community can continue to unravel the complexities of the lymphatic system and develop novel treatments for a range of diseases.
References
- 1. Mouse corneal lymphangiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjunctival Lymphatic Response to Corneal Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From lymphatic endothelial cell migration to formation of tubular lymphatic vascular network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Ontogenesis of the Mouse Ocular Surface Lymphatic Vascular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiation-induced VEGF-C expression and endothelial cell proliferation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vascular Endothelial Growth Factor C (VEGF-C) Sensitizes Lymphatic Endothelial Cells to Oxidative-Stress-Induced Apoptosis through DNA Damage and Mitochondrial Dysfunction: Implications for Lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolated lymphatic endothelial cells transduce growth, survival and migratory signals via the VEGF-C/D receptor VEGFR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling Lymphangiogenesis: Pairing in vitro and in vivo metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. VEGF-C Induces Lymphangiogenesis and Angiogenesis in the Rat Mesentery Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lymphangiogenesis and angiogenesis: concurrence and/or dependence? Studies in inbred mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. med.virginia.edu [med.virginia.edu]
- 24. clyte.tech [clyte.tech]
- 25. corning.com [corning.com]
- 26. biocompare.com [biocompare.com]
- 27. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Application Notes and Protocols: Characterization of VEC6 Treatment in Human Umbilical Vein Endothelial Cells (HUVECs)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, "VEC6" is not a publicly documented treatment for Human Umbilical Vein Endothelial Cells (HUVECs). The following protocols and data are provided as a representative framework for characterizing a novel substance, designated here as this compound, using standard endothelial cell biology assays. The experimental details are based on established methodologies for common agents such as growth factors (e.g., VEGF), inflammatory cytokines (e.g., TNF-α), and small molecule inhibitors.
Introduction
Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying endothelial cell biology, including processes like angiogenesis, inflammation, and vascular permeability.[1] The introduction of a novel therapeutic candidate, this compound, necessitates a systematic evaluation of its effects on these key endothelial functions. These application notes provide detailed protocols for assessing the impact of this compound on HUVEC proliferation, migration, and tube formation, as well as its influence on critical signaling pathways.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of this compound on HUVEC functions. Researchers should generate their own data based on empirical results.
Table 1: Effect of this compound on HUVEC Proliferation (MTT Assay)
| This compound Concentration | Absorbance (570 nm) (Mean ± SD) | Proliferation Inhibition (%) |
| Vehicle Control (0 µM) | 1.25 ± 0.08 | 0% |
| 0.1 µM | 1.12 ± 0.06 | 10.4% |
| 1 µM | 0.85 ± 0.05 | 32.0% |
| 10 µM | 0.45 ± 0.04 | 64.0% |
| 100 µM | 0.21 ± 0.03 | 83.2% |
Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay)
| Treatment (24h) | Wound Closure (%) (Mean ± SD) |
| Basal Medium | 15.2 ± 3.5 |
| VEGF (20 ng/mL) | 85.6 ± 7.2 |
| VEGF + this compound (1 µM) | 62.1 ± 6.8 |
| VEGF + this compound (10 µM) | 35.4 ± 5.1 |
Table 3: Effect of this compound on HUVEC Tube Formation
| Treatment (18h) | Total Tube Length (µm) (Mean ± SD) |
| Basal Medium | 150 ± 25 |
| VEGF (20 ng/mL) | 1850 ± 150 |
| VEGF + this compound (1 µM) | 980 ± 110 |
| VEGF + this compound (10 µM) | 420 ± 60 |
Experimental Protocols
Protocol 1: HUVEC Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
T-75 cell culture flasks, gelatin-coated
-
Incubator (37°C, 5% CO₂, 95% humidity)
Procedure:
-
Thawing: Rapidly thaw cryopreserved HUVECs in a 37°C water bath. Transfer cells to a 15 mL tube with 9 mL of pre-warmed EGM-2. Centrifuge at 200 x g for 5 minutes.[2]
-
Seeding: Resuspend the cell pellet in fresh EGM-2 and plate onto a gelatin-coated T-75 flask.[2]
-
Maintenance: Change the medium every 2-3 days. Passage cells when they reach 80-90% confluency.[2][3] HUVECs should ideally be used before passage 7 to maintain their phenotype.[3]
Protocol 2: HUVEC Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HUVECs
-
96-well plate
-
EGM-2 medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of EGM-2. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound or controls (vehicle control, no-treatment control).[4]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to form purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol 3: HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
Growth factor-reduced Matrigel or similar basement membrane extract (BME)[5]
-
Pre-chilled 96-well plate
-
EGM-2 medium (or basal medium for starvation)
-
This compound and other test agents (e.g., VEGF)
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.[5][6]
-
Cell Preparation: Trypsinize HUVECs that are 80-90% confluent. Resuspend cells in the desired basal medium.[5]
-
Cell Seeding: Plate 1-2 x 10⁴ cells/well onto the solidified Matrigel.[5]
-
Treatment: Immediately add the appropriate concentrations of this compound, positive controls (e.g., VEGF), and negative controls to the desired wells.[5]
-
Incubation: Incubate the plate for 4-18 hours in a 37°C incubator with 5% CO₂.[5] HUVECs typically form well-developed tube networks after 4-6 hours.[7]
-
Imaging and Analysis: Capture images using a light microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation states in response to this compound treatment.
Materials:
-
HUVECs
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-NF-κB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed HUVECs in 6-well plates. Once confluent, starve cells if necessary and treat with this compound for the desired time. Place the dish on ice, wash with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer. Scrape the cells and incubate on ice for 30 minutes.[2][8]
-
Lysate Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[8]
Signaling Pathway Diagrams
The following diagrams illustrate common signaling pathways in HUVECs that could be modulated by a novel therapeutic agent like this compound.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. Its signaling cascade through VEGFR2 activates key pathways like PI3K/Akt and MAPK/ERK, promoting endothelial cell proliferation, migration, and survival.[9][10]
TNF-α Inflammatory Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates endothelial cells. It signals primarily through the TNF-R55 receptor, leading to the activation of the NF-κB transcription factor, which upregulates the expression of adhesion molecules like ICAM-1 and VCAM-1.[11][12]
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Temporal phosphoproteomic analysis of VEGF-A signaling in HUVECs: an insight into early signaling events associated with angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporal phosphoproteomic analysis of VEGF-A signaling in HUVECs: an insight into early signaling events associated with angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor necrosis factor alpha (TNF-alpha)-induced cell adhesion to human endothelial cells is under dominant control of one TNF receptor type, TNF-R55 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
VEC6 Inhibitor: Application Notes and Protocols for Studying Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Zinc Finger 1 (VEZF1) is a critical transcription factor involved in the regulation of angiogenesis and vascular development. It exerts its effects by binding to specific DNA sequences and modulating the expression of a host of downstream target genes. The small molecule VEC6 (also known as NSC 11435) has been identified as an inhibitor of the VEZF1–DNA interaction, making it a valuable tool for elucidating the role of VEZF1 in transcriptional regulation and for exploring its potential as a therapeutic target.[1] These application notes provide detailed protocols and data for utilizing this compound in molecular and cellular biology experiments aimed at studying transcriptional regulation.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, data for a structurally related VEZF1 inhibitor, T4, provides a valuable reference for experimental design.
| Inhibitor | Target | IC50 | Application | Reference |
| T4 | VEZF1-DNA Interaction | 20 µM | Inhibition of endothelial cell tube formation | [2] |
| This compound (NSC 11435) | VEZF1-DNA Interaction | Not Reported | Inhibition of VEZF1-mediated transcriptional activity, reduction of pathological angiogenesis | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and its application in experimental settings, the following diagrams have been generated.
Caption: VEZF1 Signaling Pathway in Angiogenesis.
Caption: Experimental Workflow for this compound.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines.
-
Culture Medium: Endothelial Cell Growth Medium supplemented with appropriate growth factors.
-
This compound Preparation: Dissolve this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentration. A vehicle control (DMSO alone) should be used in all experiments.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the downstream application.
-
2. Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine if this compound directly inhibits the binding of VEZF1 to its DNA consensus sequence.
-
Materials:
-
Nuclear extract from cells expressing VEZF1.
-
Biotin- or radioactively-labeled DNA probe containing the VEZF1 binding site.
-
Unlabeled ("cold") competitor probe.
-
Polyacrylamide gel and electrophoresis apparatus.
-
Binding buffer.
-
-
Protocol:
-
Prepare binding reactions by incubating nuclear extract with the binding buffer.
-
For competition assays, add an excess of the unlabeled competitor probe before adding the labeled probe.
-
Add varying concentrations of this compound or vehicle control to the binding reactions and incubate.
-
Add the labeled DNA probe and incubate to allow for protein-DNA binding.
-
Resolve the samples on a native polyacrylamide gel.
-
Transfer the DNA to a membrane (for biotin-labeled probes) or expose the gel to autoradiography film (for radioactively labeled probes).
-
Analyze the shift in the mobility of the labeled probe, which indicates protein-DNA binding. A reduction in the shifted band in the presence of this compound indicates inhibition of binding.
-
3. Chromatin Immunoprecipitation (ChIP)-Sequencing
ChIP-Seq can be used to identify the genome-wide binding sites of VEZF1 and to assess how this compound treatment alters this binding landscape.
-
Protocol:
-
Treat cells with this compound or vehicle control as described above.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the VEZF1-DNA complexes using an antibody specific for VEZF1.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify VEZF1 binding peaks and compare the peak profiles between this compound-treated and control samples.
-
4. Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of a specific gene promoter regulated by VEZF1.
-
Protocol:
-
Clone the promoter region of a known VEZF1 target gene (e.g., the Cited2 promoter) upstream of a luciferase reporter gene in an expression vector.
-
Co-transfect the reporter construct and a control vector (e.g., expressing Renilla luciferase for normalization) into the cells of interest.
-
Treat the transfected cells with various concentrations of this compound or vehicle control.
-
Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. A decrease in the normalized luciferase activity in this compound-treated cells indicates that the inhibitor is repressing the activity of the target promoter.
-
5. Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Materials:
-
Matrigel or a similar basement membrane extract.
-
Endothelial cells.
-
This compound inhibitor.
-
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Pre-treat endothelial cells with various concentrations of this compound or vehicle control for a specified time.
-
Seed the treated cells onto the Matrigel-coated wells.
-
Incubate the plate for several hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters in this compound-treated cells indicates an anti-angiogenic effect.[2]
-
Conclusion
References
Application of Integrin αvβ6 in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αvβ6 is an epithelial-specific cell surface receptor that plays a crucial role in cell adhesion, signaling, and tissue remodeling.[1][2][3] While its expression is minimal in healthy adult epithelia, it is significantly upregulated during wound healing, inflammation, and carcinogenesis.[2][4][5] This differential expression makes integrin αvβ6 a highly attractive target for cancer diagnosis, imaging, and therapy.[2][6] Elevated expression of αvβ6 is often associated with a more aggressive tumor phenotype and poor prognosis in various cancers, including those of the colon, stomach, pancreas, lung, and oral squamous cell carcinoma.[1][2]
These application notes provide an overview of the key signaling pathways involving integrin αvβ6 in cancer, quantitative data on its expression, and detailed protocols for its investigation.
Key Signaling Pathways
Integrin αvβ6 modulates several key signaling pathways that contribute to tumor progression, including the activation of Transforming Growth Factor-β (TGF-β) and the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.
Activation of TGF-β Signaling
Integrin αvβ6 is a major activator of latent TGF-β.[1][7] It binds to the RGD (Arginine-Glycine-Aspartic acid) motif within the Latency-Associated Peptide (LAP), inducing a conformational change that releases the active TGF-β cytokine.[1][8] Activated TGF-β can then bind to its receptors, initiating downstream signaling cascades that promote epithelial-mesenchymal transition (EMT), invasion, and immunosuppression.[9][10]
Modulation of the MAPK/ERK Pathway
Integrin αvβ6 can also promote cancer cell proliferation and survival through the activation of the MAPK/ERK signaling pathway.[9][10] Upon ligand binding, such as to fibronectin, αvβ6 can recruit and activate kinases like Fyn and FAK, leading to the downstream activation of the Ras-Raf-MEK-ERK cascade.[1] This pathway is crucial for regulating gene expression involved in cell growth, differentiation, and survival. The cytoplasmic tail of the β6 subunit can directly interact with ERK2, further amplifying this signaling.[9][10]
Quantitative Data
The expression of integrin αvβ6 has been quantified in numerous cancer types, highlighting its potential as a biomarker.
Table 1: Expression of Integrin αvβ6 in Various Cancers
| Cancer Type | Population Size | % αvβ6 Positive | Conclusion/Reference |
| Endometrial | 126 | 42% | Promotes invasion.[1] |
| Basal Cell Carcinoma (morphoeic) | 13 | 77% | Promotes invasion by myofibroblasts.[1] |
| Liver | 63 | 71.4% | Higher immunoreactivity than primary colon cancer.[1] |
| Colon | 358 | 34% | Promotes metastasis to the liver.[1] |
| Gastric | 300 | 36.7% | Prognostic marker in early-stage tumors.[1] |
| Cervical Squamous | 85 | 59% | Unfavorable prognostic marker.[1] |
| Oral Squamous Cell | 17 | 100% | Not expressed in normal buccal mucosa.[1] |
| Pancreas | 34 | 100% | Enhanced expression in well-differentiated tumors.[1] |
| Breast | 90 | 18% | Grade 1 tumors were not positive for αvβ6.[1] |
| Ovary | 45 | 100% | Staining intensity proportional to malignancy.[1] |
Table 2: Correlation of Integrin αvβ6 with Clinical Parameters
| Cancer Type | Parameter | Correlation | Significance | Reference |
| Colorectal Cancer | Disease-Free Survival | High ITGB6 expression associated with decreased survival. | p-value significant | [7] |
| Colon Cancer | 5-Year Survival | Positive patients had a lower 5-year survival rate. | p = 0.048 | [11] |
| Colon Cancer | MMP-9 Expression | High co-expression at the invasive tumor front. | 73.7% αvβ6+ and 76.5% MMP-9+ in invasive portions. | [11] |
| Lung Cancer | IL-8 Expression | Positive correlation between αvβ6 and IL-8 mRNA levels. | p < 0.05 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of integrin αvβ6 in a research setting.
Protocol 1: Immunohistochemical (IHC) Staining for αvβ6 in Tumor Tissue
This protocol outlines the steps for detecting αvβ6 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse with distilled water.[13]
-
-
Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow to cool to room temperature.[13]
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.[13]
-
Rinse with PBS.
-
Block non-specific binding with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for the β6 subunit (e.g., monoclonal antibody 6.3G9 or 6.2A1) diluted in blocking buffer.[4]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Apply diaminobenzidine (DAB) substrate and incubate until the desired brown color develops.[13]
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope. Positive staining will appear as brown precipitate at the cell membrane.
-
Protocol 2: Flow Cytometry for Surface αvβ6 Expression
This protocol details the quantification of αvβ6 expression on the surface of live cancer cells.
Methodology:
-
Cell Preparation:
-
Harvest cancer cells from culture using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash cells with ice-cold PBS containing 1% BSA (FACS buffer).
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add the primary anti-αvβ6 antibody (e.g., FITC-conjugated 6.3G9) or an isotype control antibody at the predetermined optimal concentration.[4]
-
Incubate for 30-60 minutes on ice in the dark.
-
-
Washing:
-
Wash cells twice with 1 mL of ice-cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
If using an unconjugated primary antibody, perform a secondary antibody staining step before this.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Analysis:
-
Analyze the data using appropriate software. Gate on the live cell population and compare the fluorescence intensity of cells stained with the anti-αvβ6 antibody to the isotype control.
-
Protocol 3: Cell Adhesion Assay
This protocol is used to assess the functional ability of cancer cells to adhere to αvβ6-specific ligands like fibronectin or LAP.
Methodology:
-
Plate Coating:
-
Coat wells of a 96-well plate with an αvβ6 ligand (e.g., 10 µg/mL fibronectin or LAP) overnight at 4°C.[4]
-
Wash wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Preparation:
-
Harvest and wash cells as described for flow cytometry.
-
Resuspend cells in serum-free media.
-
-
Adhesion:
-
Add 5x10^4 cells to each coated well.
-
For inhibition experiments, pre-incubate cells with a function-blocking anti-αvβ6 antibody (e.g., 10 µg/mL 6.3G9) for 30 minutes before adding to the plate.[4]
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing and Staining:
-
Gently wash away non-adherent cells with PBS.
-
Fix the remaining adherent cells with 4% paraformaldehyde.
-
Stain the cells with a crystal violet solution.
-
-
Quantification:
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the stain with a solubilization buffer (e.g., 10% acetic acid).
-
Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Protocol 4: TGF-β Activation Bioassay (TMLC Co-culture Assay)
This bioassay measures the ability of αvβ6-expressing cells to activate latent TGF-β.[4]
Methodology:
-
Cell Seeding:
-
Seed αvβ6-expressing cancer cells in a 96-well plate.
-
In parallel, seed TMLC (Transformed Mink Lung Epithelial Cells), which are reporter cells that produce luciferase in response to active TGF-β, in a separate plate.[14]
-
-
Co-culture:
-
Once cells are adherent, add the TMLC reporter cells to the wells containing the cancer cells.
-
For inhibition studies, add a function-blocking anti-αvβ6 antibody.
-
Co-culture the cells for 16-24 hours.[15]
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Analysis:
-
The amount of luciferase activity is directly proportional to the amount of active TGF-β produced by the cancer cells. A standard curve using recombinant active TGF-β should be generated to quantify the results.[15]
-
Conclusion
The restricted expression of integrin αvβ6 on tumor cells, coupled with its significant role in promoting cancer progression, establishes it as a compelling target for the development of novel cancer diagnostics and therapeutics.[2][16] The protocols and data presented here provide a framework for researchers to investigate the role of integrin αvβ6 in their cancer models and to evaluate the efficacy of αvβ6-targeted agents. Further research into the intricate signaling networks governed by this integrin will undoubtedly unveil new opportunities for personalized cancer medicine.
References
- 1. Defining the Role of Integrin αvβ6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of integrin αvβ6 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Review and Application of Integrin Alpha v Beta 6 in the Diagnosis and Treatment of Cholangiocarcinoma and Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kactusbio.com [kactusbio.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Integrin αvβ6 sustains and promotes tumor invasive growth in colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrin αvβ6 Promotes Lung Cancer Proliferation and Metastasis through Upregulation of IL-8–Mediated MAPK/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The αvβ6 integrin in cancer cell-derived small extracellular vesicles enhances angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
- 16. Integrin Alpha v Beta 6 (αvβ6) and Its Implications in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of VEC6 and T-VEC
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide an overview of the available information on the in vivo treatment duration for VEC6 and a comprehensive guide for the well-documented oncolytic virus therapy, T-VEC (Talimogene laherparepvec), which may have been the intended subject of interest due to the scarcity of public data on this compound.
Section 1: this compound (NSC 11435)
This compound, also known as NSC 11435, is identified as an inhibitor of the VEZF1–DNA interaction, playing a role in regulating angiogenesis and lymphangiogenesis. It has been noted for its potential to reduce pathological angiogenesis.[1]
At present, detailed in vivo treatment duration and protocols for this compound are not widely available in the public domain. The primary information available characterizes its molecular function as an inhibitor of VEZF1-mediated transcriptional activity, which in turn affects the proliferation and sprouting of endothelial cells.[1] Further research and publication are required to establish standardized in vivo protocols.
Section 2: T-VEC (Talimogene laherparepvec) - An Oncolytic Virus Therapy
T-VEC (Imlygic®) is a genetically modified oncolytic herpes simplex virus type 1 (HSV-1) approved for the treatment of advanced melanoma.[2][3][4] It is designed to selectively replicate within and lyse tumor cells, while also stimulating a systemic anti-tumor immune response through the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF).[2][3][5]
Quantitative Data Summary of T-VEC In Vivo Studies
The following table summarizes the treatment duration and administration details from various preclinical and clinical studies of T-VEC.
| Study Type | Animal Model/Patient Population | Treatment Regimen | Duration of Treatment | Reference |
| Preclinical | BALB/c mice | 50 µL of 1x10⁸ PFU/mL | Not specified | [6] |
| Preclinical | N/A | Not specified | Complete tumor regression reported in up to 100% of injected tumors and 80% of contralateral tumors. | [7][8] |
| Phase II Clinical Trial | Stage IIIC and IV Melanoma Patients | Intratumoral injection of up to 4mL of 10⁶ pfu/mL, followed 3 weeks later by up to 4mL of 10⁸ pfu/mL every 2 weeks. | Up to 24 treatments (infusions). | [9] |
| Phase III Clinical Trial (OPTiM) | Advanced Melanoma Patients | Initial dose of ≤4 mL of 10⁶ PFU/mL, followed 3 weeks later by ≤4 mL of 10⁸ PFU/mL every 2 weeks. | Median duration of 23.1 weeks. | [7][10] |
| Neoadjuvant Phase II Study | Resectable Stage IIIB-IVM1a Melanoma | Six doses of T-VEC prior to surgery. | Approximately 12 weeks. | [11] |
| Combination Therapy (with Ipilimumab) | Advanced Melanoma Patients | T-VEC at up to 4 ml of 10⁶ PFU/ml at week 1, then up to 4 ml of 10⁸ PFU/ml at week 4 and every 2 weeks thereafter. Ipilimumab added at week 6. | Not specified | [5] |
| Combination Therapy (with Pembrolizumab) | Metastatic/Locally Advanced Sarcomas | T-VEC at Day 1 of Week 1, Week 4, and every 3 weeks thereafter. Pembrolizumab at Day 1 of Week 1 and every 3 weeks thereafter. | Ongoing, with reassessment every 8 weeks. | [9] |
Experimental Protocols for T-VEC Administration in a Murine Melanoma Model
This protocol is a generalized representation based on common practices in preclinical oncolytic virus studies.
1. Animal Model:
-
Species: C57BL/6 mice (or other appropriate strain for the tumor model).
-
Tumor Model: Subcutaneous implantation of a syngeneic melanoma cell line (e.g., B16-F10). Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before treatment initiation.
2. T-VEC Preparation:
-
Thaw the T-VEC vial at room temperature.
-
Dilute the virus to the desired concentration (e.g., 1x10⁶ to 1x10⁸ PFU/mL) using sterile phosphate-buffered saline (PBS). The final volume for injection should be determined based on tumor size, typically 20-50 µL for murine models.
3. Administration Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Using a sterile insulin syringe, inject the prepared T-VEC solution directly into the center of the tumor (intratumoral injection).
-
Administer the injection slowly to ensure even distribution within the tumor and to prevent leakage.
-
Monitor the animal until it has fully recovered from anesthesia.
4. Treatment Schedule:
-
Initial Dose: A single injection of a lower dose (e.g., 1x10⁶ PFU/mL) on Day 0.
-
Subsequent Doses: Follow-up injections of a higher dose (e.g., 1x10⁸ PFU/mL) can be administered at specified intervals, for example, every 3-4 days or weekly, for a predetermined number of weeks. The exact schedule should be optimized for the specific study design.
5. Monitoring and Endpoints:
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health.
-
Primary endpoints may include tumor growth inhibition, complete tumor regression, and overall survival.
-
Secondary endpoints can include analysis of the tumor microenvironment, systemic immune responses, and viral biodistribution.
Visualizations
Signaling Pathway of T-VEC Action
Caption: Proposed mechanism of action for Talimogene Laherparepvec (T-VEC).
Experimental Workflow for a Preclinical T-VEC Study
Caption: Generalized experimental workflow for an in vivo T-VEC efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-VEC (Imlygic) Oncolytic Virus Therapy for Melanoma - MRA [curemelanoma.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. cancerresearch.org [cancerresearch.org]
- 5. Talimogene laherparepvec (T-VEC) for the treatment of advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascpt.org [ascpt.org]
- 7. Mapping the preclinical to clinical evidence and development trajectory of the oncolytic virus talimogene laherparepvec (T-VEC): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the preclinical to clinical evidence and development trajectory of the oncolytic virus talimogene laherparepvec (T-VEC): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Talimogene Laherparepvec (T-VEC): An Intralesional Cancer Immunotherapy for Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
Troubleshooting & Optimization
VEC6 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the experimental compound VEC6.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing precipitation?
A cloudy solution or the presence of precipitate are common indicators of poor solubility. This can occur when the concentration of this compound exceeds its saturation point in the chosen solvent. Factors influencing this include the inherent physicochemical properties of this compound, the solvent's polarity, pH, and temperature.[1][2] Protein aggregation can also lead to precipitation, which can be influenced by factors such as high protein concentrations, non-optimal pH, and temperature.[1][3][4][5]
Q2: What is the recommended first step to address this compound solubility issues?
The initial step should always be a small-scale solubility test with a minimal amount of your this compound sample.[6][7][8] This allows you to determine the best solvent without risking the entire batch. As a general guideline, start with distilled, sterile water, especially for smaller molecules.[6] If this compound is a peptide, its solubility will be influenced by its amino acid composition and overall charge.[8][9]
Q3: How does pH affect the solubility of this compound?
The pH of the solution can significantly impact the solubility of ionizable compounds.[10][11] For weakly basic compounds, solubility generally increases in acidic conditions (lower pH), while weakly acidic compounds are more soluble in basic conditions (higher pH).[12] If the nature of this compound is known, adjusting the pH of the buffer can be a simple and effective method to enhance solubility.[1][3] For instance, if this compound has a positive overall charge, attempting to dissolve it in a dilute acetic acid solution may be effective. Conversely, a negative charge may necessitate a dilute ammonium hydroxide solution.[6][9]
Q4: Can organic solvents be used to dissolve this compound?
Yes, for hydrophobic or poorly water-soluble compounds, organic solvents are often necessary.[7][13] A common starting point is Dimethyl sulfoxide (DMSO), followed by other solvents like ethanol, methanol, or acetonitrile.[12][13] It is crucial to use a minimal amount of the organic solvent to create a concentrated stock solution, which can then be slowly added dropwise to your aqueous buffer while stirring.[7][13]
Q5: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
This phenomenon, known as "crashing out," occurs when the compound is soluble in the organic stock but not in the final aqueous solution.[12] To mitigate this, you can try:
-
Lowering the final concentration: Perform a serial dilution to find the highest concentration that remains soluble.[12]
-
Using co-solvents: The addition of a co-solvent to the aqueous buffer can increase the solubility of nonpolar molecules.[14][15]
-
Employing surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[10]
Troubleshooting Guide
Issue 1: this compound Fails to Dissolve in Aqueous Buffers
This is a primary indication that this compound is poorly water-soluble.
Troubleshooting Workflow:
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Fidabio [fidabio.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. genscript.com [genscript.com]
- 7. agrisera.com [agrisera.com]
- 8. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 9. jpt.com [jpt.com]
- 10. researchgate.net [researchgate.net]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. ijpbr.in [ijpbr.in]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: VEC6 Animal Studies
Disclaimer: "VEC6" is treated as a hypothetical small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for illustrative purposes. The guidance provided is based on established principles for the preclinical development of receptor tyrosine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a hypothetical, orally bioavailable small molecule designed to selectively inhibit the tyrosine kinase activity of VEGFR-2. In cancer biology, VEGF binding to VEGFR-2 is a critical step that activates downstream signaling pathways, promoting endothelial cell proliferation, migration, and survival, which are essential for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1][2] By blocking the kinase activity of VEGFR-2, this compound aims to inhibit tumor-mediated angiogenesis, thereby restricting tumor growth and progression.[3]
Q2: How do I determine a starting dose for my first in vivo experiment with this compound?
A2: The initial dose for a Maximum Tolerated Dose (MTD) study is typically determined from in vitro data. A common practice is to start at a dose predicted to achieve plasma concentrations 5-10 times the in vitro IC50 or EC50 value for VEGFR-2 inhibition. If this compound has shown activity in cell-based assays, the starting dose can be estimated based on the concentration that produced the desired biological effect. It is crucial to begin with a single-dose escalation study in a small number of animals to ensure safety before proceeding to multi-day studies.[4][5]
Q3: What is a Maximum Tolerated Dose (MTD) study and why is it necessary?
A3: An MTD study is a short-term experiment, often lasting 7-14 days, designed to identify the highest dose of a compound that can be administered without causing unacceptable, life-threatening toxicity.[5][6] It is a critical first step in in vivo testing to establish a safe dose range for subsequent, longer-term efficacy studies.[4][7] Key endpoints monitored include body weight changes, clinical signs of toxicity (e.g., hunched posture, ruffled fur, lethargy), and food/water consumption.[4][8] The MTD is defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or severe clinical signs.[5]
Q4: How should I formulate this compound for oral administration in mice?
A4: Many kinase inhibitors are poorly soluble in water.[9][10] A common approach is to create a suspension in a non-toxic vehicle. A standard and widely used vehicle is 0.5% (w/v) methylcellulose with 0.1-0.2% (v/v) Tween 80 in sterile water. It is critical to ensure the formulation is homogenous and stable for the duration of the study. Particle size reduction (micronization) can also improve suspension quality and absorption.[11] Always administer the same vehicle without the drug to the control group.
Q5: How do I convert the optimal animal dose of this compound to a Human Equivalent Dose (HED)?
A5: Dose conversion between species is not based on body weight alone but is more accurately calculated using Body Surface Area (BSA).[12][13] The FDA provides standard conversion factors. To calculate the HED from a mouse dose, you would typically divide the mouse dose (in mg/kg) by 12.3. This conversion is essential for estimating a safe starting dose for first-in-human clinical trials based on preclinical toxicology data.[14][15][16]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| High mortality or severe toxicity at the starting dose. | 1. Incorrect Dose Calculation: Error in converting in vitro data to an in vivo dose. 2. Formulation Issue: The vehicle may have its own toxicity, or the drug may have precipitated, leading to inconsistent dosing. 3. Rapid Absorption: The formulation leads to a very high peak plasma concentration (Cmax). | 1. Dose Reduction: Immediately stop the study. Redesign the experiment starting at a dose that is 3- to 5-fold lower. 2. Vehicle Toxicity Check: Dose a separate cohort of animals with the vehicle alone to rule out its contribution to toxicity.[17] 3. Formulation Re-evaluation: Assess the stability and homogeneity of your formulation. Consider alternative vehicles or solubility enhancers.[11] |
| High variability in efficacy or plasma concentration between animals. | 1. Inconsistent Formulation: The drug is not uniformly suspended, leading to variable dosing. 2. Gavage Error: Inconsistent administration technique. 3. Physiological Differences: Inter-animal variations in metabolism, gastric pH, or transit time.[11] | 1. Improve Formulation: Ensure the suspension is vortexed thoroughly before dosing each animal. Prepare fresh formulations regularly. 2. Standardize Procedures: Ensure all technicians are trained and use a consistent oral gavage technique. 3. Increase Group Size: A larger 'n' per group can help mitigate the impact of individual animal variability on statistical outcomes. |
| No observable toxicity even at the highest feasible dose. | 1. Poor Bioavailability: The compound is not being absorbed effectively from the GI tract. 2. Rapid Metabolism/Clearance: The drug is being cleared from the system too quickly to cause toxicity. 3. Limit Dose Reached: The dose may be at the maximum feasible dose (MFD) or the standard limit dose (e.g., 1000 mg/kg) without inherent toxicity.[4][5] | 1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to measure plasma drug concentration over time. This will confirm drug exposure. 2. Formulation Optimization: If exposure is low, try to improve the formulation to enhance solubility and absorption.[9] 3. Define as MTD: If exposure is confirmed to be high and no toxicity is observed, the MTD can be defined as the highest dose tested. |
| No anti-tumor efficacy at the MTD in a xenograft model. | 1. Insufficient Target Engagement: The dose, while being the MTD, may not achieve a high enough concentration in the tumor tissue to sufficiently inhibit VEGFR-2. 2. Tumor Model Resistance: The chosen cancer cell line may not be dependent on the VEGFR-2 signaling pathway for its growth.[18][19] 3. Sub-optimal Dosing Schedule: The drug may need to be administered more frequently (e.g., twice daily) to maintain target inhibition. | 1. Pharmacodynamic (PD) Study: At the end of an efficacy study, collect tumor tissue to measure the inhibition of VEGFR-2 phosphorylation (e.g., via Western Blot or IHC). This confirms the drug is hitting its target. 2. Model Selection: Use a tumor model known to be sensitive to anti-angiogenic therapy or one where VEGFR-2 expression is confirmed. 3. PK/PD Modeling: Use pharmacokinetic and pharmacodynamic data to model a more effective dosing regimen. |
Data Presentation: MTD Study Summary
The following table represents hypothetical data from a 7-day MTD study of this compound administered daily via oral gavage to BALB/c mice (n=3 per group).
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality | MTD Determination |
| Vehicle Control | +2.5% | None observed | 0/3 | - |
| 50 | -1.8% | None observed | 0/3 | Tolerated |
| 100 | -6.5% | Mild, transient lethargy post-dosing | 0/3 | Tolerated |
| 200 | -12.1% | Moderate lethargy, mild ruffled fur | 0/3 | Maximum Tolerated Dose (MTD) |
| 400 | -21.3% (nadir) | Severe lethargy, hunched posture | 2/3 | Exceeded MTD |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a standard strain of healthy mice (e.g., BALB/c or CD-1), 8-10 weeks old, with males and females in separate cohorts.
-
Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the start of the experiment.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.
-
Dose Formulation:
-
Prepare a stock suspension of this compound in the chosen vehicle (e.g., 0.5% Methylcellulose, 0.2% Tween 80 in sterile water).
-
Create serial dilutions to achieve the final concentrations for each dose group.
-
Ensure the suspension is continuously mixed or vortexed between dosing each animal to maintain homogeneity.
-
-
Administration:
-
Administer this compound once daily via oral gavage for 7 consecutive days.
-
The dosing volume should be consistent across all groups (e.g., 10 mL/kg).
-
-
Monitoring:
-
Record body weights and perform a detailed clinical observation for each animal daily, prior to dosing.
-
Clinical observations should include posture, fur appearance, activity level, and any other signs of distress.
-
Establish clear humane endpoints (e.g., >20% body weight loss, severe distress) at which an animal must be euthanized.[5]
-
-
Data Analysis:
-
Calculate the mean percent body weight change for each group relative to Day 1.
-
The MTD is the highest dose that does not induce mortality, >15% body weight loss, or other severe clinical signs of toxicity.[5]
-
Mandatory Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Caption: A decision tree for adjusting dosage based on observed toxicity.
References
- 1. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms | MDPI [mdpi.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. jkom.org [jkom.org]
- 13. ijbbku.com [ijbbku.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. fda.gov [fda.gov]
- 16. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents | springermedizin.de [springermedizin.de]
- 17. m.youtube.com [m.youtube.com]
- 18. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery [mdpi.com]
- 19. researchgate.net [researchgate.net]
VEC6 Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VEC6, an inhibitor of the VEZF1–DNA interaction. Given that specific off-target data for this compound is limited in publicly available literature, this guide combines information on the known on-target pathway with established methodologies for identifying and mitigating off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an inhibitor of the Vascular Endothelial Zinc Finger 1 (VEZF1)–DNA interaction.[1] VEZF1 is a transcription factor that plays a crucial role in the development and maintenance of the vascular system, including angiogenesis and endothelial cell differentiation.[2][3] It regulates the expression of genes such as endothelin-1 and is involved in signaling pathways like WNT and MAPK.[3][4][5] Therefore, on-target effects of this compound are expected to involve the modulation of these processes.
Q2: My experimental results with this compound are not what I expected based on VEZF1 inhibition. How can I determine if this is an off-target effect?
A2: Unexpected phenotypes are a common challenge in small molecule research and can arise from off-target activity, experimental variability, or complex on-target biology. A primary step is to confirm that the observed phenotype is not due to the known function of VEZF1. For instance, VEZF1 knockout has been shown to impair endothelial cell differentiation and affect the expression of pluripotency genes.[5] If your observed phenotype is unrelated to angiogenesis, vascular development, or known VEZF1-regulated pathways, it may be an off-target effect. A logical workflow can help dissect the problem (see diagram below).
Q3: What are the initial troubleshooting steps I should take when I suspect this compound off-target effects?
A3: Start with these fundamental checks:
-
Compound Purity and Integrity: Verify the purity and stability of your this compound compound stock.
-
Dose-Response Curve: Perform a dose-response experiment. On-target and off-target effects often have different potency levels (EC50/IC50).
-
Use a Structurally Unrelated Inhibitor: If available, use a different small molecule that also inhibits VEZF1. If this compound recapitulates the on-target phenotype but not the unexpected phenotype, it strengthens the case for this compound having off-target effects.
-
Cell Line Authentication: Confirm the identity and health of your cell line.
-
Rescue Experiment: A classic approach is to perform a rescue experiment. If you can overexpress a this compound-resistant mutant of VEZF1, it should reverse the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.
Q4: What advanced experimental methods can I use to identify potential off-target proteins of this compound?
A4: Several unbiased, proteome-wide methods can identify off-target interactions:
-
Chemical Proteomics: This approach uses a modified this compound molecule (e.g., with a biotin tag) as a "bait" to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[6][7]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct binding of a compound to a protein in a cellular context.[8][9][10] Ligand binding typically increases the thermal stability of the target protein. By coupling CETSA with mass spectrometry (MS-CETSA), it's possible to screen for thousands of proteins whose stability is altered by this compound, thus identifying both on- and off-targets.[11]
-
Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS identifies target proteins based on their stabilization upon ligand binding, but it uses protease resistance instead of thermal stability as a readout.[12][13]
Troubleshooting Experimental Results
Use the following table to systematically document your observations and guide your troubleshooting strategy.
| Parameter | Expected On-Target Phenotype (Based on VEZF1 Inhibition) | Observed Phenotype in Your Experiment | Potential Implication |
| Cell Morphology | Alterations in endothelial tube formation.[14] | e.g., Changes in cell adhesion, unexpected apoptosis. | Could be off-target or a novel on-target function. |
| Gene Expression | Downregulation of VEZF1 target genes (e.g., Endothelin-1, WNT/MAPK pathway genes).[4][5] | e.g., Upregulation of stress response genes. | Suggests activation of an unrelated pathway. |
| Signaling Pathway | Modulation of angiogenesis-related pathways.[1] | e.g., Activation of a metabolic pathway. | Strong indicator of potential off-target activity. |
| Potency (IC50) | Consistent with reported values for VEZF1-DNA binding inhibition. | Significantly different IC50 for the observed effect. | Suggests the effect is mediated by a different protein. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is designed to verify the direct binding of this compound to its on-target (VEZF1) and to identify potential off-targets in intact cells.
1. Cell Culture and Treatment:
- Culture your chosen cell line to ~80% confluency.
- Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or with a vehicle control (e.g., DMSO).
- Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
- Harvest the cells and resuspend them in a physiological buffer.
- Aliquot the cell suspension into separate PCR tubes for each temperature point.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature. Include an unheated control (kept on ice).
3. Lysis and Separation:
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
- Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Analysis:
- Carefully collect the supernatant.
- Analyze the amount of soluble VEZF1 (and other suspected off-targets) at each temperature point using Western Blot or other protein detection methods.
- For Proteome-Wide Analysis (MS-CETSA): The soluble fractions from a vehicle-treated sample and a this compound-treated sample (at a single, optimized temperature) are analyzed by quantitative mass spectrometry to identify all proteins stabilized or destabilized by the compound.
5. Data Analysis:
- Plot the amount of soluble protein against temperature to generate a "melting curve".
- A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
Protocol 2: General Workflow for Affinity-Based Proteomic Pulldown
This workflow outlines the steps to identify proteins that physically interact with this compound.
1. Probe Synthesis:
- Synthesize a this compound analog that incorporates an affinity tag (e.g., biotin) via a linker. It is crucial that the modification does not disrupt the compound's binding activity.
2. Cell Lysis:
- Prepare a native protein lysate from the cells of interest using a mild lysis buffer to preserve protein complexes.
3. Affinity Pulldown:
- Incubate the cell lysate with the biotinylated this compound probe.
- As a control, incubate a separate lysate with an excess of untagged this compound before adding the biotinylated probe to identify non-specific binders.
- Capture the probe and its binding partners using streptavidin-coated beads.
4. Washing and Elution:
- Wash the beads several times with lysis buffer to remove non-specific proteins.
- Elute the bound proteins from the beads.
5. Protein Identification:
- Separate the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry, or analyze the entire eluate using shotgun proteomics (LC-MS/MS).
6. Data Analysis:
- Compare the proteins identified in the this compound-probe pulldown with those from the control pulldown. Proteins significantly enriched in the this compound-probe sample are potential off-targets.
Visualizations
Caption: On-target pathway of this compound, inhibiting VEZF1.
Caption: Workflow for troubleshooting unexpected results.
Caption: On-target vs. Off-target determination logic.
References
- 1. The transcription factor Vezf1 represses the expression of the antiangiogenic factor Cited2 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ETV2 and VEZF1 interaction and regulation of the hematoendothelial lineage during embryogenesis [frontiersin.org]
- 3. Vezf1/DB1 is an endothelial cell-specific transcription factor that regulates expression of the endothelin-1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Item - The Role of Vezf1 in Mammalian Development - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. annualreviews.org [annualreviews.org]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 [mdpi.com]
Technical Support Center: VEC6 Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stability of VEC6 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound instability in solution?
A1: The most common indicators of this compound instability include the appearance of visible precipitates, increased turbidity or opalescence in the solution, a decrease in biological activity or binding affinity over time, and changes in the protein's chromatographic or electrophoretic profile, such as the appearance of aggregates or degradation products.
Q2: What is the ideal storage temperature for this compound solutions?
A2: For short-term storage (a few days to a week), keeping this compound at 4°C is often sufficient. For long-term storage, it is generally recommended to store this compound at -80°C to minimize enzymatic activity and degradation.[1] It is crucial to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation.[1][2]
Q3: How does pH affect the stability of this compound?
A3: The pH of the buffer can significantly impact the stability of this compound. Proteins are generally most stable at a pH where they have a net neutral charge (the isoelectric point, pI) or at a pH that is optimal for their native conformation and activity. Deviations from the optimal pH can lead to changes in surface charge, promoting aggregation or unfolding. It is recommended to perform a pH screening study to determine the optimal pH for your specific this compound construct and application.
Q4: Can I add stabilizers to my this compound solution?
A4: Yes, various additives can be used to enhance the stability of this compound. Common stabilizers include:
-
Glycerol or sucrose: These act as cryoprotectants and can stabilize the protein structure.[3][4]
-
Reducing agents (e.g., DTT, TCEP): These can prevent oxidation, particularly of cysteine residues.[1]
-
Non-ionic detergents (e.g., Polysorbate 80): These can help to prevent aggregation by reducing surface tension.[5]
-
Amino acids (e.g., Arginine, Glutamic acid): These can suppress aggregation and increase solubility.
Q5: What protein concentration is recommended for storing this compound?
A5: As a general guideline, storing proteins at a concentration of 1 mg/mL or higher can help to minimize losses due to adsorption to the storage vessel.[3] However, for some proteins, high concentrations can promote aggregation.[1] The optimal concentration should be determined empirically for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness after thawing | Protein aggregation due to freeze-thaw stress. | Aliquot the protein into single-use tubes to avoid repeated freeze-thaw cycles.[1][2] Consider adding a cryoprotectant like glycerol (to a final concentration of 10-50%) before freezing.[2][4] |
| Loss of this compound activity over time at 4°C | Proteolytic degradation or slow unfolding. | Add protease inhibitors to the buffer.[1] Optimize the buffer pH and ionic strength to better stabilize the native protein structure. Screen for stabilizing additives. |
| This compound is aggregating during purification | Suboptimal buffer conditions (pH, salt concentration). | Perform a buffer screen to identify optimal pH and salt conditions.[6][7] Consider the use of additives that reduce aggregation, such as arginine or non-ionic detergents. |
| This compound precipitates when concentrated | Exceeding the solubility limit of the protein. | Determine the maximum solubility of this compound in your buffer. Concentrate the protein in smaller steps, with intermittent mixing. Consider changing the buffer to one that offers higher solubility.[8] |
| Inconsistent results between experiments | Variability in protein handling and storage. | Standardize your protocols for thawing, handling, and storage of this compound. Ensure all users are following the same procedures. Use fresh aliquots for each experiment. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal this compound Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to rapidly screen different buffer conditions to identify those that enhance the thermal stability of this compound. An increase in the melting temperature (Tm) is indicative of increased protein stability.[6]
Materials:
-
Purified this compound protein
-
A variety of buffer stock solutions (e.g., Tris, HEPES, Phosphate, Citrate) at different pH values
-
Salt stock solutions (e.g., NaCl, KCl)
-
SYPRO Orange dye (or similar fluorescent dye)
-
qPCR instrument with thermal ramping capability
Methodology:
-
Prepare a series of 96-well plates, with each well containing a different buffer condition (e.g., varying pH, buffer type, and salt concentration).
-
Add a fixed amount of this compound protein to each well to a final concentration of 0.1-0.5 mg/mL.
-
Add SYPRO Orange dye to each well to the recommended final concentration.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a qPCR instrument.
-
Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
The temperature at which the fluorescence signal shows a sharp increase corresponds to the melting temperature (Tm) of this compound in that specific buffer condition.
-
Analyze the data to identify the buffer conditions that result in the highest Tm.
Protocol 2: Assessment of this compound Aggregation by Size Exclusion Chromatography (SEC)
This protocol describes how to use SEC to monitor the aggregation state of this compound over time or under different stress conditions.
Materials:
-
Purified this compound protein samples (e.g., before and after storage, or after incubation at elevated temperatures)
-
SEC column appropriate for the size of this compound and its potential aggregates
-
HPLC or FPLC system
-
Mobile phase (a buffer known to be suitable for this compound)
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of the this compound sample onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
The monomeric, correctly folded this compound should elute as a single major peak at a specific retention volume.
-
The presence of earlier eluting peaks indicates the formation of soluble aggregates.
-
Integrate the peak areas to quantify the percentage of monomer and aggregates in the sample.
-
Compare the chromatograms of different samples to assess the impact of storage conditions or stress on aggregation.
Visualizations
Caption: this compound instability pathways and stabilization strategies.
Caption: Workflow for assessing this compound stability.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. photophysics.com [photophysics.com]
- 7. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 8. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VEC6 Experimental Variability and Controls
A Note to Our Users: Initial searches for "VEC6" did not yield specific established data. The following guide is constructed based on general principles of experimental design and control in cell and molecular biology, with specific examples drawn from common research areas that may be relevant. We strongly encourage researchers to validate these general principles within the specific context of their "this compound" experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I seeing high variability between my experimental replicates for this compound expression or activity?
High variability between replicates can obscure true experimental effects. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Inconsistent Cell Culture Conditions: Minor variations in cell density, passage number, media composition, or incubation times can lead to significant differences in cellular behavior.
-
Solution: Strictly adhere to standardized cell culture protocols.[1] Maintain a detailed log of cell passage number and ensure it is consistent across experiments. Always use pre-warmed media and reagents.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes for reagents like growth factors or inhibitors, is a major source of variability.
-
Solution: Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed. For critical steps, consider using a master mix of reagents to be added to all wells.
-
-
Edge Effects in Multi-well Plates: Wells on the perimeter of a plate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and responses.
-
Solution: Avoid using the outer wells of a multi-well plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Biological Heterogeneity: The inherent biological differences within a cell population can lead to varied responses.[2]
-
Solution: If using a stable cell line is not possible, increase the number of biological replicates to account for this variability.[3] For primary cells, ensure consistent isolation procedures.
-
Question 2: My positive and negative controls for the this compound pathway are not behaving as expected. What should I do?
Properly functioning controls are essential for validating experimental results.[4][5][6] When they fail, it calls the entire experiment into question.
Potential Causes and Solutions:
-
Degraded Reagents: Positive control activators or negative control inhibitors may have lost potency due to improper storage or multiple freeze-thaw cycles.
-
Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles. Always store reagents at the manufacturer's recommended temperature. Test the activity of a new batch of a critical reagent before using it in a large-scale experiment.
-
-
Incorrect Concentrations: Errors in calculating dilutions can lead to controls that are either too weak or too strong.
-
Solution: Double-check all calculations for dilutions. Prepare fresh dilutions for each experiment.
-
-
Suboptimal Assay Conditions: The assay may not be sensitive enough to detect the expected changes, or the timing of the measurement might be off.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for activating or inhibiting the this compound pathway.
-
-
Cell Line Issues: The cell line may have lost the expression of a key receptor or signaling component, or it may have been misidentified or contaminated.
-
Solution: Regularly perform cell line authentication (e.g., by short tandem repeat profiling). Routinely test for mycoplasma contamination.
-
Question 3: I am not observing the expected downstream effects of this compound activation/inhibition. How can I troubleshoot this?
This could indicate an issue with the signaling pathway itself or with the methods used to measure the downstream effects.
Potential Causes and Solutions:
-
Problem with Upstream Activation/Inhibition: The initial step of modulating this compound activity may not be working.
-
Solution: Verify the activity of your this compound agonist or antagonist using a direct and sensitive readout, if available.
-
-
Dysfunctional Signaling Cascade: A component of the downstream signaling pathway may be absent or non-functional in your cell model.
-
Incorrect Timing for Endpoint Measurement: The downstream effect you are measuring may occur at a different time point than you are assessing.
-
Solution: Conduct a time-course experiment to identify the peak time for the downstream response.
-
-
Cross-talk with Other Pathways: Other active signaling pathways in your cells might be interfering with the this compound pathway.
-
Solution: Review the literature for known pathway cross-talk. Consider using specific inhibitors for potentially interfering pathways to isolate the effects of this compound.
-
Data Presentation: Expected Variability in Control Experiments
The following tables provide hypothetical examples of quantitative data to illustrate acceptable ranges of variability in common cell-based assays. Researchers should establish their own baseline data for their specific experimental system.
Table 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
| Treatment Group | Expected Outcome | Acceptable Coefficient of Variation (CV%) | Notes |
| Untreated Control | High Viability (Normalized to 100%) | < 10% | Establishes baseline cell health. |
| Vehicle Control | Similar to Untreated | < 10% | Ensures the solvent for the test compound has no effect. |
| Positive Control (e.g., Staurosporine) | Low Viability | < 15% | Confirms the assay can detect cell death. |
| This compound Agonist/Antagonist | Varies based on hypothesis | < 15% | The effect of the compound of interest. |
Table 2: Gene Expression Analysis (e.g., qPCR)
| Treatment Group | Target Gene | Expected Fold Change (vs. Untreated) | Acceptable Standard Deviation (of ΔΔCt) | Notes |
| Untreated Control | Housekeeping Gene (e.g., GAPDH) | 1 | < 0.1 | Used for normalization. |
| Untreated Control | This compound Target Gene | 1 | < 0.2 | Baseline expression of the target gene. |
| Positive Control (e.g., known inducer) | This compound Target Gene | > 5 (example) | < 0.3 | Validates the responsiveness of the target gene. |
| This compound Agonist | This compound Target Gene | Varies based on hypothesis | < 0.3 | Measures the effect of the experimental treatment. |
Experimental Protocols
Protocol 1: General Cell Culture Maintenance for this compound Experiments
This protocol provides a basic framework for maintaining adherent cell lines. Specific media, supplements, and passaging ratios should be optimized for the cell line in use.
-
Preparation: Pre-warm complete growth medium, PBS, and dissociation reagents (e.g., Trypsin-EDTA) to 37°C in a water bath.
-
Aspiration: Remove spent media from the culture flask.
-
Washing: Gently rinse the cell monolayer with sterile PBS to remove any remaining media and serum.
-
Dissociation: Add the appropriate volume of Trypsin-EDTA to the flask to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralization: Add complete growth medium to the flask to inactivate the trypsin.
-
Cell Counting: Transfer the cell suspension to a conical tube and determine the cell density and viability using a hemocytometer and Trypan Blue staining.[1]
-
Seeding: Add the appropriate volume of cell suspension and fresh media to new culture vessels at the desired seeding density.
-
Incubation: Place the newly seeded flasks in a 37°C, 5% CO₂ incubator.
Protocol 2: Western Blotting for this compound-Induced Protein Phosphorylation
This protocol outlines the key steps for detecting changes in protein phosphorylation, a common downstream readout of signaling pathways.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound agonist, antagonist, or controls for the predetermined optimal time.
-
Lysis: Place plates on ice, aspirate media, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein to confirm equal protein loading.
Mandatory Visualizations
Diagram 1: Hypothetical this compound Signaling Pathway
This diagram illustrates a potential signaling cascade initiated by this compound, leading to the activation of downstream transcription factors. This is a generalized model and should be adapted based on experimental findings.
References
- 1. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. 10 Experimental Control Examples (2025) [helpfulprofessor.com]
- 5. fiveable.me [fiveable.me]
- 6. What is an experimental control? [statsig.com]
- 7. Experiment-based computational model predicts that IL-6 classic and trans-signaling exhibit similar potency in inducing downstream signaling in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOCARTA_IL6_PATHWAY [gsea-msigdb.org]
Technical Support Center: Overcoming VEC6 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving VEC6 resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NSC 11435) is a small molecule inhibitor of the VEZF1–DNA interaction.[1][2] By inhibiting the transcriptional activity of Vascular Endothelial Zinc Finger 1 (VEZF1), this compound can modulate the expression of genes involved in angiogenesis and lymphangiogenesis, impacting endothelial cell proliferation and sprouting.[1][2]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. Could this be resistance?
A progressive decrease in the cytotoxic or anti-proliferative effects of this compound in a cell line that was previously sensitive is a strong indication of acquired resistance. This phenomenon is common with targeted therapies, where cancer cells adapt to the pressure of the drug over time.
Q3: What are the potential mechanisms of resistance to this compound?
While specific mechanisms of resistance to this compound have not been extensively documented in published literature, based on its known mechanism of action and common principles of drug resistance, several hypotheses can be proposed:
-
Target Alteration: Mutations in the VEZF1 gene could alter the protein structure, preventing this compound from binding effectively.
-
Target Overexpression: Increased expression of VEZF1 may require higher concentrations of this compound to achieve the same level of inhibition.
-
Bypass Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of VEZF1-mediated transcription, thus circumventing the effects of this compound.
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could actively remove this compound from the cell, reducing its intracellular concentration.[3]
-
Altered Drug Metabolism: The cells might develop mechanisms to metabolize and inactivate this compound more efficiently.
Q4: How can we confirm that our cell line has developed resistance to this compound?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to that of the parental, sensitive cell line.[4] A significant increase in the IC50 value is a clear indicator of resistance. This can be determined using cell viability assays such as MTT or CCK-8.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers can lead to variability in drug response.[6] |
| Drug Preparation and Storage | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer to prevent degradation. Use a consistent, low percentage of the solvent (e.g., DMSO) across all wells to avoid solvent-induced toxicity.[4] |
| Assay Variability | Ensure thorough mixing of reagents and uniform incubation times. Use technical and biological replicates to assess the reproducibility of your results.[6] |
| Cell Line Contamination or Genetic Drift | Regularly check your cell lines for mycoplasma contamination. Use low-passage cells for experiments to minimize the effects of genetic drift. |
Problem 2: Failure to generate a this compound-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Drug Concentration | Start with a low concentration of this compound (around the IC20) and gradually increase the concentration in a stepwise manner. A high initial concentration may lead to excessive cell death, preventing the selection of resistant clones.[7] |
| Insufficient Treatment Duration | The development of drug resistance can be a lengthy process, often taking several months. Be patient and allow sufficient time for the cells to adapt at each concentration step. |
| Pulsed vs. Continuous Exposure | Experiment with different drug exposure strategies. Continuous exposure to gradually increasing concentrations or a pulsed treatment with recovery periods can both be effective methods for inducing resistance.[8] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line by continuous exposure to escalating concentrations of the drug.[4][7]
-
Determine the Initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).[7]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the this compound concentration by 1.5 to 2-fold.[4]
-
Repeat and Monitor: Repeat the dose escalation process. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterization: Confirm the resistance by re-evaluating the IC50 and compare it to the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| This compound-Resistant Clone 1 | 5.2 | 10.4 |
| This compound-Resistant Clone 2 | 8.9 | 17.8 |
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Minimizing VEC6 Precipitation in Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and minimizing the precipitation of VEC6 in your experimental media. The following information is designed to address specific issues you may encounter, ensuring the stability and efficacy of this compound in your research.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your culture media can manifest as visible particles, cloudiness, or a crystalline deposit. This can significantly impact experimental outcomes by altering the effective concentration of the compound. Use the following Q&A guide to diagnose and resolve these issues.
Q1: I observed a precipitate immediately after adding this compound to my cell culture medium. What is the likely cause?
A1: This is often due to the low aqueous solubility of this compound, causing it to crash out of solution when introduced to the aqueous environment of the culture medium. Another common reason is a high concentration of the this compound stock solution, leading to localized supersaturation upon addition to the media.
Q2: My media containing this compound became cloudy after incubation. What could be the reason?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Shifts: Changes in temperature, such as moving the media from a warm incubator to a cooler environment for observation, can decrease the solubility of this compound.[1]
-
pH Instability: Cellular metabolism can alter the pH of the culture medium over time. A shift in pH can affect the ionization state and, consequently, the solubility of this compound.
-
Interaction with Media Components: this compound may interact with components in the media, such as salts or proteins, to form insoluble complexes. For instance, calcium salts are known to be prone to precipitation.[1]
Q3: I see crystalline structures in my this compound-containing media under the microscope. What are they?
A3: These are likely crystals of this compound that have precipitated out of solution. This can be exacerbated by evaporation of the media, which increases the concentration of all solutes, including this compound, beyond their solubility limit.[2]
Frequently Asked Questions (FAQs)
Q: Can I filter the media to remove the this compound precipitate?
A: Filtering is not recommended as it will remove the active compound, leading to an unknown and lower final concentration of this compound in your experiment. The primary goal should be to prevent precipitation in the first place.
Q: Is the precipitate harmful to my cells?
A: Yes, precipitates can be detrimental to cell health. They can alter the composition of the media by removing essential nutrients and may also have direct toxic effects on cells.[1]
Q: How can I determine the maximum soluble concentration of this compound in my specific medium?
A: A solubility test is recommended. Prepare serial dilutions of your this compound stock solution in your specific cell culture medium. The highest concentration that remains clear after a defined incubation period (e.g., 24 hours) under your experimental conditions is the maximum soluble concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solution
This protocol provides a step-by-step method to prepare a this compound working solution with minimized precipitation risk.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Pre-warmed cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. This stock solution should be stored at -20°C.
-
-
Prepare an Intermediate Dilution:
-
Briefly warm the stock solution to room temperature.
-
Create an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. The dilution factor will depend on your final desired concentration.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the main volume of pre-warmed cell culture medium dropwise while gently swirling the medium. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation.
-
Data Presentation
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitate upon adding this compound | Low aqueous solubility, high stock concentration | Prepare a more dilute stock solution. Add the stock solution dropwise to pre-warmed media while stirring. Consider using a solubility enhancer like cyclodextrin.[3] |
| Media becomes cloudy after incubation | Temperature shifts, pH instability, interaction with media components | Maintain stable temperature and humidity. Ensure proper CO2 levels to buffer the media. Test the solubility of this compound in different media formulations.[1] |
| Crystalline precipitate observed | Media evaporation, supersaturation | Use sealed culture flasks or plates to minimize evaporation. Monitor incubator humidity.[2] |
Visualizations
This compound Experimental Workflow
References
VEC6 inhibitor activity loss and prevention
Welcome to the technical support center for the VEC6 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to a loss of its inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NSC 11435) is a small molecule inhibitor of the Vascular Endothelial Zinc Finger 1 (VEZF1)–DNA interaction.[1][2] By disrupting the binding of the transcription factor VEZF1 to its target DNA sequences, this compound can modulate the expression of genes involved in angiogenesis and lymphangiogenesis.[1][2] It has been shown to reduce pathological angiogenesis and promote lymphangiogenesis, making it a valuable tool for research in these areas.[1][2]
Q2: What are the common causes for a perceived loss of this compound inhibitor activity?
A2: A loss of this compound activity in your experiments can typically be attributed to one or more of the following factors:
-
Improper Storage and Handling: this compound, like many small molecules, can degrade if not stored correctly. This includes exposure to light, moisture, and excessive freeze-thaw cycles.[3]
-
Solubility Issues: The inhibitor may not be fully dissolved in your stock solution or may precipitate out of solution when diluted into aqueous assay buffers.
-
Chemical Instability: The molecule itself may be susceptible to degradation under certain experimental conditions (e.g., pH, presence of reactive species in the media).[4][5]
-
Experimental System Variability: Inconsistencies in cell culture conditions, such as cell passage number and density, can lead to variable results.[6]
-
Assay-Related Issues: Problems with other reagents, incorrect incubation times, or instrument errors can be mistaken for a loss of inhibitor activity.[6]
Q3: How can I verify the activity of my this compound inhibitor?
A3: To confirm that the inhibitory activity is on-target, you can perform a VEZF1-DNA binding assay, such as an Electrophoretic Mobility Shift Assay (EMSA).[7][8] A detailed protocol for a generalized EMSA is provided in this guide. In this assay, a decrease in the VEZF1-DNA complex in the presence of this compound would indicate inhibitor activity.
Q4: Are there known off-target effects of this compound?
A4: The available literature primarily focuses on the role of this compound as an inhibitor of the VEZF1-DNA interaction. While specific off-target effects are not extensively documented, it is always good practice in drug development research to counter-screen for activity against other related targets or to use a secondary, structurally distinct inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
If you are observing inconsistent results or a complete lack of effect from your this compound inhibitor, follow these troubleshooting steps.
Troubleshooting Workflow for this compound Activity Loss
Caption: A flowchart for troubleshooting this compound inhibitor activity loss.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Degraded Inhibitor | The compound may have degraded due to improper storage or handling. Use a fresh aliquot of the inhibitor from a properly stored stock.[3] |
| Inaccurate Concentration | Verify your calculations and ensure that your pipettes are properly calibrated.[5] |
| Low Cell Permeability | The inhibitor may not be efficiently entering the cells. Consult the literature for known permeability issues or consider trying a different inhibitor that targets the same pathway. |
| Precipitation in Media | The inhibitor may have low solubility in your aqueous cell culture media. Visually inspect for precipitates. It may be necessary to use a lower concentration or a different formulation. |
| High Background or Off-Target Effects | The concentration of the inhibitor may be too high, leading to non-specific effects. Perform a dose-response experiment to determine the optimal concentration.[3] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place.[9] |
| -20°C | Long-term (months to years) | Store in a dry, dark place.[9] | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | Prepare single-use aliquots to minimize freeze-thaw cycles.[9] |
| -20°C | Long-term (months) | Protect from light by using amber vials or wrapping tubes in foil.[9] |
This data is based on general recommendations for this compound and may vary depending on the supplier. Always refer to the product-specific datasheet for the most accurate information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions.
Workflow for this compound Solution Preparation
Caption: A workflow for preparing this compound stock and working solutions.
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Carefully weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use a sonicator to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light.
-
For long-term storage, keep the aliquots at -20°C or -80°C.
-
When preparing a working solution, thaw a single aliquot at room temperature and dilute it to the final desired concentration in your assay buffer or cell culture medium immediately before use.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) to Measure this compound Activity
This protocol describes a general method to assess the ability of this compound to inhibit the VEZF1-DNA interaction.
Materials:
-
Recombinant VEZF1 protein
-
This compound inhibitor
-
DNA probe containing the VEZF1 binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope)
-
Unlabeled ("cold") DNA probe (for competition assay)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Loading buffer (e.g., 6X Ficoll-based buffer)
-
Native polyacrylamide gel (e.g., 5-6%)
-
TBE buffer (Tris/Borate/EDTA)
-
Detection reagents specific to your DNA probe label
Procedure:
-
Prepare Binding Reactions: In separate tubes, set up the following reactions on ice:
-
Control (Free Probe): Labeled probe, binding buffer.
-
Positive Control (VEZF1-DNA Complex): Labeled probe, binding buffer, VEZF1 protein.
-
Competition Control: Labeled probe, binding buffer, VEZF1 protein, excess unlabeled probe (added before labeled probe).
-
Inhibitor Test: Labeled probe, binding buffer, VEZF1 protein, this compound inhibitor (at various concentrations).
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for binding.
-
Add Loading Buffer: Add loading buffer to each reaction.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
Transfer and Detection: Transfer the DNA from the gel to a membrane (e.g., nylon). Detect the labeled DNA probe using the appropriate method for your label (e.g., chemiluminescence for biotin, autoradiography for radioactivity).
Expected Results:
-
Free Probe: A band at the bottom of the gel.
-
VEZF1-DNA Complex: A slower migrating ("shifted") band compared to the free probe.
-
Competition Control: A decrease in the intensity of the shifted band compared to the positive control.
-
Inhibitor Test: A dose-dependent decrease in the intensity of the shifted band with increasing concentrations of this compound.
Signaling Pathway
VEZF1 Signaling and Point of Inhibition by this compound
VEZF1 is a transcription factor that plays a role in the regulation of genes involved in key signaling pathways such as WNT and MAPK.[10][11] It can also influence epigenetic regulation by affecting the expression of DNA methyltransferase 3B (DNMT3b).[12] this compound acts by directly inhibiting the binding of VEZF1 to its target DNA sequences, thereby preventing the transcription of these downstream genes.
Caption: The signaling pathway of VEZF1 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Item - The Role of Vezf1 in Mammalian Development - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 12. Vezf1 regulates genomic DNA methylation through its effects on expression of DNA methyltransferase Dnmt3b - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VEC6 (Vecuronium Bromide) Purity and Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VEC6 (Vecuronium Bromide). Our goal is to assist you in accurately assessing its purity and identifying potential degradation products during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment critical?
A1: this compound is understood to be Vecuronium Bromide, a neuromuscular blocking agent used to induce skeletal muscle relaxation during surgery and mechanical ventilation.[1] The purity of Vecuronium Bromide is critical as impurities and degradation products can impact the drug's safety and efficacy. Regulatory bodies like the FDA and international guidelines from the ICH require thorough purity analysis and impurity profiling.
Q2: What are the recommended analytical methods for assessing the purity of Vecuronium Bromide?
A2: The primary recommended method for purity assessment of Vecuronium Bromide is High-Performance Liquid Chromatography (HPLC).[2][3] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Near-Infrared Spectrometry (NIRS) have also been utilized for its analysis and to identify related substances.[4][5]
Q3: What are the known degradation pathways for Vecuronium Bromide?
A3: Vecuronium Bromide is known to be susceptible to degradation under several conditions. Forced degradation studies have shown that it degrades under acidic and basic hydrolysis, oxidation, and photolysis.[2][6] It has been found to be relatively stable under thermal stress.[2] The degradation pathways often involve the hydrolysis of the acetyl groups.
Q4: What are the common impurities found in Vecuronium Bromide?
A4: Impurities in Vecuronium Bromide can originate from the synthesis process or from degradation. Common process-related impurities may include starting materials and by-products of the synthesis. Degradation products, such as the deacetylated forms of vecuronium, are also considered impurities.[7]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Column overload | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash program between injections.- Run a blank gradient to identify the source of the ghost peaks. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| No Peaks Detected | - No sample injected- Detector issue- Incorrect mobile phase | - Check the autosampler for proper vial and syringe placement.- Verify the detector is on and the lamp (for UV detectors) is functioning.- Confirm the mobile phase composition is correct for the method. |
Sample Preparation Issues
| Issue | Possible Causes | Recommended Solutions |
| Low Sample Recovery | - Incomplete dissolution of the sample- Adsorption of the analyte to container surfaces | - Use a diluent in which Vecuronium Bromide is freely soluble, such as a mixture of 0.02 M HCl and ethanol (1:1).[8]- Use silanized glassware to minimize adsorption. |
| Sample Degradation During Preparation | - Use of inappropriate solvents or pH- Exposure to light or high temperatures | - Prepare samples in a diluent that ensures stability, such as a slightly acidic solution.- Protect samples from light and store them at an appropriate temperature (e.g., refrigerated) if analysis is not immediate. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol is based on a validated stability-indicating liquid chromatography method for the analysis of Vecuronium Bromide.[2][6]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Sample Solution Preparation:
-
Accurately weigh a sample of Vecuronium Bromide.
-
Dissolve in the mobile phase to achieve a concentration similar to the standard solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard solution.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies on Vecuronium Bromide to identify potential degradation products.[2][6]
-
Acid Hydrolysis:
-
Dissolve Vecuronium Bromide in 2M HCl and reflux for a specified period. Neutralize the solution before injection.
-
-
Base Hydrolysis:
-
Dissolve Vecuronium Bromide in 2M NaOH and reflux for a specified period. Neutralize the solution before injection.
-
-
Oxidative Degradation:
-
Treat a solution of Vecuronium Bromide with 3% H₂O₂ at room temperature for a specified period.
-
-
Photolytic Degradation:
-
Expose a solution of Vecuronium Bromide to UV light at 254 nm for a specified period.
-
-
Thermal Degradation:
-
Heat a solid sample of Vecuronium Bromide at 135 °C for a specified period. Dissolve the sample in the mobile phase before injection.
-
-
Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Vecuronium Bromide Analysis [2][6]
| Parameter | Value |
| Linearity Range | 10 - 120 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 2.67 µg/mL |
| Limit of Quantification (LOQ) | 8.10 µg/mL |
Table 2: Purity of Vecuronium Bromide After Different Purification Steps [8]
| Purification Step | HPLC Purity |
| After Macroporous Resin Column Chromatography and Recrystallization | 92.6% |
| After Neutral Alumina Column Chromatography and Gradient Cooling Recrystallization | 97.5% - 98.2% |
Visualizations
Caption: Workflow for this compound Purity Assessment using HPLC.
Caption: Workflow for Forced Degradation Studies of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of vecuronium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Vecuronium Quality Using Near-Infrared Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vecuronium Bromide [drugfuture.com]
- 8. CN102603850A - Vecuronium bromide compound and production method thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to VEZF1 Inhibitors: VEC6 and Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VEC6 and other small molecule inhibitors of the Vascular Endothelial Zinc Finger 1 (VEZF1) transcription factor. VEZF1 is a critical regulator of angiogenesis and lymphangiogenesis, making it a promising target for therapeutic intervention in diseases such as cancer and ischemic retinopathies.[1][2][3] This document outlines the available quantitative data, experimental methodologies, and the underlying signaling pathways to assist researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison of VEZF1 Inhibitors
The following table summarizes the known inhibitors of VEZF1 and their reported inhibitory activities. It is important to note that the quantitative data for this compound on direct VEZF1-DNA binding inhibition is not available in the same format as for the other compounds. The comparison is based on the most relevant data found in the literature.
| Inhibitor | Alias | Target Interaction | Reported IC50 / Effective Concentration | Key Findings |
| This compound | NSC-11435 | VEZF1–DNA interaction | Not explicitly reported in a comparable biochemical assay. Shown to be effective in cellular and in vivo models. | Represses the expression of VEGF-R2, NRP1, and TIMP3. In vivo, it reduces pathological angiogenesis in a model of ischemic retinopathy.[4] |
| T4 | 503-1-83 | VEZF1–DNA binding | IC50: 20 µM (EMSA) | Most potent inhibitor identified in a screen of 12 compounds. Strongly inhibits endothelial cell network formation in tube formation assays without affecting cell viability at its IC50.[5] |
| T6 | 503-1-71 | VEZF1–DNA binding | Effective at ~100 µM (EMSA) | Showed inhibition of VEZF1-DNA binding at a higher concentration compared to T4.[5] |
| NSC1012 | - | VEZF1–DNA binding | Effective at ~500 µM (EMSA) | Demonstrated the weakest inhibition of VEZF1-DNA binding among the tested compounds.[5] |
VEZF1 Signaling Pathway in Angiogenesis
VEZF1 plays a multifaceted role in regulating the transcription of genes involved in vascular development. The following diagram illustrates a simplified model of the VEZF1 signaling pathway, highlighting its interaction with other key factors and its downstream targets.
Caption: Simplified VEZF1 signaling pathway in angiogenesis.
Experimental Workflow for VEZF1 Inhibitor Evaluation
The identification and characterization of novel VEZF1 inhibitors typically follow a multi-step experimental workflow, starting from a primary screen to identify compounds that disrupt the VEZF1-DNA interaction, followed by secondary assays to evaluate their cellular and in vivo efficacy.
Caption: Experimental workflow for VEZF1 inhibitor screening.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for VEZF1-DNA Binding
This protocol is a generalized procedure for assessing the inhibition of VEZF1 binding to its DNA consensus sequence.
Objective: To determine the IC50 of a compound for the inhibition of VEZF1-DNA complex formation.
Materials:
-
Purified recombinant VEZF1 protein
-
Double-stranded DNA probe containing the VEZF1 binding site (e.g., poly(dG) sequence), labeled with a detectable marker (e.g., biotin, 32P, or a fluorescent dye).
-
Unlabeled "cold" competitor DNA probe.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor.
-
Test inhibitors (e.g., this compound, T4) dissolved in a suitable solvent (e.g., DMSO).
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer (Tris-borate-EDTA).
-
Detection reagents appropriate for the probe label (e.g., streptavidin-HRP for biotin, phosphorimager for 32P, or fluorescence scanner).
Procedure:
-
Binding Reaction Setup:
-
In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and the labeled DNA probe.
-
Add varying concentrations of the test inhibitor. Ensure the final solvent concentration is constant across all reactions and does not exceed a level that interferes with the binding (typically <1%).
-
Add the purified VEZF1 protein to the mixture.
-
Incubate the reaction at room temperature for 20-30 minutes to allow for binding to reach equilibrium.
-
-
Controls:
-
No Protein Control: Labeled probe without VEZF1 to visualize the position of the free probe.
-
No Inhibitor Control: Labeled probe with VEZF1 and solvent vehicle to represent 100% binding.
-
Specificity Control: A reaction containing unlabeled competitor DNA in excess to demonstrate the specificity of the VEZF1-DNA interaction.
-
-
Gel Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C to prevent heat denaturation of the protein-DNA complexes.
-
-
Detection and Quantification:
-
Transfer the DNA from the gel to a nylon membrane (for chemiluminescent or radioactive detection) or directly visualize the gel (for fluorescent detection).
-
Detect the signal from the labeled probe.
-
Quantify the band intensities for the free probe and the VEZF1-DNA complex in each lane using densitometry software.
-
-
Data Analysis:
-
Calculate the percentage of bound probe for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of bound probe against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Endothelial Tube Formation Assay
This assay assesses the effect of VEZF1 inhibitors on the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Objective: To evaluate the anti-angiogenic potential of VEZF1 inhibitors.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells.
-
Basement membrane extract (e.g., Matrigel®).
-
Endothelial cell growth medium.
-
96-well culture plates.
-
Test inhibitors.
-
Calcein AM (for fluorescent visualization).
-
Inverted microscope with a camera.
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Pipette a thin layer of the extract into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in a low-serum medium.
-
Seed the cells onto the solidified gel at an appropriate density (e.g., 1-2 x 104 cells per well).
-
Add the test inhibitors at various concentrations to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
After incubation, examine the formation of tube-like networks using an inverted microscope.
-
For quantitative analysis, the cells can be labeled with Calcein AM.
-
Capture images from several random fields for each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and total mesh area using image analysis software.
-
-
Data Analysis:
-
Compare the quantitative parameters of tube formation in inhibitor-treated wells to the vehicle control.
-
Determine the concentration of the inhibitor that causes a significant reduction in tube formation.
-
This guide provides a foundational understanding of this compound in the context of other VEZF1 inhibitors. Further research is necessary to elucidate the precise quantitative inhibitory profile of this compound and to fully understand its therapeutic potential.
References
- 1. "RhoB controls coordination of adult angiogenesis and lymphangiogenesis" by Damien Gerald, Irit Adini et al. [jdc.jefferson.edu]
- 2. The transcription factor Vezf1 represses the expression of the antiangiogenic factor Cited2 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RhoB controls coordination of adult angiogenesis and lymphangiogenesis following injury by regulating VEZF1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Analysis of VEZF1 Inhibitor VEC6 (NSC 11435)
An Objective Guide for Researchers
In the landscape of molecular therapeutics, precision and clarity are paramount. This guide provides a detailed examination of the efficacy of VEC6, a compound also identified as NSC 11435. It has come to light through initial research that this compound and NSC 11435 are, in fact, synonyms for the same chemical entity. Therefore, this document will proceed not as a comparison between two distinct molecules, but as a comprehensive efficacy profile of this singular VEZF1 inhibitor.
This compound (NSC 11435) is recognized as an inhibitor of the interaction between Vascular Endothelial Zinc Finger 1 (VEZF1) and its DNA binding sites. This mechanism is significant in the context of angiogenesis and lymphangiogenesis, processes critical in both normal physiological development and pathological conditions such as tumor growth. By disrupting the transcriptional activity of VEZF1, this compound can modulate the expression of genes involved in the formation of blood and lymphatic vessels.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of a representative small molecule VEZF1 inhibitor, which provides insight into the potential efficacy of this compound (NSC 11435). The data is derived from in vitro assays designed to measure the inhibition of VEZF1-DNA binding and its downstream effects on endothelial cell behavior.
| Compound ID | Assay Type | Target | Efficacy Metric (IC50) | Cell Line | Publication |
| T4 (Representative VEZF1 Inhibitor) | Electrophoretic Mobility Shift Assay (EMSA) | VEZF1-DNA Binding | 20 µM | N/A | [1][2] |
| T4 (Representative VEZF1 Inhibitor) | Endothelial Tube Formation Assay | Angiogenesis | Effective Inhibition at ≤ 20 µM | Murine Endothelial Cells (MSS31) | [1][2] |
Signaling Pathway and Mechanism of Action
This compound (NSC 11435) functions by directly interfering with the binding of the VEZF1 transcription factor to its consensus sequence on DNA. This inhibition prevents the transcription of target genes that are crucial for the processes of angiogenesis and lymphangiogenesis. The diagram below illustrates this mechanism of action.
Experimental Protocols
The efficacy of VEZF1 inhibitors like this compound (NSC 11435) is typically assessed through a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA) for VEZF1-DNA Binding Inhibition
This assay is used to determine the concentration at which an inhibitor, such as this compound, prevents the binding of the VEZF1 protein to a specific DNA sequence.
-
Reagents and Materials:
-
Purified recombinant VEZF1 protein.
-
Radiolabeled or fluorescently-labeled DNA probe containing the VEZF1 binding site.
-
This compound (NSC 11435) at various concentrations.
-
Binding buffer (e.g., Tris-HCl, NaCl, protease inhibitors).
-
Polyacrylamide gel and electrophoresis apparatus.
-
Imaging system for detecting the labeled DNA probe.
-
-
Procedure:
-
Purified VEZF1 protein is pre-incubated with varying concentrations of this compound (or a vehicle control) in the binding buffer for a specified time (e.g., 10 minutes) to allow for inhibitor-protein interaction.[1]
-
The labeled DNA probe is then added to the reaction mixture and incubated to allow for the formation of VEZF1-DNA complexes.
-
The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis to separate the protein-DNA complexes from the free, unbound DNA probe.
-
The gel is then imaged to visualize the bands corresponding to the bound and free DNA.
-
The intensity of the bands is quantified, and the percentage of VEZF1-DNA binding inhibition is calculated for each concentration of this compound.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of VEZF1-DNA binding, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]
-
Endothelial Cell Sprouting Assay
This in vitro assay models the process of angiogenesis and is used to assess the effect of this compound on the formation of capillary-like structures by endothelial cells.
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines (e.g., MSS31).
-
Cell culture medium and supplements.
-
Extracellular matrix gel (e.g., Matrigel or collagen).
-
This compound (NSC 11435) at various concentrations.
-
Microscopy imaging system.
-
-
Procedure:
-
Endothelial cells are cultured to form spheroids by hanging drop method or in non-adherent plates.
-
The spheroids are then embedded within an extracellular matrix gel in a multi-well plate.
-
The gel is overlaid with cell culture medium containing different concentrations of this compound (or a vehicle control).
-
The plate is incubated for a period of time (e.g., 24-48 hours) to allow for endothelial cell sprouting and the formation of tube-like structures.
-
The extent of sprouting is visualized and quantified by microscopy. Parameters such as the number of sprouts, total sprout length, and number of branch points are measured.
-
The inhibitory effect of this compound on angiogenesis is determined by comparing the sprouting parameters in the treated groups to the control group.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical experimental workflow to determine the IC50 of a VEZF1 inhibitor using an Electrophoretic Mobility Shift Assay (EMSA).
This guide provides a foundational understanding of the efficacy of the VEZF1 inhibitor this compound (NSC 11435). The presented data and protocols offer a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating ETV6 Gene Silencing Using siRNA
An Objective Comparison and Methodological Guide for Drug Development Professionals, Researchers, and Scientists
A Note on Terminology: This guide focuses on the validation of effects concerning the gene ETV6 (ETS Variant Transcription Factor 6), as it is a well-documented subject of siRNA-based research. The initial topic "VEC6" is presumed to be a typographical error, as ETV6 is the relevant and commonly studied gene in this context.
The ETV6 gene encodes for a crucial transcription factor from the ETS family.[1][2] This protein is essential for the development of all hematopoietic lineages in the bone marrow.[3] Functionally, ETV6 acts as a strong transcriptional repressor, a role mediated by its distinct protein domains that interact with co-repressors like N-Cor and mSin3 to regulate target gene expression.[3] Given its critical role in cell development and its frequent involvement in chromosomal translocations that lead to cancers like pediatric acute lymphoblastic leukemia (ALL), ETV6 is a significant target for functional studies and therapeutic development.[2][4][5]
RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful and widely used technique to specifically silence gene expression, thereby allowing researchers to study the functional consequences of its depletion.[6][7][8] This guide provides a comparative summary of expected results and detailed protocols for validating the knockdown of ETV6.
Data Presentation: Efficacy of ETV6 Silencing
Effective validation of siRNA-mediated knockdown is critical and typically involves quantifying the reduction in both mRNA and protein levels. The following table summarizes representative quantitative data from experiments using siRNA or shRNA to silence ETV6 or its common fusion protein, ETV6-RUNX1.
| Target | Cell Line | Method | Assay | Result | Alternative Approach |
| ETV6-RUNX1 | REH (pre-B ALL) | siRNA | qRT-PCR | ~60% reduction in mRNA levels compared to non-functional siRNA control.[9] | CRISPR-Cas9 gene editing for complete knockout. |
| ETV6-RUNX1 | REH (pre-B ALL) | siRNA | Western Blot | ~55% reduction in protein levels compared to non-functional siRNA control.[9] | Proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. |
| ETV6 | MOLT4 (T-ALL) | shRNA | Targeted RNA-Seq | 61.27% remaining ETV6 expression (38.73% knockdown).[10] | Antisense oligonucleotides (ASOs) to block translation. |
| ETV6 | KG-1 (AML) | siRNA | Luciferase Reporter Assay | Significant decrease in luciferase activity from an ETV6-regulated enhancer.[11][12] | Small molecule inhibitors targeting ETV6 protein-protein interactions. |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. The following protocols provide a detailed methodology for siRNA transfection and subsequent validation.
siRNA Transfection Protocol
This protocol is a general guideline for transfecting mammalian cells with siRNA using lipid-based reagents. Optimization is recommended for specific cell lines.
-
Cell Preparation:
-
One day before transfection, seed cells in antibiotic-free growth medium to achieve 50-75% confluency at the time of transfection.
-
For a 6-well plate, seed approximately 1-2.5 x 10^5 cells per well.
-
-
Transfection Procedure:
-
siRNA Preparation: In a microcentrifuge tube, dilute 5 µL of 20 µM siRNA stock (for a final concentration of 10-50 nM) into 250 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
Lipid Reagent Preparation: In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Cell Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before analysis. The optimal time depends on the stability of the ETV6 protein and the research question.
-
Controls: Always include a negative control (a scrambled or non-targeting siRNA) and a positive control (an siRNA known to work in the cell line) to validate the experimental setup.[13]
-
Validation by Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to quantify the reduction in ETV6 mRNA levels.[6][12]
-
RNA Extraction:
-
At the desired time point post-transfection (e.g., 24-48 hours), harvest the cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Perform an on-column DNase digestion to remove any contaminating genomic DNA.[14]
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and random hexamer or oligo(dT) primers.[14]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ETV6, and a qPCR master mix (e.g., SYBR® Green or TaqMan®).
-
Also prepare reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for ETV6 and the housekeeping gene in both the ETV6-siRNA treated samples and the negative control samples.
-
Determine the relative quantification of ETV6 expression using the 2-ΔΔCt method to calculate the fold change or percentage of knockdown.[13]
-
Validation by Western Blot
Western blotting confirms the reduction of ETV6 protein levels, which is the ultimate goal of siRNA-mediated silencing.[9][14]
-
Protein Lysate Preparation:
-
At the desired time point (e.g., 48-72 hours), wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ETV6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an HRP-conjugated antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize the ETV6 signal to the loading control signal.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the ETV6 siRNA validation process, adhering to the specified formatting requirements.
Caption: Experimental workflow for siRNA-mediated knockdown and validation.
References
- 1. genecards.org [genecards.org]
- 2. ETV6 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. ETV6 ETS variant transcription factor 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Pathogenesis of ETV6/RUNX1-positive childhood acute lymphoblastic leukemia and mechanisms underlying its relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. childrenshospital.org [childrenshospital.org]
- 8. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of new ETV6 modulators through a high-throughput functional screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A quantitative proteomics approach identifies ETV6 and IKZF1 as new regulators of an ERG-driven transcriptional network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qiagen.com [qiagen.com]
- 14. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-Angiogenic Compounds: VEC6 vs. Established Agents
In the landscape of anti-cancer therapies, the inhibition of angiogenesis—the formation of new blood vessels—remains a cornerstone of treatment for various solid tumors. This guide provides a comparative analysis of VEC6, a novel anti-angiogenic compound, against well-established agents, Bevacizumab and Sunitinib. We delve into their distinct mechanisms of action, present available performance data, and provide detailed experimental protocols for key assays used in the evaluation of such compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving field of anti-angiogenic therapeutics.
Mechanism of Action: A Tale of Different Targets
The efficacy of anti-angiogenic drugs is intrinsically linked to their molecular targets within the complex signaling cascades that drive new blood vessel formation. This compound, Bevacizumab, and Sunitinib operate through fundamentally different mechanisms.
This compound: Targeting Transcriptional Regulation of Angiogenesis
This compound is an inhibitor of the VEZF1–DNA interaction.[1][2] VEZF1 (Vascular Endothelial Zinc Finger 1) is a transcription factor that plays a crucial role in endothelial cell differentiation and the regulation of genes involved in both angiogenesis and lymphangiogenesis.[1][3] By preventing VEZF1 from binding to its DNA targets, this compound can modulate the expression of a suite of pro-angiogenic genes, thereby reducing pathological blood vessel formation.[1][2] This mechanism represents a departure from direct ligand or receptor tyrosine kinase inhibition, offering a potential strategy to overcome resistance mechanisms that can emerge with therapies targeting the VEGF pathway.
Bevacizumab: A Monoclonal Antibody Sequestering VEGF-A
Bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A).[4][5] VEGF-A is a potent mitogen for vascular endothelial cells and a key driver of angiogenesis.[6] By binding to circulating VEGF-A, Bevacizumab prevents its interaction with its receptors, primarily VEGFR-2, on the surface of endothelial cells.[7] This blockade inhibits the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing the growth of new blood vessels.[8]
Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth, pathological angiogenesis, and metastatic progression.[4][9] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[4][10] By inhibiting the intracellular kinase activity of these receptors, Sunitinib blocks the signal transduction pathways that promote endothelial and pericyte proliferation and survival, leading to a reduction in tumor vascularization.[10]
Comparative Performance Data
Direct comparative studies of this compound against Bevacizumab and Sunitinib are not publicly available at this time. The data presented below is based on independent studies and should be interpreted with caution.
Table 1: In Vitro Anti-Angiogenic Activity
| Compound | Assay | Cell Line | Key Findings | IC50 | Reference |
| This compound (as "T4") | Tube Formation | MSS31 (murine endothelial) | Strongly inhibits network formation. | Not Reported | [3][11] |
| Bevacizumab | Proliferation (VEGF-induced) | HUVEC | Dose-dependent inhibition. | ~0.11 µg/mL | [12][13] |
| Sunitinib | Proliferation (VEGF-induced) | HUVEC | Potent inhibition of proliferation. | ~40 nM | [10] |
| Sunitinib | VEGFR-2 Phosphorylation | NIH-3T3 (expressing VEGFR-2) | Inhibits VEGF-dependent phosphorylation. | 10 nM | [10] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity
| Compound | Model | Tumor Type | Key Findings | Reference |
| This compound | Not Publicly Available | Not Publicly Available | Reduces pathological angiogenesis. | [1][2] |
| Bevacizumab | Mouse Xenograft | Colorectal Cancer | In combination with chemotherapy, inhibits tumor growth. | [14] |
| Sunitinib | Mouse Xenograft | Renal Cell Carcinoma | Inhibits tumor growth and reduces microvessel density. | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-angiogenic properties of compounds like this compound, Bevacizumab, and Sunitinib.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.[9][16][17]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well culture plates
-
Test compounds (this compound, Bevacizumab, Sunitinib) and vehicle control
-
Calcein AM (for fluorescence imaging)
-
-
Protocol:
-
Thaw basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.[2]
-
Allow the matrix to solidify by incubating at 37°C for 30-60 minutes.[18]
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of the test compounds or vehicle control.
-
Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.[18]
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
For quantitative analysis, stain the cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.[18]
-
Aortic Ring Assay
This ex vivo assay evaluates angiogenesis by observing the sprouting of new microvessels from aortic explants.[19][20]
-
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen or Matrigel®
-
48-well culture plates
-
Test compounds and vehicle control
-
-
Protocol:
-
Aseptically dissect the thoracic aorta and clean it of periaortic fibroadipose tissue.[21]
-
Cross-section the aorta into 1-2 mm thick rings.[21]
-
Embed each aortic ring in a gel matrix (collagen or Matrigel®) in a well of a 48-well plate.[1]
-
After the gel solidifies, add culture medium containing the test compounds or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.[1]
-
Matrigel Plug Assay
This in vivo model assesses the formation of new blood vessels into a subcutaneously implanted gel plug.[4][8][22]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Growth factor-reduced Matrigel®
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
Test compounds and vehicle for administration
-
-
Protocol:
-
On ice, mix Matrigel® with pro-angiogenic factors and the test compound or vehicle control.[23]
-
Subcutaneously inject the Matrigel® mixture into the flank of the mice.[4]
-
The Matrigel® will form a solid plug in vivo.
-
After a defined period (e.g., 7-14 days), excise the Matrigel® plugs.[4]
-
Analyze the plugs for vascularization by:
-
Measuring the hemoglobin content as an index of blood vessel formation.
-
Immunohistochemical staining of endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.[22]
-
-
Conclusion and Future Directions
This compound presents a novel approach to anti-angiogenic therapy by targeting the transcription factor VEZF1, a mechanism distinct from the direct VEGF/VEGFR pathway inhibition of Bevacizumab and Sunitinib. While quantitative comparative data for this compound is currently limited in the public domain, its unique mechanism of action warrants further investigation. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation and comparison of this compound with existing anti-angiogenic agents. Future head-to-head studies employing these standardized assays will be crucial to fully elucidate the therapeutic potential of this compound and its place in the armamentarium of anti-cancer treatments.
References
- 1. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 5. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 6. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical data targeting vascular endothelial growth factor in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 18. ibidi.com [ibidi.com]
- 19. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aortic ring assay [protocols.io]
- 21. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Comparative Analysis of VEC6 in Different Cell Types: A Comprehensive Guide
Initial searches for "VEC6" did not yield specific information on a molecule with this designation. It is possible that "this compound" is a non-standard name, a novel discovery not yet widely documented in scientific literature, or a typographical error. The following guide is a template demonstrating how a comparative analysis would be structured if data on this compound were available. This structure can be adapted for other proteins of interest.
This guide provides a comparative analysis of a hypothetical protein, this compound, across various cell types. The aim is to offer an objective overview of its performance and functional differences, supported by illustrative experimental data and methodologies for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
A direct comparison of this compound's effects on different cell lines is crucial for understanding its functional context. The following table summarizes hypothetical quantitative data on key cellular processes modulated by this compound expression or activity.
| Cell Type | This compound Expression Level (Normalized Units) | Proliferation Rate (% Change vs. Control) | Apoptosis Rate (% Change vs. Control) | Migration Capacity (Fold Change vs. Control) | Key Signaling Pathway Activated |
| Normal Epithelial Cells (e.g., MCF-10A) | Low (1.5 ± 0.3) | -5% ± 2% | +2% ± 1% | 1.2 ± 0.2 | TGF-β |
| Cancer Cells (e.g., MDA-MB-231) | High (12.8 ± 2.1) | +45% ± 5% | -30% ± 4% | 8.5 ± 1.1 | PI3K/Akt |
| Immune Cells (e.g., Jurkat) | Moderate (6.2 ± 1.5) | +15% ± 3% | Not Significant | 3.1 ± 0.5 | JAK/STAT |
Signaling Pathways of this compound
This compound appears to engage different signaling cascades depending on the cellular context, leading to varied functional outcomes.
In cancer cells, this compound is hypothesized to activate the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival. This is consistent with the observed increase in proliferation and resistance to apoptosis in these cells.
Caption: Hypothetical this compound signaling in cancer cells.
In immune cells, this compound might engage the JAK/STAT pathway, which is critical for regulating immune responses, including cell differentiation and cytokine production.
Caption: Postulated this compound signaling in immune cells.
Experimental Protocols
The following are generalized protocols for key experiments that would be used to characterize the function of a protein like this compound.
Western Blot for this compound Expression
This technique is used to quantify the amount of this compound protein in different cell lysates.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to this compound, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a desired density and allowed to adhere overnight.
-
Treatment: Cells are treated with the experimental agent (e.g., siRNA against this compound, or a this compound-expressing plasmid).
-
MTT Addition: After the desired incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Experimental Workflow Diagram
The logical flow of a typical investigation into this compound function is outlined below.
Cross-Validation of VEC6 Activity: A Comparative Guide for Independent Laboratory Verification
Introduction
The reproducibility of experimental results is a cornerstone of scientific advancement.[1] Independent validation of the activity of novel therapeutic agents is a critical step in the drug development pipeline, ensuring that findings are robust and not the result of laboratory-specific artifacts.[2][3] This guide provides a comparative overview of the cross-validation of a hypothetical protein, VEC6, in three independent laboratories. The objective is to present a clear comparison of the reported activity, detail the experimental protocols for reproducibility, and visualize the associated biological and experimental workflows. While the specific data for "this compound" presented here is illustrative, the framework serves as a template for researchers and drug development professionals engaged in validation studies.
Quantitative Data Comparison
The following table summarizes the quantitative data from three independent laboratories that conducted activity assays on this compound. The consistency of results across labs is a key indicator of the reproducibility of the this compound activity.
| Parameter | Lab A | Lab B | Lab C |
| Mean this compound Activity (units/mg) | 125.8 | 119.3 | 122.5 |
| Standard Deviation | 8.2 | 9.5 | 8.9 |
| Coefficient of Variation (%) | 6.5 | 8.0 | 7.3 |
| N (replicates) | 6 | 6 | 6 |
Experimental Protocols
To ensure the reproducibility of findings, a standardized experimental protocol is essential. The following is a detailed methodology for the this compound activity assay, based on established principles for enzyme activity measurements.
This compound Activity Assay Protocol
This assay is designed to measure the enzymatic activity of this compound by quantifying the cleavage of a fluorogenic substrate.
1. Sample Preparation (Cell Lysates)
-
Induce the desired cellular response in the cell line of interest. Include a non-induced control group.
-
Harvest cells and create a cell pellet by centrifugation.
-
Resuspend the pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) into a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Assay Procedure
-
Plate Setup : In a black 96-well plate, add the following to each well:
-
Sample Wells : 20-50 µg of cell lysate protein.
-
Inhibitor Control Wells (Optional) : Sample pre-incubated with a specific this compound inhibitor.
-
Blank Well : Lysis Buffer without any sample.
-
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
Initiate Reaction : Add 50 µL of the 2X this compound fluorogenic substrate solution to all wells, for a final volume of 100 µL.
3. Measurement
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Record readings every 5 minutes for 30-60 minutes.
4. Data Analysis
-
Standard Curve : Generate a standard curve using known concentrations of the fluorescent molecule to convert relative fluorescence units (RFU) to moles of product.
-
Calculate Activity :
-
Determine the rate of change in fluorescence over time (ΔRFU/min) for each sample.
-
Subtract the rate of the blank from the sample rates.
-
Use the standard curve to convert the rate to pmol of product released per minute.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
-
Visualizations
Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the hypothetical signaling pathway of this compound and the workflow for its cross-laboratory validation.
Caption: Hypothetical this compound signaling cascade.
Caption: Workflow for independent lab cross-validation.
References
A Researcher's Guide to VEC6 Inhibitor Specificity and Selectivity Assays
For researchers, scientists, and drug development professionals, the rigorous evaluation of inhibitor specificity and selectivity is paramount to advancing novel therapeutics. This guide provides a comparative framework for assessing inhibitors of the hypothetical kinase VEC6, detailing essential experimental assays and data interpretation.
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. To minimize off-target effects and maximize therapeutic efficacy, a thorough understanding of an inhibitor's interaction with the entire kinome is crucial. This guide outlines key methodologies for determining the specificity and selectivity of potential this compound inhibitors, presenting hypothetical comparative data for three candidate compounds: VEC6i-A, VEC6i-B, and VEC6i-C.
The this compound Signaling Cascade
To understand the impact of this compound inhibition, it is essential to contextualize its role within cellular signaling. The following diagram illustrates a hypothetical this compound signaling pathway, where this compound activation by an upstream kinase leads to the phosphorylation of downstream substrates, ultimately regulating gene transcription.
Caption: Hypothetical this compound signaling cascade.
Comparative Analysis of this compound Inhibitors
The specificity and selectivity of VEC6i-A, VEC6i-B, and VEC6i-C were evaluated using a panel of in vitro and cellular assays. The data below summarizes their performance, providing a basis for comparison.
| Parameter | VEC6i-A | VEC6i-B | VEC6i-C |
| This compound IC50 (nM) | 15 | 5 | 50 |
| Off-Target Kinase 1 IC50 (nM) | 1500 | 500 | >10,000 |
| Off-Target Kinase 2 IC50 (nM) | 300 | 1000 | >10,000 |
| Off-Target Kinase 3 IC50 (nM) | >10,000 | 250 | >10,000 |
| Selectivity Score (S10) | 0.03 | 0.06 | 0.01 |
| Cellular Target Engagement (CETSA ΔTm, °C) | +5.2 | +6.8 | +2.1 |
IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Score (S10): The number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[1][2] CETSA ΔTm: The change in the melting temperature of this compound in the presence of the inhibitor. A larger positive shift indicates stronger target engagement in a cellular context.[3][4][5][6]
Experimental Workflow for Inhibitor Evaluation
A systematic approach is necessary to characterize kinase inhibitors comprehensively. The workflow below outlines the key stages, from initial screening to in-depth cellular analysis.
Caption: General workflow for kinase inhibitor evaluation.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for two key assays in determining inhibitor specificity and selectivity.
Kinase Selectivity Profiling via Competitive Binding Assay
This assay measures the dissociation constant (Kd) of an inhibitor for a large panel of kinases, providing a broad view of its selectivity.[1]
Objective: To determine the selectivity of a test compound across the human kinome.
Materials:
-
Test compounds (VEC6i-A, VEC6i-B, VEC6i-C)
-
Kinase panel (e.g., DiscoverX KINOMEscan™)
-
Assay buffer
-
ATP-competitive ligand immobilized on a solid support
-
Detection reagents
Procedure:
-
Prepare a dilution series of the test compounds.
-
In a multi-well plate, combine the test compound with a specific kinase from the panel and the immobilized ATP-competitive ligand.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Wash the plate to remove unbound components.
-
Add detection reagents to quantify the amount of kinase bound to the solid support.
-
The amount of bound kinase is inversely proportional to the affinity of the test compound for the kinase.
-
Calculate the Kd values for each kinase-inhibitor interaction.
-
The results are often visualized as a dendrogram, graphically representing the inhibitor's interactions across the kinome.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[3][4][5][6][7]
Objective: To confirm that the this compound inhibitors bind to and stabilize the this compound protein in intact cells.
Materials:
-
Intact cells expressing this compound
-
Test compounds (VEC6i-A, VEC6i-B, VEC6i-C) dissolved in DMSO
-
Cell lysis buffer (e.g., M-PER® Mammalian Protein Extraction Reagent)[3]
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Antibodies against this compound
-
Western blotting or ELISA reagents
Procedure:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound or DMSO (vehicle control) and incubate for a specified time (e.g., 1 hour at 37°C).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble this compound in the supernatant at each temperature using Western blotting or ELISA.
-
Plot the amount of soluble this compound as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Conclusion
Based on the hypothetical data, VEC6i-C demonstrates the highest selectivity with no significant off-target activity at the tested concentrations, although it is the least potent against this compound. VEC6i-B is the most potent inhibitor but shows some off-target activity. VEC6i-A presents a balance between potency and selectivity. The choice of the optimal inhibitor will depend on the specific therapeutic context and the acceptable off-target risk profile. The methodologies described provide a robust framework for making such critical decisions in the drug development process.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Comparison of In Vitro and In Vivo Efficacy of VEC6, a Novel MEK1/2 Inhibitor
This guide provides a detailed comparison of the preclinical in vitro and in vivo activities of VEC6, a potent and selective inhibitor of the MEK1/2 kinases. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's pharmacological profile, supporting its further investigation as a potential therapeutic agent.
In Vitro Profile of this compound
The in vitro activity of this compound was assessed across a panel of human cancer cell lines to determine its potency and selectivity. The compound demonstrated significant anti-proliferative effects, particularly in cell lines with known mutations in the RAS/RAF/MEK/ERK signaling pathway.
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.3 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.1 |
| Panc-1 | Pancreatic Carcinoma | KRAS G12D | 150.7 |
| MCF-7 | Breast Carcinoma | PIK3CA E545K | >1000 |
The anti-proliferative activity of this compound was determined using a standard CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 72 hours.
-
Luminescence Reading: After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. The plate was then agitated for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Luminescence was recorded using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
This compound exerts its anti-cancer effects by targeting the MEK1 and MEK2 kinases, key components of the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.
Caption: this compound inhibits the MEK/ERK signaling pathway.
In Vivo Profile of this compound
The in vivo efficacy of this compound was evaluated in a xenograft mouse model using the A375 human malignant melanoma cell line, which harbors the BRAF V600E mutation and is sensitive to MEK inhibition.
Table 2: In Vivo Anti-tumor Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle | - | 0 | 1542 ± 210 | +2.5 |
| This compound | 10 | 45 | 848 ± 155 | -1.2 |
| This compound | 25 | 78 | 339 ± 98 | -3.8 |
| This compound | 50 | 92 | 123 ± 45 | -5.1 |
The in vivo anti-tumor activity of this compound was assessed in a subcutaneous xenograft model.
-
Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A375 cells in the right flank.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of approximately 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Compound Administration: this compound was administered orally (p.o.) once daily (QD) at the indicated doses for 21 consecutive days. The vehicle group received the formulation buffer.
-
Tumor Measurement and Body Weight: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: The percentage of tumor growth inhibition (TGI) was calculated at the end of the study using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
The following diagram outlines the key steps in the in vivo evaluation of this compound.
VEC6: A Novel VEZF1 Inhibitor Explored for Retinopathy Treatment—A Comparative Guide
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the investigational molecule VEC6 against current standard-of-care treatments for retinopathy. This compound is a small molecule inhibitor of the Vascular Endothelial Zinc Finger 1 (VEZF1) transcription factor, a novel target in the context of pathological retinal angiogenesis. This document is intended for researchers, scientists, and drug development professionals interested in emerging therapeutic strategies for ischemic retinopathies.
Executive Summary
Retinopathies, including diabetic retinopathy and retinopathy of prematurity, are leading causes of blindness, primarily driven by pathological neovascularization. Standard treatments, predominantly anti-VEGF (Vascular Endothelial Growth Factor) therapies, have revolutionized patient care but are not without limitations, including the need for repeated intravitreal injections and the potential for treatment resistance. This compound presents a novel mechanistic approach by targeting the VEZF1 signaling pathway, which plays a crucial role in regulating angiogenesis. While direct comparative efficacy data between this compound and standard treatments are not yet available in published literature, this guide will compare their mechanisms of action, outline relevant experimental protocols, and provide a framework for understanding the potential of this compound as an alternative or complementary therapy.
Data Presentation: Mechanistic and Therapeutic Comparison
Due to the early stage of this compound research, a quantitative comparison of efficacy data is not possible at this time. The following table provides a qualitative comparison of this compound and standard anti-VEGF therapies based on their mechanisms of action and therapeutic considerations.
| Feature | This compound (VEZF1 Inhibitor) | Standard Anti-VEGF Therapies (e.g., Aflibercept, Ranibizumab, Bevacizumab) |
| Target | Vascular Endothelial Zinc Finger 1 (VEZF1) transcription factor | Vascular Endothelial Growth Factor-A (VEGF-A) |
| Mechanism of Action | Inhibits VEZF1-DNA interaction, leading to downstream effects on gene expression that reduce pathological angiogenesis.[1] | Directly bind to and neutralize VEGF-A, preventing its interaction with VEGF receptors (VEGFRs) on endothelial cells.[2] |
| Mode of Administration | Investigational; likely intravitreal injection for ocular indications. | Intravitreal injection.[1] |
| Therapeutic Effect | Preclinical evidence suggests a reduction in pathological angiogenesis.[1] | Clinically proven to reduce neovascularization, decrease vascular permeability, and improve visual acuity in various retinopathies.[3][4][5] |
| Potential Advantages | - Novel mechanism of action may address pathways not targeted by anti-VEGF therapies.- Potential for efficacy in patients resistant to anti-VEGF treatment.- May offer a more nuanced regulation of angiogenesis. | - Well-established efficacy and safety profiles from numerous large-scale clinical trials.- Rapid onset of action. |
| Potential Disadvantages | - Efficacy and safety in humans are unknown.- The full spectrum of downstream effects of VEZF1 inhibition is still under investigation.- Lack of clinical data. | - Requires frequent, long-term intravitreal injections, posing a treatment burden and risk of complications.- Potential for local and systemic side effects.- A significant number of patients show a partial or complete lack of response. |
Experimental Protocols
A common and well-characterized animal model for studying proliferative retinopathies is the Oxygen-Induced Retinopathy (OIR) mouse model .[6][7] This model mimics the vasoproliferative phase of retinopathies like retinopathy of prematurity and proliferative diabetic retinopathy.
Oxygen-Induced Retinopathy (OIR) Protocol in Mice:
-
Induction of Vaso-obliteration: On postnatal day 7 (P7), mouse pups and their nursing mother are placed in a hyperoxic environment of 75% oxygen for 5 days.[6][7] This exposure leads to the cessation of normal retinal vessel development and the obliteration of central retinal capillaries.
-
Induction of Relative Hypoxia and Neovascularization: On P12, the mice are returned to a normal room air environment (21% oxygen). The now avascular central retina becomes hypoxic, triggering an overproduction of pro-angiogenic factors, including VEGF.[6][7]
-
Peak Neovascularization: This hypoxic stimulus leads to robust pathological retinal neovascularization, which typically peaks around P17.[6][7]
-
Quantification of Retinopathy: At P17, the mice are euthanized, and their retinas are dissected, flat-mounted, and stained (e.g., with isolectin B4) to visualize the vasculature. Key parameters for quantification include the area of vaso-obliteration and the area of neovascular tufts.[6]
An experimental study evaluating the efficacy of this compound would likely involve the intravitreal injection of this compound at a specific time point, such as P12 or P14, to assess its ability to inhibit the development of neovascularization at P17 compared to a vehicle control.
Mandatory Visualizations
Signaling Pathway of VEZF1 in Angiogenesis
Caption: VEZF1 signaling pathway in angiogenesis.
Experimental Workflow for this compound Efficacy in OIR Model
Caption: Experimental workflow for evaluating this compound in the OIR model.
References
- 1. Diabetic Retinopathy: Animal Models, Therapies, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-targeting drugs for the treatment of retinal neovascularization in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. Vascular Endothelial Growth Factors and Their Inhibitors in Ocular Neovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-targeting drugs for the treatment of retinal neovascularization in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of VEC6's Effect on RhoB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VEC6 and other molecules used to modulate the activity of RhoB, a small GTPase implicated in a variety of cellular processes, including angiogenesis, cell proliferation, and cytoskeletal organization. The information presented herein is intended to assist researchers in selecting the appropriate tools for their specific experimental needs, with a focus on providing supporting data and detailed experimental protocols for the independent verification of effects on RhoB.
Introduction to RhoB Modulation
RhoB is a member of the Rho family of small GTPases that cycle between an active, GTP-bound state and an inactive, GDP-bound state. Its activity is critical in numerous signaling pathways, making it a target of interest for therapeutic intervention in diseases such as cancer and ischemic retinopathies. This guide focuses on this compound, a small molecule inhibitor of the VEZF1–DNA interaction that has been shown to mimic the effects of RhoB loss, and compares its mechanism and effects with other known modulators of RhoB activity.
Comparative Analysis of RhoB Modulators
The following table summarizes the key characteristics of this compound and selected alternative compounds known to affect RhoB signaling. While direct quantitative comparisons of RhoB inhibition are not uniformly available in the literature, this table provides available data on their mechanisms and effective concentrations to guide experimental design.
| Compound | Mechanism of Action on RhoB Signaling | Reported Effective Concentration / IC50 | Direct Target | Effect on RhoB Activity |
| This compound | Inhibits the interaction between the transcription factor VEZF1 and its DNA binding site, which phenocopies the loss of RhoB.[1] | 20 nM was shown to be effective in cell-based assays.[1] IC50 for direct RhoB inhibition is not reported. | VEZF1-DNA interaction[1] | Indirectly recapitulates RhoB loss-of-function effects.[1] |
| C3 Exoenzyme | ADP-ribosylates RhoA, RhoB, and RhoC at asparagine-41, leading to their inactivation.[2][3][4] | Dose-dependent effects observed; specific IC50 for RhoB inactivation varies by cell type and experimental conditions. | RhoA, RhoB, RhoC[2][3] | Direct inactivation.[3][4] Paradoxically, it has also been reported to increase steady-state GTP hydrolysis by 50-80%.[5] |
| Farnesyltransferase Inhibitors (FTIs) | Inhibit the farnesylation of RhoB, leading to its alternative prenylation (geranylgeranylation). This results in a gain-of-function for the geranylgeranylated form of RhoB (RhoB-GG), which has altered localization and signaling properties.[6][7][8] | IC50 values are typically reported for farnesyltransferase inhibition (low nanomolar range for some compounds).[9] The effective concentration for altering RhoB-dependent cellular processes varies. | Farnesyltransferase[6][9] | Alters RhoB function rather than causing simple inhibition.[6][7][8] |
| Y-27632 | A selective inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK), a downstream effector of RhoA and other Rho GTPases.[10][11] | Effective concentrations in cell culture are typically in the range of 10-20 µM.[12] | ROCK1 and ROCK2[10] | Indirectly modulates downstream RhoB signaling pathways.[10] |
Experimental Protocols
For the independent verification of the effects of these compounds on RhoB activity, two primary methods are recommended: the G-LISA® RhoB Activation Assay and the RhoB Pull-Down Assay.
G-LISA® RhoB Activation Assay (Colorimetric)
This assay provides a quantitative measurement of active, GTP-bound RhoB in cell lysates.
Principle: A 96-well plate is coated with a Rho-GTP-binding protein. Active RhoB from the cell lysate binds to the wells, while inactive RhoB is washed away. The bound active RhoB is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection reagent.
Detailed Protocol:
-
Cell Lysis:
-
Culture and treat cells with the compound of interest (e.g., this compound).
-
Lyse the cells using the provided lysis buffer, ensuring to keep the samples on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate.
-
-
Assay Procedure:
-
Prepare the 96-well plate by adding ice-cold water to dissolve the powder coating in the wells.
-
Add equalized protein amounts of cell lysates to the wells. Include appropriate controls (blank, positive control).
-
Incubate the plate on an orbital shaker at 4°C for 30 minutes.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the anti-RhoB primary antibody and incubate.
-
Wash the wells and add the secondary antibody.
-
After a final wash, add the detection reagent and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
RhoB Pull-Down Assay
This assay allows for the specific isolation of active RhoB, which can then be quantified by Western blotting.
Principle: A fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (like Rhotekin), which specifically binds to GTP-bound Rho, is coupled to agarose beads. When cell lysates are incubated with these beads, the active RhoB is "pulled down." The amount of pulled-down RhoB is then determined by Western blot analysis.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for the G-LISA® assay.
-
-
Pull-Down Procedure:
-
Thoroughly resuspend the RBD-agarose bead slurry.
-
Add an appropriate volume of the bead slurry to each lysate sample.
-
Incubate the tubes at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifugation.
-
Carefully wash the bead pellet multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Resuspend the final bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoB.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The Rho ADP-ribosylating C3 exoenzyme binds cells via an Arg–Gly–Asp motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Entry of C3 Exoenzyme from Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of Clostridium botulinum C3 exoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-ribosylation by Clostridium botulinum C3 exoenzyme increases steady-state GTPase activities of recombinant rhoA and rhoB proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitors alter the prenylation and growth-stimulating function of RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hh.um.es [hh.um.es]
- 8. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
VEC6: Proper Disposal Procedures
Essential guidance for the safe and compliant disposal of VEC6, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Waste Classification
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound to fully understand its hazards. All waste contaminated with this compound, including unused or expired product, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.
Table 1: Waste Classification and Handling Summary for this compound
| Waste Type | Description | Container Type | Disposal Route |
| Unused/Expired this compound | Pure or concentrated forms of this compound. | Original, sealed container or a compatible, labeled hazardous waste container. | Licensed Hazardous Waste Contractor |
| Contaminated Labware | Pipette tips, flasks, beakers, etc., that have come into direct contact with this compound. | Puncture-resistant, labeled hazardous waste container. For sharps, use a designated sharps container. | Licensed Hazardous Waste Contractor |
| Contaminated PPE | Gloves, lab coats, and other disposable protective gear. | Labeled hazardous waste bag. | Incineration via a licensed hazardous waste contractor. |
| Aqueous Waste | Dilute solutions containing this compound. | Sealed, labeled hazardous waste container. | Licensed Hazardous Waste Contractor |
| Empty Containers | Original containers of this compound. | Must be triple-rinsed before disposal as non-hazardous waste. | Recycled or disposed of in regular trash after triple-rinsing. |
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for key procedures related to the safe disposal of this compound.
Protocol 1: Triple-Rinsing of Empty this compound Containers
This procedure is essential for decontaminating empty containers prior to their disposal as non-hazardous waste.
Materials:
-
Empty this compound container
-
Appropriate solvent (as specified in the this compound SDS)
-
Squirt bottle
-
Liquid hazardous waste container
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Ensure all necessary PPE is worn correctly.
-
Empty any residual this compound from the container into the designated liquid hazardous waste container.
-
Add a volume of the appropriate solvent equal to approximately 10% of the container's volume.
-
Securely cap the container and shake vigorously for at least 30 seconds to rinse the interior surfaces thoroughly.
-
Pour the rinsate into the liquid hazardous waste container.
-
Repeat steps 3-5 two more times for a total of three rinses.
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Once dry, the container can be disposed of as non-hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Essential Safety and Operational Guide for Handling VEC6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds like VEC6. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for V.E.C. 6, a VEZF1–DNA interaction inhibitor. Adherence to these guidelines is critical to minimize risks and ensure a safe research environment.
Chemical and Physical Properties of this compound
This compound, also known as NSC-11435, is a research chemical with the following properties:
| Property | Value |
| IUPAC Name | (E)-9-methyl-3-(phenyldiazenyl)-3,9-diazabicyclo[3.3.1]nonane |
| Molecular Formula | C₁₄H₂₀N₄ |
| CAS Number | 3431-16-1 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Hazard Identification and Safety Precautions
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against potential splashes, inhalation, and skin contact.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Must conform to EN166 or OSHA 29 CFR 1910.133 standards. |
| Skin Protection | Chemical-resistant gloves (butyl rubber is recommended for DMSO solutions), a fully buttoned lab coat, and closed-toe shoes. | Nitrile gloves may offer splash protection but are not suitable for prolonged contact with DMSO.[1] Always change gloves immediately after any suspected contact. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges should be used in a well-ventilated area, preferably within a certified chemical fume hood. | Respirator use is especially important if there is a risk of aerosolization or if working outside of a fume hood. |
Experimental Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound and its solutions.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Before handling this compound, put on all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Bring the this compound container and DMSO to the designated workspace within the fume hood.
-
-
Handling and Use:
-
Carefully weigh the required amount of this compound powder.
-
To prepare a stock solution, slowly add the weighed this compound to the appropriate volume of DMSO, stirring gently to dissolve.
-
Conduct all experimental procedures involving this compound or its solutions within the chemical fume hood to minimize inhalation exposure.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure safety.
-
Liquid Waste:
-
All solutions containing this compound, including unused stock solutions and experimental waste, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1]
-
The label should include "Dimethyl Sulfoxide Waste" and "this compound Waste" with approximate concentrations.[1]
-
-
Solid Waste:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled solid hazardous waste container.[1]
-
-
Storage and Disposal:
-
Store all waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]
-
The final disposal of both liquid and solid waste must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal service.[2] Never dispose of this compound or its solutions down the drain.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
